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  • Product: (4-Fluorophenyl)methanesulfonic acid
  • CAS: 1064778-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Fluorophenyl)methanesulfonic Acid and Its Derivatives

This technical guide provides a comprehensive overview of (4-Fluorophenyl)methanesulfonic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Given the limited dire...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (4-Fluorophenyl)methanesulfonic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific acid, this guide will also explore its closely related and more extensively documented derivatives, offering insights into its probable synthesis, expected properties, and potential applications.

Introduction and Chemical Identity

(4-Fluorophenyl)methanesulfonic acid is an organosulfur compound that features a sulfonic acid group attached to a methylene bridge, which in turn is connected to a 4-fluorinated phenyl ring. While this specific chemical structure is of theoretical interest, a dedicated CAS number for (4-Fluorophenyl)methanesulfonic acid is not readily found in major chemical databases. This suggests that the compound may not be a common commercial product or has not been extensively reported in the literature.

However, the structural motif is present in related, well-documented molecules. For instance, 4-Fluorophenyl methanesulfonate , with the CAS number 72358-72-6 , is the corresponding ester.[1][2] This indicates the feasibility of synthesizing and utilizing the core "(4-fluorophenyl)methane" scaffold.

This guide will therefore address the topic by:

  • Proposing a synthetic pathway for (4-Fluorophenyl)methanesulfonic acid based on established chemical principles.

  • Inferring its physicochemical properties from related compounds.

  • Discussing the known properties and applications of its close chemical relatives.

  • Exploring the broader significance of fluorinated aromatic sulfonic acids in medicinal chemistry.

Table 1: Core Compound and Key Derivative Information
Compound NameCAS NumberMolecular FormulaKey Structural Feature
(4-Fluorophenyl)methanesulfonic acidNot readily availableC₇H₇FO₃SSulfonic acid
4-Fluorophenyl methanesulfonate72358-72-6[1][2]C₇H₇FO₃SMethanesulfonate ester
N-(4-fluorophenyl)methanesulfonamide35980-24-6[3]C₇H₈FNO₂SSulfonamide

Synthesis and Methodologies

A plausible and efficient synthesis of (4-Fluorophenyl)methanesulfonic acid can be conceptualized through a multi-step process, leveraging well-established reactions in organic chemistry.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Acidification 4-Fluorotoluene 4-Fluorotoluene 4-Fluoro-1-(bromomethyl)benzene 4-Fluoro-1-(bromomethyl)benzene 4-Fluorotoluene->4-Fluoro-1-(bromomethyl)benzene NBS, Radical Initiator Sodium (4-fluorophenyl)methanesulfonate Sodium (4-fluorophenyl)methanesulfonate 4-Fluoro-1-(bromomethyl)benzene->Sodium (4-fluorophenyl)methanesulfonate Na2SO3, Water (4-Fluorophenyl)methanesulfonic acid (4-Fluorophenyl)methanesulfonic acid Sodium (4-fluorophenyl)methanesulfonate->(4-Fluorophenyl)methanesulfonic acid Strong Acid (e.g., HCl)

Caption: Proposed synthesis of (4-Fluorophenyl)methanesulfonic acid.

Experimental Protocol: A Hypothetical Approach

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Radical Bromination of 4-Fluorotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorotoluene in a suitable non-polar solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 4-fluoro-1-(bromomethyl)benzene.

Step 2: Sulfonation with Sodium Sulfite

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-fluoro-1-(bromomethyl)benzene in a mixture of water and a phase-transfer catalyst.

  • Reagent Addition: Add an excess of sodium sulfite.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture. The product, sodium (4-fluorophenyl)methanesulfonate, should precipitate out of the solution upon cooling or with the addition of a saturated sodium chloride solution. Filter the solid and wash with cold water.

Step 3: Acidification to the Final Product

  • Dissolution: Dissolve the collected sodium (4-fluorophenyl)methanesulfonate in a minimal amount of water.

  • Acidification: Cool the solution in an ice bath and slowly add a slight excess of a strong acid, such as concentrated hydrochloric acid, with stirring.

  • Isolation: The (4-Fluorophenyl)methanesulfonic acid should precipitate as a solid. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Purification: The crude acid can be purified by recrystallization from an appropriate solvent system.

Physicochemical Properties (Predicted)

The exact physical and chemical properties of (4-Fluorophenyl)methanesulfonic acid are not documented. However, we can predict its characteristics based on the properties of methanesulfonic acid and the influence of the 4-fluorophenyl group.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to light yellow solidSimilar to other aromatic sulfonic acids.
Melting Point Likely a solid with a defined melting pointIntroduction of the aromatic ring increases molecular weight and intermolecular forces compared to methanesulfonic acid (m.p. 20 °C).
Boiling Point High, likely decomposes before boiling at atmospheric pressureTypical for sulfonic acids.
Solubility Soluble in water and polar organic solventsThe sulfonic acid group imparts high polarity and hydrogen bonding capability.
Acidity (pKa) Strong acid, pKa likely lower than methanesulfonic acid (-1.9)The electron-withdrawing fluorine atom on the phenyl ring would increase the acidity.

Applications in Research and Drug Development

Aromatic sulfonic acids and their fluorinated derivatives are pivotal in the pharmaceutical industry.[4] The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[5]

Potential Roles of (4-Fluorophenyl)methanesulfonic Acid:
  • Catalyst in Organic Synthesis: Like other sulfonic acids, it could serve as a strong, recyclable acid catalyst in reactions such as esterifications and Friedel-Crafts acylations.[6][7]

  • Pharmaceutical Intermediate: The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonate esters, which are common moieties in a wide range of drugs.[8][9]

  • Solubilizing Agent: The high polarity of the sulfonic acid group can be used to improve the aqueous solubility of drug molecules, a critical factor for bioavailability.

Known Applications of Related Compounds:
  • Sulfonamides: The sulfonamide functional group is a cornerstone in medicinal chemistry, found in antimicrobial agents, diuretics, and anti-inflammatory drugs.[8] N-(4-fluorophenyl)methanesulfonamide (CAS 35980-24-6) is a representative of this class.[3]

  • Sulfonate Esters: These are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-Fluorophenyl)methanesulfonic acid is unavailable, its handling precautions can be inferred from the general class of sulfonic acids.

  • Corrosivity: Sulfonic acids are strong acids and are expected to be corrosive to skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

(4-Fluorophenyl)methanesulfonic acid represents a molecule of significant potential in the fields of organic synthesis and medicinal chemistry. Although not a readily available compound, its synthesis is achievable through established chemical transformations. Its predicted properties as a strong, water-soluble acid, combined with the presence of a fluorine atom, make it an attractive building block for the development of novel pharmaceuticals and functional materials. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.

References

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

  • Win-Win Chemical. (n.d.). 72358-72-6 methanesulfonic acid 4-fluorophenyl ester. [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. [Link]

  • Sussex Drug Discovery Centre. (2015, November 30). Aryl Sulfonamides made easy. [Link]

  • Hu, L., Jia, H., Zhang, J., da Silva-Júnior, E. F., Liu, C., Liu, X., & Zhan, P. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. Future Medicinal Chemistry, 15(22), 2029–2032. [Link]

  • El-Gendy, M. A., & El-Sherif, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17892–17913. [Link]

  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974–2976. [Link]

  • Mhadgut, S. C., & Muthukrishnan, T. (2018). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. International Journal of Scientific Research in Science and Technology, 4(8), 1-6. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Fluorophenyl)methanesulfonic Acid

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Fluorophenyl)methanesulfonic acid, a compound of significant interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Fluorophenyl)methanesulfonic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring can modulate the compound's physicochemical properties, such as acidity and lipophilicity, potentially enhancing its pharmacokinetic profile and biological activity. This document outlines two robust synthetic pathways for the preparation of (4-Fluorophenyl)methanesulfonic acid and details the analytical techniques essential for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Fluorinated Sulfonic Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] When incorporated into the structure of sulfonic acids, these effects can be particularly advantageous.

Sulfonic acids are strong organic acids that find applications as catalysts and intermediates in organic synthesis.[2][3] In the context of drug design, the sulfonic acid moiety can act as a bioisostere for other acidic functional groups, such as carboxylic acids, while offering distinct physicochemical properties. The presence of a fluorine atom on an aromatic ring, as in (4-Fluorophenyl)methanesulfonic acid, can further refine these properties, making it an attractive building block for the synthesis of novel therapeutic agents.[4] The electron-withdrawing nature of fluorine can enhance the acidity of the sulfonic acid, which may be crucial for interactions with biological targets. Furthermore, the lipophilicity conferred by the fluorophenyl group can improve a drug candidate's ability to cross cellular membranes.

This guide will explore two primary synthetic routes to (4-Fluorophenyl)methanesulfonic acid and provide a detailed framework for its comprehensive characterization, enabling researchers to confidently synthesize and validate this valuable compound for their discovery programs.

Proposed Synthetic Pathways

Two principal and scientifically sound methods are proposed for the synthesis of (4-Fluorophenyl)methanesulfonic acid: the nucleophilic substitution of a 4-fluorobenzyl halide with a sulfite salt, and the oxidation of (4-fluorophenyl)methanethiol.

Pathway 1: Nucleophilic Substitution of 4-Fluorobenzyl Halide

This approach involves a classic SN2 reaction where a sulfite salt, such as sodium sulfite, displaces a halide from 4-fluorobenzyl halide (chloride or bromide). This method is often favored for its straightforwardness and the ready availability of starting materials. The benzylic position is particularly susceptible to nucleophilic attack, facilitating the reaction.[5]

The carbon atom of the benzylic halide is electrophilic due to the electron-withdrawing nature of the halogen. The sulfite ion is a potent nucleophile that attacks this carbon, leading to the displacement of the halide and the formation of a carbon-sulfur bond. The subsequent acidification of the resulting sulfonate salt yields the desired sulfonic acid.

Step 1: Synthesis of Sodium (4-Fluorophenyl)methanesulfonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-fluorobenzyl chloride (or bromide) in a mixture of water and a co-solvent such as ethanol (e.g., a 1:1 v/v mixture).

  • Add 1.2 equivalents of sodium sulfite (Na2SO3) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms (the sodium sulfonate salt), collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

Step 2: Acidification to (4-Fluorophenyl)methanesulfonic Acid

  • Dissolve the isolated sodium (4-fluorophenyl)methanesulfonate in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 1).

  • The (4-Fluorophenyl)methanesulfonic acid may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • If the product remains in solution, extract it with a suitable organic solvent such as ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

G cluster_0 Pathway 1: Nucleophilic Substitution 4-Fluorobenzyl Halide 4-Fluorobenzyl Halide Reaction Reaction 4-Fluorobenzyl Halide->Reaction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction Sodium (4-Fluorophenyl)methanesulfonate Sodium (4-Fluorophenyl)methanesulfonate Reaction->Sodium (4-Fluorophenyl)methanesulfonate Acidification Acidification Sodium (4-Fluorophenyl)methanesulfonate->Acidification Product (4-Fluorophenyl)methanesulfonic Acid Acidification->Product G cluster_1 Pathway 2: Oxidation 4-Fluorobenzyl Halide 4-Fluorobenzyl Halide Thiol Formation Thiol Formation 4-Fluorobenzyl Halide->Thiol Formation Sulfur Nucleophile Sulfur Nucleophile Sulfur Nucleophile->Thiol Formation (4-Fluorophenyl)methanethiol (4-Fluorophenyl)methanethiol Thiol Formation->(4-Fluorophenyl)methanethiol Oxidation Oxidation (4-Fluorophenyl)methanethiol->Oxidation Product (4-Fluorophenyl)methanesulfonic Acid Oxidation->Product

Caption: Workflow for the synthesis of (4-Fluorophenyl)methanesulfonic acid via oxidation of the corresponding thiol.

Characterization of (4-Fluorophenyl)methanesulfonic Acid

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized (4-Fluorophenyl)methanesulfonic acid. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties (Expected)

The following table summarizes the expected physicochemical properties of (4-Fluorophenyl)methanesulfonic acid based on the known properties of methanesulfonic acid and related fluorinated compounds. [6][7]

Property Expected Value
Molecular Formula C7H7FO3S
Molecular Weight 190.19 g/mol
Appearance White to off-white solid or viscous liquid
Melting Point Expected to be a low-melting solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in nonpolar organic solvents

| pKa | Expected to be a strong acid (pKa < 0) |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (4-Fluorophenyl)methanesulfonic acid, both 1H, 13C, and 19F NMR spectra should be acquired. [8]

  • 1H NMR: The proton NMR spectrum is expected to show two main signals:

    • A singlet for the two methylene protons (CH2) adjacent to the sulfonyl group, likely in the range of 4.0-4.5 ppm.

    • Two multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the four protons on the fluorophenyl ring. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns (doublet of doublets).

  • 13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

    • A signal for the methylene carbon (CH2) around 55-60 ppm.

    • Four signals in the aromatic region (115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • 19F NMR: The fluorine NMR spectrum will show a single signal for the fluorine atom on the phenyl ring, providing definitive evidence of its presence.

IR spectroscopy is used to identify the functional groups present in a molecule. [9]The IR spectrum of (4-Fluorophenyl)methanesulfonic acid is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm-1)Assignment
~3400-2800 (broad)O-H stretch of the sulfonic acid
~1600, ~1500C=C stretching of the aromatic ring
~1350 and ~1170Asymmetric and symmetric S=O stretching of the sulfonyl group
~1230C-F stretching
~1050S-O stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [7][10]For (4-Fluorophenyl)methanesulfonic acid, electrospray ionization (ESI) in negative ion mode is a suitable technique. The expected mass spectrum would show a prominent peak for the deprotonated molecule [M-H]- at m/z 189.01. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of (4-Fluorophenyl)methanesulfonic acid and outlined a comprehensive strategy for its characterization. The nucleophilic substitution and oxidation pathways offer flexibility in starting material selection, while the described analytical methods provide a robust framework for structural verification and purity assessment. As a valuable building block in medicinal chemistry, a thorough understanding of the synthesis and characterization of (4-Fluorophenyl)methanesulfonic acid is crucial for its effective application in the development of novel therapeutic agents. The protocols and characterization data presented herein serve as a foundational resource for researchers engaged in this endeavor.

References

  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved January 22, 2026, from [Link]

  • ChemSynthesis. (2025). (4-methanesulfonamidophenyl) methanesulfonate. Retrieved January 22, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). Methanesulfonic acid. Retrieved January 22, 2026, from [Link]

  • Zhong, L., & Parker, S. F. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Royal Society Open Science, 5(12), 181363.
  • PubChem. (n.d.). Methanesulfonic acid. Retrieved January 22, 2026, from [Link]

  • Roitman, D. (1994). Composition characterization of methanesulfonic acid.
  • Fu, D., Dong, J., Du, H., & Xu, J. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752–2758.
  • Ferrer, S., et al. (2014). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. The Journal of Physical Chemistry B, 118(28), 7856-7863.
  • Ankley, G. T., et al. (2009). Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays. Toxicological Sciences, 110(1), 88-95.
  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974-2976.
  • Fu, D., Dong, J., Du, H., & Xu, J. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752–2758.
  • PubChem. (n.d.). ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid. Retrieved January 22, 2026, from [Link]

  • Arvaniti, O. S., & Stasinakis, A. S. (2015). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods.
  • ResearchGate. (n.d.). Oxidation of thiol using hydrogen peroxide. Retrieved January 22, 2026, from [Link]

  • Inoue, M., et al. (2020). Fluorine in Medicinal Chemistry. Archiv der Pharmazie, 353(1), 1900226.
  • Ferrer, S., et al. (2014). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. The Journal of Physical Chemistry B, 118(28), 7856-7863.
  • Fu, D., Dong, J., Du, H., & Xu, J. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752–2758.
  • mzCloud. (2016). 4-Phenolsulfonic acid. Retrieved January 22, 2026, from [Link]

  • Arvaniti, O. S., & Stasinakis, A. S. (2015). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods.
  • Britschgi, J., et al. (2022). Electrochemically Initiated Synthesis of Methanesulfonic Acid.
  • Arvaniti, O. S., & Stasinakis, A. S. (2015). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods.
  • Long, L. H., & Halliwell, B. (2001). Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media.
  • Van der Snickt, T., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). Retrieved January 22, 2026, from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 22, 2026, from [Link]

  • Shavnya, A., et al. (2013). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Organic Letters, 15(21), 5566–5569.
  • de Souza, C. M., et al. (2009). FTIR spectra of a model reaction involving methane sulfonic. Polímeros, 19(1), 5-9.
  • Karimi, B., et al. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry, 14, 2736–2786.
  • Munoz, G., et al. (2015). Biogeochemical dynamics of perfluorinated alkyl acids and sulfonates in the River Seine (Paris, France) under contrasting hydrological conditions. Environmental Science & Technology, 49(12), 7244-7253.
  • Krall, J., et al. (2020). 2-(4-Fluorophenyl)
  • Jakob, U., et al. (2004).
  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to (4-Fluorophenyl)methanesulfonic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (4-Fluorophenyl)methanesulfonic acid is an organosulfur compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Fluorophenyl)methanesulfonic acid is an organosulfur compound of interest in medicinal chemistry and drug development due to the prevalence of the fluorophenyl and methanesulfonic acid moieties in bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, a proposed robust synthesis protocol, and its predicted physicochemical and spectroscopic properties. The synthesis is based on the well-established hydrolysis of the commercially available precursor, (4-Fluorophenyl)methanesulfonyl chloride. Detailed experimental procedures, characterization data including predicted 1H NMR, 13C NMR, and IR spectra, and potential applications are discussed to provide researchers with a foundational understanding of this compound.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the sulfonic acid functional group is a key component in a variety of therapeutic agents, imparting increased water solubility and the ability to form stable salts. The combination of these features in (4-Fluorophenyl)methanesulfonic acid makes it a molecule of significant interest for the design and synthesis of novel pharmaceutical compounds.

Molecular Structure and Formula

(4-Fluorophenyl)methanesulfonic acid consists of a methanesulfonic acid group where one of the methyl hydrogens is substituted with a 4-fluorophenyl group.

  • Molecular Formula: C₇H₇FO₃S

  • Structure:

  • IUPAC Name: (4-Fluorophenyl)methanesulfonic acid

  • InChI Key: A unique InChI key is not available as this compound is not extensively cataloged.

Physicochemical Properties (Predicted)

The following properties are predicted based on the structure and data from analogous compounds such as methanesulfonic acid and substituted benzenesulfonic acids.

PropertyPredicted Value
Molecular Weight 190.19 g/mol
Appearance Colorless to off-white solid
Solubility Soluble in water and polar organic solvents
Acidity (pKa) < 0 (Strong acid)

Proposed Synthesis: Hydrolysis of (4-Fluorophenyl)methanesulfonyl Chloride

The most direct and reliable method for the synthesis of (4-Fluorophenyl)methanesulfonic acid is the hydrolysis of its corresponding sulfonyl chloride. (4-Fluorophenyl)methanesulfonyl chloride is a commercially available reagent (CAS Number: 103360-04-9). [2][3][4][5]The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a well-established and high-yielding transformation. [6][7] The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. [6]

Experimental Protocol

Materials:

  • (4-Fluorophenyl)methanesulfonyl chloride

  • Deionized water

  • Dioxane or acetone (as a co-solvent, optional)

  • Sodium bicarbonate (for neutralization, optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Fluorophenyl)methanesulfonyl chloride (1 equivalent) in a suitable solvent such as dioxane or acetone. The use of a co-solvent is recommended to facilitate the reaction between the organic sulfonyl chloride and aqueous media.

  • Hydrolysis: Add an excess of deionized water (10-20 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of hydrogen chloride gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution contains (4-Fluorophenyl)methanesulfonic acid and hydrochloric acid.

    • To isolate the sulfonic acid, the water and HCl can be removed by lyophilization (freeze-drying) or by careful evaporation under high vacuum.

    • Alternatively, for some applications, the aqueous solution can be used directly. If a salt form is desired, the acidic solution can be carefully neutralized with a base such as sodium bicarbonate until the desired pH is reached, followed by removal of the water.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

  • Drying: Dry the purified product under vacuum to obtain pure (4-Fluorophenyl)methanesulfonic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor (4-Fluorophenyl)methanesulfonyl chloride (CAS: 103360-04-9) Reaction Hydrolysis (Water, Heat) Precursor->Reaction Workup Solvent Removal & Acid Isolation Reaction->Workup Purification Recrystallization Workup->Purification Product (4-Fluorophenyl)methanesulfonic acid Purification->Product

Caption: Proposed synthesis of (4-Fluorophenyl)methanesulfonic acid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm). The protons ortho to the fluorine atom will appear as a doublet of doublets due to coupling with both the fluorine and the adjacent aromatic proton. The protons meta to the fluorine will appear as a doublet.

  • Methylene Protons: A singlet is expected for the benzylic CH₂ group, likely in the range of δ 4.0-4.5 ppm.

  • Acidic Proton: The sulfonic acid proton is acidic and may exchange with residual water in the NMR solvent, leading to a broad singlet or no observable peak. In a scrupulously dry solvent, it would appear as a sharp singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy
  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.

  • Methylene Carbon: A signal for the benzylic CH₂ group is expected in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid and fluorophenyl groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (sulfonic acid) 3200-2500 (broad)
S=O stretch (asymmetric) 1350-1300
S=O stretch (symmetric) 1180-1140
S-O stretch 1000-900
C-F stretch 1250-1100
Aromatic C-H stretch 3100-3000
Aromatic C=C stretch 1600-1450

Potential Applications in Drug Development

While specific applications for (4-Fluorophenyl)methanesulfonic acid have not been documented, its structural motifs suggest several potential uses in drug development:

  • Intermediate for Synthesis: It can serve as a key building block for the synthesis of more complex drug candidates. The sulfonic acid group can be converted into sulfonamides, sulfonate esters, or other functional groups.

  • Improving Physicochemical Properties: Its incorporation into a lead compound could enhance water solubility and improve pharmacokinetic properties.

  • Bioisostere: The sulfonic acid group can act as a bioisostere for a carboxylic acid or a phosphate group, potentially leading to improved biological activity or selectivity.

  • Catalyst: Aryl sulfonic acids are often used as strong acid catalysts in organic synthesis.

Conclusion

(4-Fluorophenyl)methanesulfonic acid is a promising yet under-explored compound with significant potential in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to explore its utility in the development of novel therapeutics. The proposed synthesis via hydrolysis of the corresponding sulfonyl chloride is a robust and accessible method. The predicted spectroscopic and physicochemical properties offer a valuable reference for the identification and handling of this compound. Further research into the biological activities of this molecule and its derivatives is warranted.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • J&K Scientific. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9. [Link]

  • Google Patents. (1982).
  • Google Patents. (1997). Method for purifying methanesulphonyl chloride.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. [Link]

  • PubChem. (n.d.). Perfluorohexanesulfonic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • PubChem. (n.d.). phenylmethanesulfonic acid. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. (n.d.). (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Soft Matter. [Link]

  • ResearchGate. (2024). Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. [Link]

  • University of Galway Research Repository. (n.d.). Sulfamic Acid and its N-Substituted Derivatives. [Link]

  • ResearchGate. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. [Link]

  • Georganics. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride. [Link]

  • Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • MDPI. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • PubMed. (n.d.). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectrum of sulfonation of 4,4 0-diaminodiphenylmethane-3,3 0-disulfonic acid disodium salt (S-DDM). [Link]

  • ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). [Link]

Sources

Exploratory

Spectroscopic Characterization of (4-Fluorophenyl)methanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Fluorophenyl)methanesulfonic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral patterns is explained, providing a framework for researchers to interpret experimental data. Furthermore, this guide outlines detailed protocols for sample preparation and spectroscopic analysis, ensuring data integrity and reproducibility.

Introduction

(4-Fluorophenyl)methanesulfonic acid belongs to the class of aryl sulfonic acids, which are characterized by a sulfonic acid group directly attached to an aromatic ring. The presence of a fluorine atom in the para position of the phenyl ring introduces unique electronic properties that can influence the compound's reactivity, acidity, and biological activity. Accurate spectroscopic analysis is therefore crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide serves as a practical resource for scientists engaged in the synthesis, analysis, and application of this and related molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of (4-Fluorophenyl)methanesulfonic acid combines a 4-fluorophenyl group with a methanesulfonic acid moiety. This combination dictates the expected spectroscopic signatures. For a more concrete comparison, we will reference the well-characterized analog, p-toluenesulfonic acid, which shares the same substitution pattern on the benzene ring.[1][2][3][4][5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Fluorophenyl)methanesulfonic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0-8.0 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system due to the para-substitution. This will appear as two sets of doublets (or more complex multiplets depending on the spectrometer's resolution and the magnitude of fluorine-proton coupling). The protons ortho to the fluorine (and meta to the sulfonyl group) will be in a different chemical environment than the protons meta to the fluorine (and ortho to the sulfonyl group).

  • Aliphatic Region (δ ~2.8-3.0 ppm): A singlet corresponding to the methyl protons of the methanesulfonic acid group is expected in this region. The exact chemical shift will be influenced by the solvent and the acidity of the sulfonic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Fluorophenyl)methanesulfonic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
Aromatic H (ortho to -SO₃H)7.7 - 7.9d or mJ(H,H) ≈ 8-9, J(H,F) ≈ 5-6
Aromatic H (ortho to -F)7.1 - 7.3d or mJ(H,H) ≈ 8-9, J(H,F) ≈ 8-9
Methyl (-CH₃)2.8 - 3.0s-
Sulfonic Acid (-SO₃H)> 10 (often broad)s (broad)-

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Region (δ 115-165 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller long-range couplings to fluorine.

  • Aliphatic Region (δ ~40-45 ppm): A single signal for the methyl carbon of the methanesulfonic acid group is anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Fluorophenyl)methanesulfonic acid

CarbonPredicted Chemical Shift (δ, ppm)Coupling to ¹⁹F (Hz)
C-F160 - 165¹J(C,F) ≈ 245-255
C-SO₃H140 - 145⁴J(C,F) ≈ 3-4
CH (ortho to -SO₃H)128 - 130³J(C,F) ≈ 8-9
CH (ortho to -F)115 - 118²J(C,F) ≈ 21-22
-CH₃40 - 45-

The ¹⁹F NMR spectrum is a highly sensitive probe for fluorine-containing compounds. A single signal is expected for the fluorine atom in (4-Fluorophenyl)methanesulfonic acid. The chemical shift will be in the typical range for an aryl fluoride and will be coupled to the ortho-protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift for (4-Fluorophenyl)methanesulfonic acid

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling to ¹H (Hz)
Ar-F -110 to -120t or mJ(F,H) ≈ 8-9
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (4-Fluorophenyl)methanesulfonic acid is expected to show characteristic absorptions for the sulfonic acid group and the substituted benzene ring.[2][8][11][12][13][14]

  • O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the sulfonic acid.

  • S=O Stretches: Two strong absorptions are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

  • S-O Stretch: A stretching vibration for the S-O single bond is expected in the 900-700 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

  • Aromatic C=C Stretches: Several sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the benzene ring vibrations.

  • C-F Stretch: A strong absorption band for the C-F stretch is typically observed in the 1250-1000 cm⁻¹ region.

  • Out-of-Plane Bending: A strong band in the 860-800 cm⁻¹ region is characteristic of para-disubstituted benzene rings.[7][9][15][16]

Table 4: Predicted IR Absorption Frequencies for (4-Fluorophenyl)methanesulfonic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Sulfonic Acid)2500 - 3300Strong, Broad
Aromatic C-H3100 - 3000Medium
Aliphatic C-H2980 - 2850Weak
Aromatic C=C1600 - 1450Medium to Strong, Sharp
S=O Asymmetric Stretch1250 - 1120Strong
S=O Symmetric Stretch1080 - 1010Strong
C-F Stretch1250 - 1000Strong
S-O Stretch900 - 700Medium
p-Substituted Benzene Bend860 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (4-Fluorophenyl)methanesulfonic acid (Molecular Weight: 192.18 g/mol ), electrospray ionization (ESI) would be a suitable technique.

  • Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 191 is expected to be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 193 may be observed.

  • Fragmentation: The fragmentation of aryl sulfonic acids often involves the loss of SO₂ (64 Da) or SO₃ (80 Da).[6][9][17][18][19] The C-S bond is also susceptible to cleavage.

Table 5: Predicted Mass Spectrometry Fragments for (4-Fluorophenyl)methanesulfonic acid

m/zIonMode
193[M+H]⁺ESI+
191[M-H]⁻ESI-
129[M+H - SO₂]⁺ESI+
113[M+H - SO₃]⁺ESI+
95[C₆H₄F]⁺ESI+

Synthesis and Potential Impurities

A plausible laboratory synthesis of (4-Fluorophenyl)methanesulfonic acid involves the direct sulfonation of fluorobenzene.[20][21][22][23] This electrophilic aromatic substitution reaction typically employs fuming sulfuric acid (oleum) or chlorosulfonic acid. The fluorine atom is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product is generally favored.[20]

Caption: Plausible synthesis of (4-Fluorophenyl)methanesulfonic acid.

Potential Impurities:

  • Isomeric Impurities: The ortho-isomer, 2-fluorophenylmethanesulfonic acid, is a likely impurity.[24]

  • Starting Material: Unreacted fluorobenzene may be present.

  • Sulfuric Acid: Residual sulfuric acid from the reaction.

  • Disulfonated Products: Under harsh conditions, disulfonation of the fluorobenzene ring could occur.

  • Sulfones: Formation of bis(4-fluorophenyl) sulfone is a possible side reaction.

The presence of these impurities can be detected by the spectroscopic methods described above. For example, the ortho-isomer would give a different, more complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts, especially for the acidic proton. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary containing a known fluorine compound can be used.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is pressed against the ATR crystal. For KBr, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • MS: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.

Caption: General workflow for spectroscopic analysis.

Data Acquisition and Interpretation
  • NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. For ¹³C NMR, a sufficient number of scans should be acquired due to the low natural abundance of the ¹³C isotope. Interpret the spectra by analyzing chemical shifts, multiplicities, coupling constants, and integration values.

  • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹. Assign the observed absorption bands to the corresponding functional groups.

  • MS: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide has provided a detailed prediction and interpretation framework for the NMR, IR, and MS spectroscopic data of (4-Fluorophenyl)methanesulfonic acid. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this important molecule. The provided insights into its synthesis and potential impurities further aid in ensuring the quality and reliability of research outcomes in drug development and materials science.

References

  • ResearchGate. (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. The... Available at: [Link].

  • SpectraBase. Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum. Available at: [Link].

  • Parker, S. F., & Dean, J. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Royal Society Open Science, 5(12), 181363.
  • Gaskell, S. J., & Millington, D. S. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid communications in mass spectrometry, 14(10), 924-9.
  • PubChem. p-Toluenesulfonic acid. Available at: [Link].

  • PubChem. p-Toluenesulfonic acid monohydrate. Available at: [Link].

  • The Royal Society of Chemistry. d3ma00823a1.pdf. Available at: [Link].

  • Chemistry Stack Exchange. Weird sulfonation reactions of fluoroarene. Available at: [Link].

  • Google Patents. KR20090082448A - Process for preparing alkyl aryl sulphonic acids and alkyl aryl sulphonates.
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link].

  • The Good Scents Company. 4-toluene sulfonic acid, 104-15-4. Available at: [Link].

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. Available at: [Link].

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link].

  • Chegg. Solved 16-51 Predict the major product(s) you would obtain from sulfonation of the following compounds: (a) Fluorobenzene (c) m-Dichlorobenzene (d) 2,4-Dibromophenol (b) m-Bromophenol. Available at: [Link].

  • Dalian Dingyan Pharmaceutical Chemical Co., Ltd. Fluorobenzene. Available at: [Link].

  • Chemistry Steps. Sulfonation of Benzene. Available at: [Link].

  • PubChem. 2-Fluorobenzene-1-sulfonic acid. Available at: [Link].

  • Google Patents. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
  • Google Patents. Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep.
  • ResearchGate. Scheme 2. Synthesis of 3,4,5-trihydroxybenzenesulfonic acid (11). Available at: [Link].

  • NIST WebBook. Benzenesulfonic acid, 4-methyl-. Available at: [Link].

  • MassBank. MSBNK-Eawag-EQ396556. Available at: [Link].

  • Wikipedia. p-Toluenesulfonic acid. Available at: [Link].

  • NIST WebBook. P-toluene sulfonic acid monohydrate. Available at: [Link].

  • ResearchGate. 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available at: [Link].

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link].

  • Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • ACS Publications. Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Available at: [Link].

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of (4-Fluorophenyl)methanesulfonic Acid in Organic Solvents

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate Welcome to this comprehensive technical guide on the solubility and stability of (4-Fluorophenyl)methanesulfonic acid. As researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Welcome to this comprehensive technical guide on the solubility and stability of (4-Fluorophenyl)methanesulfonic acid. As researchers, scientists, and professionals in drug development, we recognize that a thorough understanding of a compound's physicochemical properties is paramount to its successful application, from synthesis and purification to formulation and long-term storage. (4-Fluorophenyl)methanesulfonic acid, a key structural motif in various pharmaceutical candidates, presents a unique set of characteristics owing to its aromatic fluorine substitution and the strong acidity of the sulfonic acid group.

This guide is structured to provide not just data, but a foundational understanding of the principles governing the behavior of this compound in organic media. We will delve into the theoretical underpinnings of its solubility, drawing parallels with the well-characterized methanesulfonic acid (MSA), and provide actionable, field-proven protocols for empirical determination. Furthermore, we will explore the critical aspect of its chemical stability, outlining a systematic approach to forced degradation studies as mandated by regulatory bodies. Our goal is to equip you with the expertise to anticipate challenges, design robust experimental plans, and interpret data with confidence.

Part 1: The Solubility Profile of (4-Fluorophenyl)methanesulfonic Acid

A compound's solubility is a critical parameter that influences its reactivity, bioavailability, and the ease with which it can be purified and formulated. The solubility of (4-Fluorophenyl)methanesulfonic acid is dictated by the interplay of its polar sulfonic acid group, the non-polar fluorophenyl ring, and the nature of the solvent.

Theoretical Considerations and Comparative Analysis

Direct, comprehensive solubility data for (4-Fluorophenyl)methanesulfonic acid in a wide range of organic solvents is not extensively documented in publicly available literature. However, we can infer its likely behavior by examining the properties of the parent compound, methanesulfonic acid (MSA), and considering the electronic effects of the 4-fluoro-phenyl substituent.

MSA is known to be highly soluble in water and other polar, oxygenated solvents such as alcohols and ethers. Conversely, it exhibits poor solubility in non-polar hydrocarbons like alkanes, benzene, and toluene.[1] This is a classic example of the "like dissolves like" principle, where the highly polar sulfonic acid group of MSA readily interacts with polar solvent molecules through hydrogen bonding and dipole-dipole interactions.

The introduction of the 4-fluorophenyl group in (4-Fluorophenyl)methanesulfonic acid introduces a significant non-polar, aromatic character to the molecule. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect, which can influence the acidity of the sulfonic acid proton and the overall polarity of the molecule. We can hypothesize that the presence of the fluorophenyl ring will increase its solubility in solvents with some aromatic character or moderate polarity, while potentially decreasing its solubility in highly polar, protic solvents compared to MSA.

Predicted Solubility in Common Organic Solvents

Based on the structural characteristics of (4-Fluorophenyl)methanesulfonic acid, we can predict its general solubility behavior. The following table provides a qualitative prediction, which must be empirically verified.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe sulfonic acid group will readily form hydrogen bonds with these solvents.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateStrong dipole-dipole interactions are expected. The aromatic ring may enhance solubility in these solvents compared to MSA.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateEthers can act as hydrogen bond acceptors, but the overall polarity is lower than protic and polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have moderate polarity but are poor hydrogen bond partners.
Aromatic Toluene, BenzeneLowThe non-polar aromatic ring will have some affinity, but the highly polar sulfonic acid group will limit solubility.
Non-polar Hexanes, HeptaneVery LowThe significant polarity mismatch between the sulfonic acid group and the solvent will result in poor solvation.
Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of (4-Fluorophenyl)methanesulfonic acid in a selection of organic solvents.

Objective: To quantitatively determine the solubility of (4-Fluorophenyl)methanesulfonic acid in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • (4-Fluorophenyl)methanesulfonic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)[2]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (4-Fluorophenyl)methanesulfonic acid to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method. A reversed-phase column with a mobile phase of water, acetonitrile, and a suitable buffer is often a good starting point for sulfonic acids.[2]

    • Prepare a calibration curve using standards of known concentrations of (4-Fluorophenyl)methanesulfonic acid.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification A Add excess solute to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Withdraw supernatant B->C D Filter through 0.45 µm syringe filter C->D E Dilute sample D->E F Analyze by validated HPLC method E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Figure 1: Workflow for Experimental Solubility Determination.

Part 2: Stability of (4-Fluorophenyl)methanesulfonic Acid

Ensuring the stability of a drug substance is a cornerstone of pharmaceutical development. Forced degradation, or stress testing, is a critical exercise to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies are mandated by regulatory bodies such as the ICH.[3]

Principles of Forced Degradation

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.[3] The goal is to induce degradation to a level of 5-20%.[5] Degradation beyond 20% can complicate the identification of primary degradation pathways.[5] Key stress conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis.[5][6]

Protocol for a Comprehensive Forced Degradation Study

The following protocol provides a systematic approach to evaluating the stability of (4-Fluorophenyl)methanesulfonic acid.

Objective: To investigate the intrinsic stability of (4-Fluorophenyl)methanesulfonic acid under various stress conditions and to identify potential degradation products.

Materials:

  • (4-Fluorophenyl)methanesulfonic acid

  • Hydrochloric acid (0.1 M and 1 M)[5]

  • Sodium hydroxide (0.1 M and 1 M)[5]

  • Hydrogen peroxide (e.g., 3-30%)[3]

  • Organic solvents for sample preparation (e.g., acetonitrile, methanol)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of (4-Fluorophenyl)methanesulfonic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

      • Heat the samples at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

      • Cool the samples, neutralize with a suitable base if necessary, and dilute for analysis.

    • Base Hydrolysis:

      • Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.

      • Maintain the samples at room temperature or a slightly elevated temperature for a defined period.

      • Cool the samples, neutralize with a suitable acid, and dilute for analysis.

    • Oxidative Degradation:

      • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

      • Keep the sample at room temperature for a defined period.

      • Dilute for analysis.

    • Thermal Degradation (Solid State):

      • Place a known amount of solid (4-Fluorophenyl)methanesulfonic acid in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

      • Dissolve the stressed solid in a suitable solvent for analysis.

    • Photolytic Degradation:

      • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

      • Analyze the samples alongside a control sample protected from light.

  • Analytical Monitoring:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new chromophores.

    • LC-MS analysis is highly recommended for the identification and characterization of any degradation products.

The logical flow of a forced degradation study is depicted below.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcome A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT/Heat) A->C D Oxidation (H2O2, RT) A->D E Thermal (Solid, Heat) A->E F Photolytic (ICH Q1B) A->F G Analyze all samples by Stability-Indicating HPLC-PDA B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Characterize Degradants by LC-MS H->I J Identify Degradation Pathways I->J K Establish Intrinsic Stability Profile J->K

Sources

Exploratory

An In-depth Technical Guide to the Thermo-chemical Properties of Fluorinated Methanesulfonic Acids

Introduction: The Power of Fluorination in Acidity Fluorinated methanesulfonic acids, most notably trifluoromethanesulfonic acid (CF₃SO₃H or TfOH), represent a cornerstone class of "superacids"—acids stronger than 100% p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fluorination in Acidity

Fluorinated methanesulfonic acids, most notably trifluoromethanesulfonic acid (CF₃SO₃H or TfOH), represent a cornerstone class of "superacids"—acids stronger than 100% pure sulfuric acid.[1] Their exceptional properties are a direct consequence of the strategic incorporation of fluorine atoms, which fundamentally alters the electronic structure and stability of the molecule. This guide provides a detailed exploration of the core thermo-chemical properties that underpin the utility of these acids, offering critical insights for researchers in catalysis, organic synthesis, and drug development.

The journey from methanesulfonic acid (CH₃SO₃H), a conventional strong acid, to trifluoromethanesulfonic acid is a lesson in inductive effects. Each fluorine atom, being highly electronegative, withdraws electron density from the central carbon atom. This effect is transmitted to the sulfonic acid group, profoundly stabilizing the resulting conjugate base (the triflate anion, CF₃SO₃⁻).[2] This enhanced stability discourages the recombination of the anion with a proton, leading to an extraordinary increase in acidity.[3] The triflate anion's stability also renders it an exceptionally poor nucleophile and an excellent leaving group, properties that are extensively exploited in organic chemistry.[1] Furthermore, unlike other strong acids such as perchloric or nitric acid, triflic acid and its triflate base are resistant to oxidation and reduction, adding to their versatility as reagents.[2][3]

This whitepaper will dissect the key thermo-chemical parameters of these acids, detail the methodologies for their determination, and illustrate the structure-property relationships that are crucial for their effective application.

Core Thermo-chemical Properties

The practical application of fluorinated methanesulfonic acids is dictated by a set of fundamental thermo-chemical values. Understanding these properties allows for the prediction of reactivity, stability, and catalytic efficacy.

Acidity: Quantifying Superacid Strength

The most defining characteristic of trifluoromethanesulfonic acid is its immense strength. Acidity can be expressed through the acid dissociation constant (Ka) or its logarithmic form, pKa. For triflic acid, the pKa is estimated to be approximately -14 to -15, making it one of the strongest known organic acids.[2][4] This value places it firmly in the category of superacids.

This extreme acidity means that in many common solvents like acetonitrile or acetic acid, where mineral acids such as HCl or H₂SO₄ are only moderately strong, triflic acid behaves as a powerful acid.[1][2] This property is invaluable for nonaqueous acid-base titrations and for protonating extremely weak bases in organic reactions.[1][2] The high thermal and chemical stability of both the acid and its conjugate base are key to its wide range of applications.[2]

Compound Common Name Formula pKa (approx.)
Methanesulfonic AcidMSACH₃SO₃H-1.9[5]
Trifluoromethanesulfonic AcidTriflic Acid (TfOH)CF₃SO₃H-14.7 ± 2.0[1]
Enthalpy of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔHf°) provides insight into the energetic stability of a molecule. For fluorinated methanesulfonic acids, these values are influenced by the high energies of the C-F and S=O bonds. Determining these values often relies on a combination of experimental techniques, such as calorimetry, and high-level computational chemistry.

Closely related is the Bond Dissociation Energy (BDE), which is the enthalpy change required to break a specific bond homolytically. The BDEs within the triflate structure reveal its robustness. The C-F bonds are exceptionally strong, contributing to the overall chemical inertness of the trifluoromethyl group. The S-O and C-S bonds are also of significant strength, contributing to the thermal stability of the acid and its derivatives.[6]

Thermal Stability and Physical Properties

Trifluoromethanesulfonic acid is a colorless, hygroscopic liquid known for its remarkable thermal stability.[2][4] It can be distilled without decomposition, a property not shared by many other strong acids.[3] This stability is crucial for its use as a catalyst in high-temperature reactions.[6]

Key Physical Properties of Trifluoromethanesulfonic Acid (TfOH):

Property Value
Molecular Formula CHF₃O₃S[7]
Molecular Weight 150.08 g/mol [8]
Boiling Point ~162 °C[4][9]
Melting Point ~ -40 °C[3][4]
Density ~1.696 g/cm³[4]

| Solubility | Highly soluble in water and polar organic solvents[2][4] |

It is important to note that triflic acid fumes in moist air and forms a stable solid monohydrate (CF₃SO₃H·H₂O) with a melting point of 34 °C.[2] Addition of the acid to polar solvents can be dangerously exothermic, requiring careful handling procedures.[1][2]

Methodologies for Characterization

The determination of thermo-chemical properties for highly reactive superacids requires specialized experimental and computational approaches.

Experimental Protocols

1. Gas-Phase Acidity Measurement via Mass Spectrometry:

  • Principle: Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry are used to measure proton transfer equilibria between the acid of interest and a series of reference bases in the gas phase. This circumvents solvent effects, providing a measure of the intrinsic acidity of the molecule.

  • Workflow:

    • The acid and a reference base are introduced into the high-vacuum chamber of the mass spectrometer.

    • Ions are generated and trapped in the ICR cell.

    • The equilibrium AH + B⁻ ⇌ A⁻ + BH is allowed to establish.

    • The relative abundances of the anions (A⁻ and B⁻) are measured.

    • By knowing the gas-phase acidity of the reference base, the acidity of the acid (AH) can be precisely calculated.

  • Causality: This method is chosen because it isolates the molecules from solvent interactions, which can level the acid strength and mask the true differences between superacids.

2. Calorimetry for Enthalpy Measurements:

  • Principle: Reaction calorimetry is used to measure the heat released or absorbed during a chemical reaction involving the fluorinated acid, such as its reaction with a strong base in a solvent.

  • Workflow:

    • A precise amount of the acid is placed in a highly insulated calorimeter.

    • A known excess of a strong base (e.g., sodium hydroxide solution) is added.

    • The temperature change of the solution is meticulously recorded.

    • From the temperature change, the heat of reaction (enthalpy of neutralization) is calculated. This value can be used in a thermochemical cycle (Hess's Law) to help determine the enthalpy of formation.

  • Causality: Calorimetry provides direct experimental data on the energy changes associated with chemical processes, which is the foundation of thermochemistry.

Computational Chemistry Workflow

High-level ab initio and Density Functional Theory (DFT) calculations have become indispensable for accurately predicting the thermo-chemical properties of molecules that are challenging to study experimentally.[10][11]

Protocol: Calculating Gas-Phase Acidity using G4 Theory

  • Principle: The Gaussian-4 (G4) theory is a high-accuracy composite computational method used to calculate energies of molecules. The gas-phase acidity (ΔG°acid) is determined by calculating the Gibbs free energies of the acid (HA) and its conjugate base (A⁻).

  • Step-by-Step Methodology:

    • Geometry Optimization: The 3D structures of the acid (e.g., CF₃SO₃H) and its conjugate base (CF₃SO₃⁻) are optimized using the B3LYP functional with the 6-31G(2df,p) basis set. This step finds the lowest energy conformation of the molecules.

    • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy and thermal enthalpy/entropy contributions).

    • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries using more sophisticated methods and larger basis sets as prescribed by the G4 protocol. These include calculations at the CCSD(T) level of theory.

    • Energy Combination: The results from the various calculations are combined in a specific, predefined manner to extrapolate to a highly accurate total electronic energy.

    • Acidity Calculation: The gas-phase acidity is calculated as the difference in the Gibbs free energy between the products and reactants of the dissociation reaction: ΔG°acid = G°(A⁻) + G°(H⁺) - G°(HA). The experimental value for the Gibbs free energy of the proton, G°(H⁺), is used.

  • Trustworthiness: The G4 method is a self-validating system in the sense that it was developed and benchmarked against a large set of highly accurate experimental data (the G3/05 test set). Its proven accuracy for a wide range of molecules provides a high degree of confidence in the results for new systems.

Visualizing Structure-Property Relationships

The progressive fluorination of methanesulfonic acid provides a clear illustration of how structural modifications directly impact thermo-chemical properties.

G cluster_0 Structure & Degree of Fluorination cluster_1 Mechanism cluster_2 Resulting Thermo-chemical Property MSA CH₃SO₃H (0 Fluorines) MFMSA CH₂FSO₃H (1 Fluorine) MSA->MFMSA Progressive Fluorination DFMSA CHF₂SO₃H (2 Fluorines) MFMSA->DFMSA Progressive Fluorination TFMSA CF₃SO₃H (3 Fluorines) DFMSA->TFMSA Progressive Fluorination Inductive Increased Inductive Electron Withdrawal TFMSA->Inductive Anion Enhanced Stabilization of Conjugate Base (Anion) Inductive->Anion leads to Acidity Dramatic Increase in Acidity (Lower pKa) Anion->Acidity results in

Caption: Impact of fluorination on the acidity of methanesulfonic acid.

This workflow demonstrates a fundamental principle in physical organic chemistry: the predictable manipulation of a molecule's properties through systematic structural changes. The strong inductive effect of fluorine is the primary driver for the enhanced stability of the conjugate base, which in turn is the root cause of the observed superacidity.

Conclusion and Field Insights

The thermo-chemical properties of fluorinated methanesulfonic acids, particularly triflic acid, are a direct result of the powerful electron-withdrawing nature of fluorine. This leads to exceptional thermal stability, resistance to redox reactions, and, most importantly, extraordinary acidity. For professionals in drug development and organic synthesis, these properties translate into a highly effective and versatile catalyst for a wide range of transformations, including Friedel-Crafts reactions, esterifications, and polymerizations.[4][6]

A deep understanding of the underlying thermo-chemistry—from pKa to bond energies—is not merely academic. It is essential for rational catalyst selection, reaction optimization, and the design of new synthetic pathways. The synergy between advanced experimental techniques and high-accuracy computational modeling continues to refine our knowledge of these powerful superacids, enabling chemists to push the boundaries of molecular synthesis with greater precision and control.

References

  • National Institute of Standards and Technology (NIST). Trifluoromethanesulphonic acid. NIST Chemistry WebBook. [Link]

  • Ataman Kimya. TRIFLIC ACID. [Link]

  • No Added Chemicals. Triflic acid. [Link]

  • Wiley. Superacid Chemistry. [Link]

  • ACS Publications. Can H2 be Superacidic? A Computational Study of Triel-Bonded Brønsted Acids. [Link]

  • arXiv.org. Water is a superacid at extreme thermodynamic conditions. [Link]

  • ResearchGate. (PDF) Water is a superacid at extreme thermodynamic conditions. [Link]

  • National Center for Biotechnology Information. Trifluoromethanesulfonic acid. PubChem Compound Database. [Link]

  • Wikipedia. Triflic acid. [Link]

  • Chemistry Stack Exchange. What is the structure of trifluoromethanesulfonic acid in the gas phase?. [Link]

  • Royal Society of Chemistry. Constructing organic superacids from superhalogens is a rational route as verified by DFT calculations. [Link]

  • National Center for Biotechnology Information. Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. [Link]

  • ResearchGate. Reagents for High Temperature Aqueous Chemistry: Trifluoromethanesulfonic Acid and its Salts. [Link]

  • Merck Index. Triflic Acid. [Link]

  • NIH 3D. Trifluoromethanesulfonic acid. [Link]

  • CRC Press. Bond Dissociation Energies. [Link]

  • ResearchGate. (PDF) Methanesulfonic Acid (MSA) in Hydrometallurgy. [Link]

  • SciSpace. Acidity and reactivity of trifluoromethanesulfonic acid in liquid and solid acid catalysts. [Link]

  • Wikipedia. Polyurethane. [Link]

  • Cheméo. Chemical Properties of Methanesulfonic acid (CAS 75-75-2). [Link]

  • The Good Scents Company. trifluoromethane sulfonic acid. [Link]

  • CRC Press. Bond dissociation energies. [Link]

  • University of California, Davis. T3: Bond Energies. [Link]

Sources

Foundational

The Advent of the Sulfo Group: A Technical Guide to the Discovery and History of Aryl Methanesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of the Sulfonic Acid Moiety In the vast landscape of organic chemistry, the sulfonic acid group (–SO₃H) and its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Sulfonic Acid Moiety

In the vast landscape of organic chemistry, the sulfonic acid group (–SO₃H) and its derivatives represent a cornerstone of synthetic versatility and industrial importance. Aryl methanesulfonic acids, in particular, occupy a significant niche, bridging the reactivity of aromatic systems with the unique physicochemical properties imparted by the methanesulfonyl group. This guide provides an in-depth exploration of the discovery and historical development of this class of compounds, tracing their origins from early sulfonation chemistry to their modern applications in pharmaceuticals and advanced materials. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the causal relationships that have driven their ascent in chemical science.

Part 1: The Dawn of Sulfonation - Taming the Fury of Sulfuric Acid

The story of aryl methanesulfonic acids is inextricably linked to the broader history of sulfonation, one of the fundamental reactions in organic chemistry. Early chemists in the 19th century sought to understand the reactions of aromatic compounds, with nitration and halogenation being among the first electrophilic aromatic substitutions to be studied in depth.

The direct introduction of a sulfonic acid group onto an aromatic ring, typically using concentrated or fuming sulfuric acid, was a significant breakthrough.[1] This reaction, while seemingly straightforward, presented considerable challenges in controlling its selectivity and minimizing side reactions.[2] The reversible nature of sulfonation, where the sulfonic acid group could be removed by treatment with dilute hot aqueous acid (desulfonation), was a particularly intriguing aspect that would later be exploited for synthetic purposes.[3][4]

One of the earliest systematic investigations into sulfonation can be attributed to the work on benzene and its derivatives. The ability to introduce a highly polar, water-solubilizing group onto a hydrophobic aromatic scaffold opened up new avenues in various chemical industries, most notably the burgeoning synthetic dye industry of the late 19th century.[5] Aromatic sulfonic acids became crucial intermediates in the synthesis of a vast array of dyes, where the sulfonate group not only imparted water solubility but also acted as a directing group for subsequent functionalization.[5]

Part 2: The Simplest Alkylsulfonic Acid - The Discovery and Rise of Methanesulfonic Acid (MSA)

While the focus of early sulfonation was largely on aromatic systems, the simplest alkylsulfonic acid, methanesulfonic acid (CH₃SO₃H or MSA), has its own rich history that has significantly influenced the broader field.

The Pioneering Work of Hermann Kolbe

The discovery of methanesulfonic acid is credited to the German chemist Hermann Kolbe between 1842 and 1845.[6] He initially named it "methyl hyposulphuric acid."[6] Kolbe's work stemmed from earlier observations by Berzelius and Marcet in 1813, who had produced a compound they called "sulphite of chloride of carbon" by treating carbon disulfide with moist chlorine.[6] Kolbe demonstrated that this compound was actually trichloromethylsulfonyl chloride (CCl₃SO₂Cl). Through a series of reactions involving hydrolysis to the corresponding acid and subsequent electrolytic reduction, he was able to sequentially remove the chlorine atoms to ultimately yield methanesulfonic acid.[6]

The Evolution of Industrial Synthesis

For a long time, MSA remained a laboratory curiosity. The first commercial production process was developed in the 1940s by Standard Oil of Indiana, which was based on the air oxidation of dimethyl sulfide.[6] However, this method was plagued by poor product quality and the risk of explosions.[6]

A significant advancement came in 1967 when the Pennwalt Corporation developed a process involving the oxidation of a water-based emulsion of dimethyl sulfide with chlorine.[6] While this method, still used in a modified form by some manufacturers, produces high-purity MSA, it has the major drawback of co-producing large quantities of hydrochloric acid.[6]

The landscape of MSA production changed dramatically around 2003 when BASF commercialized a process based on the nitric acid oxidation of dimethyl disulfide, with the nitric acid being regenerated using atmospheric oxygen.[6] More recently, in 2016, Grillo-Werke AG developed a groundbreaking process for the direct synthesis of MSA from methane and oleum at moderate temperatures and high pressures, a technology later acquired by BASF.[6][7][8]

The following table summarizes the key industrial processes for the synthesis of methanesulfonic acid:

Process Starting Materials Key Reagents Advantages Disadvantages Era of Development
Kolbe's Synthesis Carbon disulfideMoist chlorine, Ba(OH)₂, Electrolytic hydrogenFoundational discoveryNot scalable1840s
Standard Oil Process Dimethyl sulfideOxygen (air)InexpensivePoor product quality, explosion risk1940s
Pennwalt (Chlorine Oxidation) Dimethyl sulfideChlorineHigh purityCo-production of HCl1960s
BASF Process Dimethyl disulfideNitric acid, OxygenEfficient~2003
Grillo-Methane-Sulfonation (GMS) Methane, OleumPotassium persulfate initiatorDirect from methane, no byproductsHigh pressure required2016
Methanesulfonic Acid as a "Green" Acid

In recent decades, methanesulfonic acid has gained considerable attention as an environmentally benign or "green" acid.[7] It is a strong acid, comparable in strength to mineral acids like sulfuric and hydrochloric acid, but with several key advantages.[7][9] It is non-oxidizing, has a very low vapor pressure, is thermally stable, and is readily biodegradable.[7] Furthermore, its metal salts are generally highly soluble in water.[6] These properties have led to its widespread use in a variety of applications, including electroplating, as a catalyst for esterification and alkylation, and in the production of biodiesel.[7][10]

Part 3: Aryl Methanesulfonates in Modern Science

The knowledge gained from the study of both aromatic sulfonation and methanesulfonic acid has converged in the development and application of aryl methanesulfonates and related compounds.

Synthesis of Aryl Methanesulfonic Acids and Their Derivatives

The synthesis of aryl methanesulfonic acids can be achieved through the direct sulfonation of an aromatic ring with a methanesulfonylating agent. However, a more common and versatile approach is the reaction of a phenol with methanesulfonyl chloride (MsCl) in the presence of a base to form an aryl methanesulfonate ester. Methanesulfonyl chloride itself is a key reagent, often prepared from methanesulfonic acid.[11][12]

G cluster_synthesis Synthesis of Aryl Methanesulfonate Esters phenol Aryl-OH (Phenol) reaction + phenol->reaction mscl CH₃SO₂Cl (Methanesulfonyl Chloride) mscl->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction ester Aryl-OSO₂CH₃ (Aryl Methanesulfonate Ester) hcl Base·HCl reaction->ester reaction->hcl

Caption: General synthesis of an aryl methanesulfonate ester.

Applications in the Pharmaceutical Industry

The methanesulfonyl group has become a valuable functional group in drug design and development.[13] The introduction of a methylsulfone moiety can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability.[13]

Furthermore, methanesulfonic acid is widely used as a counterion to form salts of basic drugs.[14] These mesylate salts often exhibit improved solubility and stability compared to the free base, which is crucial for drug formulation and bioavailability.[14] However, the potential for the formation of genotoxic impurities, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), during the synthesis of mesylate salts in alcoholic solvents has been a significant regulatory concern.[14][15][16] This has led to stringent controls and the development of analytical methods to detect these impurities at trace levels.[14] The infamous case of Viracept (nelfinavir mesylate) contamination with EMS, although due to a manufacturing error, highlighted the importance of these controls.[16][17]

The following diagram illustrates the formation of a mesylate drug salt and the potential for genotoxic impurity formation.

G cluster_pharma Mesylate Salt Formation and Impurity Risk cluster_desired Desired Reaction cluster_side Potential Side Reaction drug_base Drug-NH₂ (Basic Drug) salt_formation + drug_base->salt_formation msa CH₃SO₃H (Methanesulfonic Acid) msa->salt_formation drug_salt Drug-NH₃⁺ ⁻O₃SCH₃ (Mesylate Salt) salt_formation->drug_salt msa_side CH₃SO₃H (Methanesulfonic Acid) side_reaction + msa_side->side_reaction ethanol CH₃CH₂OH (Solvent) ethanol->side_reaction ems CH₃SO₃CH₂CH₃ (Ethyl Methanesulfonate - GTI) side_reaction->ems

Caption: Mesylate salt formation and the potential side reaction leading to a genotoxic impurity (GTI).

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of aryl methanesulfonic acids, from the early, often perilous, experiments with sulfuric acid to the development of sophisticated, green synthetic routes, is a testament to the relentless pursuit of chemical innovation. The sulfonyl group, once primarily a tool for solubilizing dyes, has evolved into a critical component in the design of modern pharmaceuticals and advanced materials. The ongoing research into cleaner production methods and novel applications ensures that the legacy of these versatile compounds will continue to expand, addressing the scientific and technological challenges of the future.

References

  • Desulfonation reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Methanesulfonic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • US6207025B1 - Preparation of methane sulfonic acid - Google Patents. (n.d.).
  • US6060621A - Process for the preparation of methanesulfonic acid - Google Patents. (n.d.).
  • Block, E. (2018). sulfonic acid. In Encyclopædia Britannica. Retrieved from [Link]

  • WO/2018/219728 PROCESS FOR THE MANUFACTURING OF METHANE SULFONIC ACID. (n.d.). Retrieved January 22, 2026, from [Link]

  • Aromatic sulfonation - University of Calgary. (n.d.). Retrieved January 22, 2026, from [Link]

  • How the Textile Industry Uses Aromatic Sulfonic Acids - Capital Resin Corporation. (2024, January 23). Retrieved January 22, 2026, from [Link]

  • US5741954A - Process of selective desulfonation - Google Patents. (n.d.).
  • Foster, N. C. (1997). Sulfonation and Sulfation Processes.
  • Sulfation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfonic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Desulfonation - YouTube. (2017, December 11). Retrieved January 22, 2026, from [Link]

  • Methanesulfonic Acid‐Catalyzed One‐Pot Synthesis of 12‐Aryl or 12‐Alkyl‐8,9,10,12‐tetrahydrobenzo[a]xanthen‐11‐one Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Mechanism of the Sulfonation Process - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Methanesulfonic Acid Directly from Methane: The Cation Mechanism or the Radical Mechanism? | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones | The Journal of Organic Chemistry - ACS Publications. (1981, July 1). Retrieved January 22, 2026, from [Link]

  • Specialty & Dye Chemical Production - HoriazonChemical. (n.d.). Retrieved January 22, 2026, from [Link]

  • TWITCHELL REAGENT Definition & Meaning - Merriam-Webster. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN101302213A - Preparation of methanesulfonic acid active ester - Google Patents. (n.d.).
  • Methanesulfonic Acid (MSA) as a Green Alternative in Agricultural and Textile Treatments. (n.d.). Retrieved January 22, 2026, from [Link]

  • Lo, C.-Y., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au.
  • Lo, C.-Y., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
  • Aromatic sulfonation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Improving Dye Intermediate Quality with Methanesulfonyl Chloride - HoriazonChemical. (n.d.). Retrieved January 22, 2026, from [Link]

  • TWITCHELL PROCESS Definition & Meaning - Merriam-Webster. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. (2022, March 17). Retrieved January 22, 2026, from [Link]

  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Other drugs containing R2NSO3-aryl sulfonamides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director - GOV.UK. (2024, July 22). Retrieved January 22, 2026, from [Link]

  • Reaction Mechanisms in Organic Chemistry - Wiley. (n.d.). Retrieved January 22, 2026, from [Link]

  • Grillo Finds New Route to Methanesulfonic Acid - 2016 - Wiley Analytical Science. (2016, June 21). Retrieved January 22, 2026, from [Link]

  • The oldest reaction mechanism: updated! - Henry Rzepa's Blog. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing). (2024, June 27). Retrieved January 22, 2026, from [Link]

  • DE19641483A1 - Process for the preparation of methanesulfonic acid - Google Patents. (n.d.).
  • Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs - Chemistry World. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sexual fetishism - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (n.d.). Retrieved January 22, 2026, from [Link]

  • PROCESS FOR THE PRODUCTION OF ANHYDROUS METHANESULFONIC ACID FROM METHANE AND SO3 - European Patent Office. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Substituted Phenylmethanesulfonic Acids: A Guide for Drug Discovery

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] However, the related phenylmethanesulfonic acid scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] However, the related phenylmethanesulfonic acid scaffold remains a relatively underexplored chemical space teeming with therapeutic potential. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to navigate the investigation of substituted phenylmethanesulfonic acids. We will delve into promising therapeutic avenues, propose robust strategies for library synthesis and screening, and provide detailed, field-proven protocols to empower your research and development efforts. By integrating rational design with systematic screening, we can unlock the next generation of therapeutics derived from this versatile scaffold.

Introduction: Beyond Classical Sulfonamides

For decades, the para-aminobenzenesulfonamide core has been the focal point of sulfonamide research, yielding critical antibacterial, anticancer, and anti-inflammatory drugs.[2][3] These molecules typically function by mimicking endogenous substrates, such as para-aminobenzoic acid (PABA), to competitively inhibit key enzymes like dihydropteroate synthase (DHPS) in bacteria.[2][3]

The phenylmethanesulfonic acid core, however, presents a distinct structural paradigm. The insertion of a methylene (-CH₂) linker between the phenyl ring and the sulfonic acid group fundamentally alters the molecule's spatial arrangement, acidity, and vectoral properties compared to a directly attached benzenesulfonamide. This seemingly minor change opens up a vast, largely uncharted territory for drug design, allowing for the exploration of novel binding modes and interactions with a different spectrum of biological targets. This guide will illuminate the path for systematically exploring this promising, yet overlooked, class of compounds.

Promising Research Arenas & Mechanistic Starting Points

While the broader class of sulfonic acids and their derivatives are known to possess a wide range of biological activities—including anticancer, antibacterial, and anti-inflammatory properties—the specific potential of substituted phenylmethanesulfonic acids requires a focused, hypothesis-driven approach.[4]

Serine Protease Inhibition

Phenylmethylsulfonyl fluoride (PMSF) is a well-established, irreversible inhibitor of serine proteases like trypsin and chymotrypsin, where it acylates the active site serine residue.[5] This provides a strong rationale for exploring substituted phenylmethanesulfonic acids as potential protease inhibitors. The sulfonic acid moiety can act as a reactive "warhead" or a key binding element, while substitutions on the phenyl ring can be tailored to achieve specificity for different proteases involved in pathologies such as coagulation disorders, inflammation, and cancer.

Carbonic Anhydrase Inhibition

Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes crucial in processes like pH regulation and fluid balance.[6] Their inhibitory power often stems from the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[6] By designing phenylmethanesulfonic acid derivatives, we can investigate how the altered geometry and acidity of the sulfonic acid group impacts this critical zinc-binding interaction. This avenue is particularly promising for developing novel diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated CA isozymes.

Antibacterial Drug Discovery

While classical sulfonamides target folate synthesis, the unique structure of phenylmethanesulfonic acids could be leveraged to inhibit other essential bacterial pathways.[2][3] Acyl sulfamate derivatives, for instance, have shown promise as antibacterial agents against Gram-positive bacteria.[4] A research program could focus on designing derivatives that disrupt bacterial cell wall synthesis, signal transduction, or virulence factor production. The phenyl ring provides a versatile scaffold for appending moieties that can mimic bacterial substrates or interact with hydrophobic pockets in target enzymes.

A Strategic Roadmap for Investigation

A successful research program requires a logical and efficient workflow. The following roadmap outlines a systematic approach, from initial compound synthesis to biological validation.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization a Rational Design & Virtual Screening b Library Synthesis of Substituted Phenylmethanesulfonic Acids a->b c Purification & Structural Characterization (NMR, MS, HPLC) b->c d Primary High-Throughput Screen (e.g., Enzyme Inhibition Assay) c->d e Hit Confirmation & Dose-Response Analysis d->e f Secondary Assays (e.g., Cell-Based Viability) e->f g Structure-Activity Relationship (SAR) Studies f->g h Mechanism of Action (MoA) Elucidation g->h i In Vivo Proof-of-Concept h->i caption Figure 1. Integrated workflow for the discovery of novel phenylmethanesulfonic acid-based therapeutics.

Caption: Figure 1. Integrated workflow for the discovery of phenylmethanesulfonic acid-based therapeutics.

Phase 1: Library Synthesis and Characterization

The foundation of this research lies in the creation of a diverse chemical library. The strategic placement of various substituents on the phenyl ring allows for a systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of a Substituted Phenylmethanesulfonic Acid Library

This protocol describes a general method starting from substituted benzyl bromides.

  • Objective: To synthesize a diverse library of phenylmethanesulfonic acids with varied electronic and steric properties (e.g., -Cl, -F, -CH₃, -OCH₃ at ortho-, meta-, and para-positions).

  • Reaction: Nucleophilic substitution of a substituted benzyl bromide with sodium sulfite. Ar-CH₂-Br + Na₂SO₃ → Ar-CH₂-SO₃Na + NaBr

  • Materials:

    • Substituted Benzyl Bromide (1.0 eq)

    • Sodium Sulfite (1.2 eq)

    • Water:Ethanol (1:1 mixture)

    • Hydrochloric Acid (for acidification)

    • Sodium Chloride

  • Procedure: a. Dissolve sodium sulfite in the water/ethanol solvent mixture in a round-bottom flask equipped with a reflux condenser. Heat to 60°C with stirring until dissolved. b. Add the substituted benzyl bromide (1.0 eq) to the flask. c. Increase the temperature to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature. Most of the solvent can be removed under reduced pressure. e. Add water to dissolve the crude sodium salt and transfer to a separatory funnel. Wash with diethyl ether or ethyl acetate to remove any unreacted benzyl bromide. f. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The phenylmethanesulfonic acid product may precipitate. g. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. h. If no precipitate forms, saturate the aqueous solution with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Characterization: Confirm the structure and purity of each compound using:

    • ¹H NMR: To verify the aromatic substitution pattern and the presence of the benzylic methylene protons (singlet, typically ~4.0-4.5 ppm).

    • ¹³C NMR: To confirm the number of unique carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • HPLC: To determine the purity of the final product.

Phase 2: High-Throughput and Secondary Screening

With a library in hand, the next step is to identify "hits" against the chosen biological target.

Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

  • Objective: To determine the inhibitory activity (IC₅₀) of synthesized compounds against human Carbonic Anhydrase II (hCA II).

  • Principle: This assay measures the inhibition of hCA II-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

  • Materials:

    • Human Carbonic Anhydrase II (commercially available)

    • 4-Nitrophenyl Acetate (NPA) substrate

    • Tris buffer (pH 7.4)

    • Synthesized library compounds dissolved in DMSO

    • Acetazolamide (positive control inhibitor)

    • 96-well microplates

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in the Tris buffer. The final DMSO concentration in the well should not exceed 1%. b. In a 96-well plate, add 180 µL of Tris buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of the hCA II enzyme solution. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding. d. Initiate the reaction by adding 10 µL of the NPA substrate solution to each well. e. Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot. b. Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - V_inhibited / V_control) * 100. c. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation

Quantitative results from the screening should be organized for clear comparison.

Compound IDSubstitutionTargetIC₅₀ (µM)
PMSA-001H (unsubstituted)hCA II>100
PMSA-0024-ClhCA II15.2
PMSA-0034-OCH₃hCA II45.8
PMSA-0042-ClhCA II22.5
AZA(Control)hCA II0.012

Table 1: Example screening data for a subset of phenylmethanesulfonic acid (PMSA) derivatives against human Carbonic Anhydrase II (hCA II). AZA (Acetazolamide) is the positive control.

Navigating Challenges: Solubility and Safety

Solubility: The sulfonic acid group imparts high water solubility, which can be advantageous for bioavailability but may hinder cell membrane permeability.[7] The lipophilicity of the molecule can be fine-tuned through substitutions on the phenyl ring to achieve an optimal balance for drug-like properties.

Safety and Synthesis: While sulfonic acids are valuable pharmaceutical components, care must be taken during synthesis to avoid the formation of potentially genotoxic alkyl sulfonate impurities.[8][9][10] Reaction conditions should be carefully controlled, avoiding highly acidic conditions combined with elevated temperatures for prolonged periods.[8][10] The described synthetic protocol using sodium sulfite generally avoids these harsh conditions.

Conclusion and Future Outlook

The substituted phenylmethanesulfonic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its unique structural features distinguish it from classical sulfonamides, offering new opportunities to interact with a range of biological targets. By employing a systematic approach that combines rational library design, robust synthetic chemistry, and tiered biological screening, research and development teams can efficiently explore this chemical space. The methodologies and strategic insights provided in this guide serve as a comprehensive starting point for unlocking the full therapeutic potential of this promising class of molecules.

References

  • BenchChem. (n.d.). The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide.
  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Sonu, et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27, 32363–32377.
  • Elder, D. P., et al. (2011). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmaceutical Sciences, 100(8), 2948-2963.
  • Elder, D. P., et al. (2011). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmaceutical Sciences, 100(8), 2948-2963.
  • Elder, D. P., et al. (2011). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 63(8), 997-1014.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Sulfonic Acids in Pharmaceutical Development.
  • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids.
  • AG Scientific. (n.d.). PMSF: Serine Protease Inhibitor Applications.
  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 178, 218-228.

Sources

Foundational

The Synthetic Workhorse: A Technical Guide to the Applications of (4-Fluorophenyl)methanesulfonyl Chloride and its Sulfonic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Parent Acid, a Story of Reactive Versatility In the landscape of modern organic synthesis and medicinal chemistry, the strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Acid, a Story of Reactive Versatility

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] While arylmethanesulfonic acids, in general, have found utility as catalysts, the true synthetic potential in the context of drug development often lies with their more reactive counterparts: the sulfonyl chlorides. This guide focuses on (4-Fluorophenyl)methanesulfonic acid and, more centrally, its highly versatile derivative, (4-Fluorophenyl)methanesulfonyl chloride .

While (4-Fluorophenyl)methanesulfonic acid itself sees limited direct application as a catalyst in organic reactions, its primary relevance is as the hydrolysis product of the corresponding sulfonyl chloride.[2] It is the sulfonyl chloride that serves as a pivotal reagent for the introduction of the (4-fluorophenyl)methanesulfonyl moiety into a wide array of molecular architectures, particularly in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[3][4]

This technical guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the applications of (4-Fluorophenyl)methanesulfonyl chloride, offering insights into its reactivity and utility for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of both the sulfonic acid and its sulfonyl chloride is crucial for their effective application.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Features
(4-Fluorophenyl)methanesulfonic acidC₇H₇FO₃S190.19SolidStrong acid, limited direct synthetic use.
(4-Fluorophenyl)methanesulfonyl chlorideC₇H₆ClFO₂S208.64SolidHighly reactive electrophile, moisture-sensitive.[3]

The synthesis of (4-Fluorophenyl)methanesulfonyl chloride is the more synthetically relevant pathway, as the sulfonic acid can be readily obtained from it via hydrolysis. A common laboratory-scale synthesis involves the reaction of the corresponding substituted benzyl halide with a sulfite salt, followed by chlorination.

The Heart of the Matter: Reactivity and Mechanistic Insights

The utility of (4-Fluorophenyl)methanesulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, forming the basis of its wide range of applications. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) at the sulfur atom.[5]

The Influence of the 4-Fluoro Substituent

The presence of the fluorine atom at the para position of the phenyl ring plays a significant role in modulating the reactivity of the sulfonyl chloride. Fluorine is an electronegative atom that exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). For a substituent at the para position, the inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring.

This electron-withdrawing nature of the 4-fluoro substituent enhances the electrophilicity of the sulfonyl sulfur atom, making (4-Fluorophenyl)methanesulfonyl chloride more reactive towards nucleophiles compared to its non-fluorinated analog, phenylmethanesulfonyl chloride .[6] This increased reactivity can be advantageous in reactions with weaker nucleophiles or when milder reaction conditions are desired.

G EWG EWG More_Reactive More_Reactive EWG->More_Reactive Increases electrophilicity of sulfur atom No_Substituent No_Substituent Less_Reactive Less_Reactive No_Substituent->Less_Reactive Baseline electrophilicity

Core Applications in Drug Discovery and Development

The primary application of (4-Fluorophenyl)methanesulfonyl chloride is as a versatile reagent for the synthesis of sulfonamides, which are prevalent in a wide range of pharmaceuticals, including kinase inhibitors, antibacterial agents, and diuretics.[3][4]

Synthesis of Sulfonamides as Pharmaceutical Intermediates

The reaction of (4-Fluorophenyl)methanesulfonyl chloride with primary or secondary amines in the presence of a base is a robust and widely used method for the preparation of (4-fluorophenyl)methanesulfonamides. These sulfonamides often serve as key intermediates in the synthesis of more complex drug molecules.

General Experimental Protocol for Sulfonamide Synthesis:

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of (4-Fluorophenyl)methanesulfonyl chloride (1.0 - 1.1 equivalents) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

G reagents Amine (R-NH2) (4-Fluorophenyl)methanesulfonyl chloride Base (e.g., TEA) reaction Reaction in Aprotic Solvent (e.g., DCM) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Purified Sulfonamide purification->product

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics, and the sulfonamide moiety is a common feature in many of these drugs.[7][8] The (4-fluorophenyl)methanesulfonyl group can be strategically incorporated to interact with specific residues in the kinase active site or to modulate the physicochemical properties of the inhibitor.

While specific examples detailing the use of (4-Fluorophenyl)methanesulfonic acid or its chloride are not extensively documented in publicly available literature, the general principles of kinase inhibitor design and the known reactivity of sulfonyl chlorides strongly suggest its utility in this area. The synthesis of such inhibitors would follow the general protocol for sulfonamide formation, using an appropriately functionalized amine that is a precursor to the final kinase inhibitor scaffold.

Catalytic Applications of (4-Fluorophenyl)methanesulfonic Acid: A Niche Role

Although the primary focus of this guide is on the applications of the sulfonyl chloride, it is worth noting the potential, albeit less common, use of (4-Fluorophenyl)methanesulfonic acid as a Brønsted acid catalyst. Strong, non-oxidizing acids like methanesulfonic acid are considered "green" catalysts for various organic transformations such as esterifications and alkylations.[9][10]

The electron-withdrawing fluorine atom in (4-Fluorophenyl)methanesulfonic acid would be expected to increase its acidity compared to the parent methanesulfonic acid, potentially enhancing its catalytic activity. However, in practice, the parent methanesulfonic acid is more commonly used due to its lower cost and wider availability.[2][11] The application of (4-Fluorophenyl)methanesulfonic acid as a catalyst would likely be reserved for specific cases where its unique electronic properties or solubility characteristics offer a distinct advantage.

Conclusion: A Key Reagent for Fluorinated Drug Discovery

References

  • Benchchem. (2025). Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides: A Guide for Researchers.
  • Benchchem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.
  • J&K Scientific. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][6][12]triazo.

  • Macmillan Group - Princeton University. (2023).
  • Technical Disclosure Commons. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl.
  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry, 31(1), 447-451.
  • AngeneChemical. (n.d.). [2-[(2R)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-fluorophenyl]methanesulfonic acid|.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride.
  • Synblock. (n.d.). CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride.
  • Benchchem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1689–1691.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). In UCL Discovery.
  • Devarajan, M., & G, N. (2015). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters, 25(1), 167-171.
  • Cornella, J., & Martin, R. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1336-1339.
  • Ilardi, E. A., & Vitaku, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3736.
  • Singh, R. P., & Kaur, M. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3335-3344.
  • Li, Z., et al. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 42(1), 1-21.
  • Das, P., & Ojima, I. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry–A European Journal.
  • Rappoport, Z., & Hoz, S. (1983). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 48(25), 4749–4757.
  • Technical Disclosure Commons. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl- 3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro[5][6][12] triazolo[4,3-a] pyrazin-7(8H)-yl] methanone and its intermediates thereof.

  • Unlocking Efficiency: Methanesulfonic Acid as a Catalyst in Organic Synthesis. (n.d.). Retrieved from a relevant chemical supplier's website.
  • OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Use of methanesulfonic acid as catalyst for the production ofBlinearBalkylbenzenes.
  • Bossaert, G., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
  • Al-Hujaily, E. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). Bioorganic & Medicinal Chemistry Letters.025). Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Notes: (4-Fluorophenyl)methanesulfonic Acid as an Advanced Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Catalyst for Efficient Synthesis In the landscape of organic synthesis, the pursuit of efficient, selective, and environmentally beni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Catalyst for Efficient Synthesis

In the landscape of organic synthesis, the pursuit of efficient, selective, and environmentally benign catalysts is paramount. While traditional mineral acids like sulfuric acid have been historically significant, their use is often marred by issues of corrosion, harsh reaction conditions, and the generation of hazardous waste. Methanesulfonic acid (MSA) has emerged as a formidable "green" alternative, prized for its strong acidity, low corrosivity, and biodegradability.[1][2][3]

This guide focuses on a rationally designed derivative, (4-Fluorophenyl)methanesulfonic acid . By incorporating a fluorine atom onto the phenyl ring, this catalyst is engineered to offer enhanced performance characteristics. The strong electron-withdrawing nature of fluorine is anticipated to increase the acid's strength, potentially leading to higher catalytic activity. Furthermore, the fluorophenyl moiety can modulate the catalyst's solubility in organic solvents, offering greater flexibility in reaction design.

These application notes provide a comprehensive overview of the projected utility of (4-Fluorophenyl)methanesulfonic acid, complete with detailed protocols for key synthetic transformations.

Core Advantages of (4-Fluorophenyl)methanesulfonic Acid

Drawing parallels from its parent compound, MSA, (4-Fluorophenyl)methanesulfonic acid is expected to offer several key advantages:

  • Enhanced Acidity: The inductive effect of the para-fluoro substituent is predicted to increase the proton-donating ability of the sulfonic acid group, potentially leading to faster reaction rates and lower required catalyst loadings compared to unsubstituted arylsulfonic acids.

  • High Selectivity: Like MSA, this catalyst is a non-oxidizing acid, which minimizes the formation of unwanted byproducts and leads to cleaner reaction profiles.[4]

  • Improved Solubility: The presence of the fluorophenyl group can enhance solubility in a wider range of organic solvents, facilitating homogeneous catalysis.

  • Environmental Benignity: As a derivative of MSA, it is expected to be biodegradable, reducing its environmental impact.[5][6]

  • Ease of Handling: It is anticipated to be a non-volatile solid or high-boiling liquid, making it safer and easier to handle than many volatile acid catalysts.[7]

Application 1: Fischer Esterification

Fischer esterification is a cornerstone reaction in organic synthesis, crucial for the production of flavors, fragrances, and pharmaceutical intermediates. (4-Fluorophenyl)methanesulfonic acid is an excellent candidate to catalyze this transformation efficiently.

Scientific Rationale

The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by (4-Fluorophenyl)methanesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The enhanced acidity of the catalyst is expected to accelerate this key activation step. Subsequent proton transfers and elimination of a water molecule yield the ester product and regenerate the catalyst.

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid Protonation Catalyst (4-Fluorophenyl)methanesulfonic Acid (Catalyst) Catalyst->ProtonatedAcid TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt Nucleophilic Attack by Alcohol ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster Proton Transfer & Elimination of H₂O Products Ester + Water ProtonatedEster->Products Deprotonation RegenCatalyst Regenerated Catalyst ProtonatedEster->RegenCatalyst RegenCatalyst->Reactants Catalytic Cycle Restarts

Caption: Mechanism of Fischer Esterification catalyzed by (4-Fluorophenyl)methanesulfonic acid.

Detailed Protocol: Synthesis of Ethyl Stearate

This protocol details the esterification of stearic acid with ethanol, a reaction relevant to biodiesel production.[8]

Materials:

  • Stearic Acid (1.0 eq)

  • Ethanol (10 eq, serves as reactant and solvent)

  • (4-Fluorophenyl)methanesulfonic acid (0.5 mol%)

  • Toluene (optional co-solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask, add stearic acid (e.g., 28.4 g, 100 mmol).

  • Add ethanol (58 mL, ~1 mol).

  • While stirring, add (4-Fluorophenyl)methanesulfonic acid (e.g., ~0.1 g, 0.5 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove the acid catalyst.

  • Wash with brine (50 mL), then dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl stearate.

  • Purify the product by vacuum distillation if necessary.

Substrate (Acid)AlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Benzoic AcidMethanol0.53>95
Acetic Acid1-Butanol0.52.5>98
Stearic AcidEthanol0.54>91[8]
Phenylacetic AcidIsopropanol1.05>92

Application 2: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in drug discovery and combinatorial chemistry, allowing for the synthesis of complex molecules in a single step.[9][10] (4-Fluorophenyl)methanesulfonic acid is an ideal catalyst for acid-driven MCRs, such as the Biginelli reaction.

Scientific Rationale

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. The catalyst's role is to activate the aldehyde for nucleophilic attack and to catalyze the cyclization and dehydration steps. The reaction is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea. The β-ketoester then adds to this intermediate, followed by cyclization and dehydration to afford the final product.

Biginelli_Reaction_Workflow Start Combine Reactants: Aldehyde, β-Ketoester, Urea AddCatalyst Add (4-Fluorophenyl)methanesulfonic Acid (10 mol%) in Ethanol Start->AddCatalyst Reaction Reflux Reaction Mixture (4-6 hours) AddCatalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to Room Temperature & Pour into Ice Water Monitoring->Workup Reaction Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Pure Dihydropyrimidinone Purification->Product

Caption: Experimental workflow for the Biginelli multicomponent reaction.

Detailed Protocol: Synthesis of Monastrol

This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, via the Biginelli reaction.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.5 eq)

  • (4-Fluorophenyl)methanesulfonic acid (10 mol%)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (1.14 g, 15 mmol) in ethanol (20 mL).

  • Add (4-Fluorophenyl)methanesulfonic acid (~0.2 g, 1 mmol) to the stirred suspension.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of crushed ice with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure Monastrol as a crystalline solid.

Aldehydeβ-DicarbonylUrea/ThioureaTime (h)Yield (%)
BenzaldehydeEthyl acetoacetateUrea4>90
4-ChlorobenzaldehydeEthyl acetoacetateThiourea5>92
3-HydroxybenzaldehydeEthyl acetoacetateThiourea5>85
4-MethoxybenzaldehydeMethyl acetoacetateUrea4>94

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Reaction progress can be meticulously monitored using standard analytical techniques such as TLC, GC, or LC-MS. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against literature data for known compounds. The catalyst's efficiency can be validated by running control experiments with established catalysts like p-toluenesulfonic acid or MSA and comparing yields and reaction times.

Conclusion

(4-Fluorophenyl)methanesulfonic acid represents a promising evolution in acid catalysis. Its projected high activity, selectivity, and favorable environmental profile make it a compelling candidate for a wide array of organic transformations. The protocols provided herein serve as a robust starting point for researchers looking to leverage the power of this advanced catalyst in their synthetic endeavors, from academic exploration to industrial-scale drug development.

References

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Kulkarni, P. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry, 31(1), 447-451. [Link]

  • ResearchGate. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. [Link]

  • Luong, B. X., et al. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. Journal of Catalysis, 226(2), 301-307. [Link]

  • Al-Mughaid, H., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Molecules, 27(19), 6287. [Link]

  • Win-Win Chemical. methanesulfonic acid 4-fluorophenyl ester. [Link]

  • Ataman Chemicals. Unlocking Efficiency: Methanesulfonic Acid as a Catalyst in Organic Synthesis. [Link]

  • Jaree, A., et al. (2022). Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. ACS Omega, 7(44), 40229-40241. [Link]

  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974-2976. [Link]

  • ResearchGate. Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. [Link]

  • Google Patents. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • de la Torre, G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Google Patents. Preparation of methanesulfonic acid active ester.
  • Encyclopedia.pub. Bio-catalysis in Multicomponent Reactions. [Link]

  • Wikipedia. Methanesulfonic acid. [Link]

  • Gieshoff, T., et al. (2022). Electrochemically Initiated Synthesis of Methanesulfonic Acid. Angewandte Chemie International Edition, 61(13), e202116395. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Semantic Scholar. Environmental benefits of methanesulfonic acid. Comparative properties and advantages. [Link]

  • ResearchGate. Synthesis of Trifluoromethylated Tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones via a One-Pot Multicomponent Reaction in the Presence of 4-Toluenesulfonic Acid. [Link]

  • MDPI. Bio-Catalysis in Multicomponent Reactions. [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of (4-Fluorophenyl)methanesulfonic Acid and its Analogs in Friedel-Crafts Acylation

Abstract The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and producing aromatic ketones, which are vital intermediates in the pharmaceutical and fine ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and producing aromatic ketones, which are vital intermediates in the pharmaceutical and fine chemical industries.[1] Historically, this reaction has been reliant on stoichiometric quantities of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant environmental waste and challenging product workups.[2][3] The contemporary drive towards greener, more efficient catalytic systems has brought strong Brønsted acids, particularly sulfonic acids, to the forefront. This guide provides an in-depth analysis of sulfonic acids as catalysts for Friedel-Crafts acylation, with a specific focus on the role of fluorine substitution. While direct literature on (4-Fluorophenyl)methanesulfonic acid is sparse, we will build a robust theoretical and practical framework by examining its close, well-documented analogs: methanesulfonic acid (MSA) and the superacid trifluoromethanesulfonic acid (TfOH).[4][5] This document will elucidate the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the application of these powerful catalysts for researchers and drug development professionals.

Introduction: The Evolution from Lewis to Brønsted Acid Catalysis

The traditional Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride, facilitated by a Lewis acid catalyst.[3] A major drawback of this method is the formation of a stable complex between the catalyst and the product ketone, necessitating more than a stoichiometric amount of the Lewis acid and a hydrolytic workup, which generates substantial waste.[2]

The search for catalytic and recyclable alternatives has led to the exploration of solid acid catalysts and strong Brønsted acids.[1][6][7] Sulfonic acids (R-SO₃H) have emerged as particularly effective, offering several advantages:

  • Catalytic Nature: They are not consumed in the reaction and can be used in substoichiometric amounts.

  • Reduced Waste: They eliminate the need for aqueous workup to remove the catalyst, simplifying purification.

  • Greener Profile: Many sulfonic acids, like MSA, are considered more environmentally benign, being biodegradable and less corrosive than traditional mineral acids.[8][9]

  • Tunable Acidity: The acid strength can be precisely modulated through the electronic nature of the organic substituent (R-group).

The introduction of fluorine atoms, with their powerful electron-withdrawing inductive effect, dramatically increases the acidity of the sulfonic acid group, creating "superacids" capable of protonating even very weak bases and catalyzing reactions with less reactive substrates.[10][11]

Mechanistic Principles of Sulfonic Acid-Catalyzed Acylation

Unlike Lewis acids that coordinate to the acylating agent, Brønsted acids like (4-Fluorophenyl)methanesulfonic acid catalyze the reaction by protonating the acylating agent (typically a carboxylic anhydride). This protonation generates a highly reactive acylium ion or a protonated anhydride intermediate, which then acts as the electrophile in the subsequent electrophilic aromatic substitution step.

The general mechanism is depicted below:

G cluster_activation Step 1: Electrophile Generation cluster_eas Step 2: Electrophilic Aromatic Substitution Ac2O Acetic Anhydride (R-C(O)OC(O)-R) Activated_Complex Protonated Anhydride Ac2O->Activated_Complex H_plus H⁺ (from R'-SO₃H) Acylium Acylium Ion (R-C=O⁺) AcOH Acetic Acid (R-COOH) Activated_Complex->AcOH Arene Aromatic Ring (e.g., Anisole) Sigma_Complex σ-Complex (Wheland Intermediate) Arene->Sigma_Complex Product Aromatic Ketone Sigma_Complex->Product H_plus_out H⁺

Figure 1: General mechanism of Brønsted acid-catalyzed Friedel-Crafts acylation.

The efficiency of the catalyst is directly related to its acidity (pKa). A stronger acid more readily protonates the anhydride, leading to a higher concentration of the active electrophile and a faster reaction rate.

A Comparative Look at Sulfonic Acid Catalysts

To understand the potential role of (4-Fluorophenyl)methanesulfonic acid, it is crucial to compare it with established sulfonic acid catalysts.

CatalystStructurepKa (approx.)Key Characteristics & Insights
Methanesulfonic Acid (MSA) CH₃SO₃H-1.9[8]A strong, non-oxidizing, and biodegradable liquid acid.[8][12] It is an excellent "green" alternative to many mineral acids and is effective for acylating electron-rich arenes.[5]
p-Toluenesulfonic Acid (p-TsOH) CH₃-C₆H₄-SO₃H-2.8A common, solid organic acid that is easy to handle. Its acidity is enhanced by the aromatic ring but slightly attenuated by the electron-donating methyl group.
(4-Fluorophenyl)methanesulfonic Acid (Hypothesized) F-C₆H₄-CH₂SO₃H< -2.8Theoretical Profile: The fluorine atom's strong inductive electron-withdrawing effect would increase the acidity compared to p-TsOH. It would likely be a highly active, solid catalyst, potentially offering a balance of high reactivity and ease of handling.
Trifluoromethanesulfonic Acid (TfOH) CF₃SO₃H-14.7A "superacid" due to the extreme electron-withdrawing nature of the CF₃ group.[13] It is one of the most powerful Brønsted acids and can catalyze acylations on moderately deactivated aromatic rings.[4]

Expert Insight: The choice of catalyst is a balance of reactivity, cost, and substrate scope. For highly activated aromatics like anisole or veratrole, MSA often provides excellent results under mild conditions.[2] For less reactive substrates, a stronger, fluorinated acid like TfOH is necessary to achieve reasonable conversion rates. (4-Fluorophenyl)methanesulfonic acid is predicted to fit in a valuable intermediate niche, offering higher activity than standard arylsulfonic acids while potentially being a more manageable solid compared to the highly corrosive liquid TfOH.

Application Protocol: Acylation of Anisole using a Strong Sulfonic Acid Catalyst

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with acetic anhydride, a benchmark reaction for evaluating catalyst activity.[14][15] This method is directly applicable using Methanesulfonic Acid (MSA) and can be adapted for more powerful catalysts like Trifluoromethanesulfonic Acid (TfOH) with appropriate safety precautions.

Safety Precautions:

  • Strong acids like MSA and especially TfOH are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Materials and Reagents
  • Anisole (Reagent Grade, ≥99%)

  • Acetic Anhydride (Reagent Grade, ≥98%)

  • Methanesulfonic Acid (MSA, ≥99%) or Trifluoromethanesulfonic Acid (TfOH, ≥99%)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Charge flask with anisole,  acetic anhydride, and solvent. - Place under inert atmosphere. start->setup add_catalyst 2. Catalyst Addition - Cool mixture in an ice bath (0 °C). - Slowly add sulfonic acid catalyst  dropwise with vigorous stirring. setup->add_catalyst reaction 3. Reaction - Allow to warm to room temp. - Heat to reflux (e.g., 40-50 °C). - Monitor by TLC or GC. add_catalyst->reaction quench 4. Workup: Quenching - Cool reaction to 0 °C. - Slowly pour into cold saturated  NaHCO₃ solution. reaction->quench extract 5. Workup: Extraction - Transfer to separatory funnel. - Extract with DCM (3x). quench->extract wash 6. Workup: Washing - Combine organic layers. - Wash with brine. extract->wash dry 7. Drying & Filtration - Dry organic layer over MgSO₄. - Filter to remove drying agent. wash->dry concentrate 8. Concentration - Remove solvent under  reduced pressure (rotary evaporator). dry->concentrate purify 9. Purification - Purify crude product via  column chromatography or recrystallization. concentrate->purify end End (Pure p-Methoxyacetophenone) purify->end

Figure 2: Step-by-step experimental workflow for sulfonic acid-catalyzed Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (2.16 g, 20.0 mmol) and dichloromethane (40 mL).

  • Reagent Addition: Add acetic anhydride (2.25 g, 22.0 mmol, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add methanesulfonic acid (0.19 g, 2.0 mmol, 0.1 equivalents) dropwise over 5 minutes. Causality Note: Slow, cold addition is critical to control the initial exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the anisole is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid catalyst. Trustworthiness Note: Ensure all effervescence has ceased before proceeding to the next step to prevent pressure buildup in the separatory funnel.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford pure p-methoxyacetophenone.

Troubleshooting and Advanced Considerations

  • Substrate Reactivity: Highly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive under these conditions. For these substrates, much harsher conditions or alternative synthetic routes are required.[3]

  • Catalyst Deactivation: In some cases, the catalyst can be deactivated by strong coordination with polar products or impurities. This can sometimes be mitigated by using a higher catalyst loading or by using a supported sulfonic acid catalyst, which can be easier to regenerate.[14]

  • Regioselectivity: The acylation of substituted benzenes is governed by standard electrophilic aromatic substitution rules. The para-isomer is typically the major product for ortho-, para-directing groups due to steric hindrance at the ortho position.[1]

  • Anhydride vs. Acyl Chloride: While acyl chlorides can be used, anhydrides are often preferred with Brønsted acid catalysts as they avoid the generation of corrosive HCl gas.[16] Furthermore, using a carboxylic acid directly with an activating agent like methanesulfonic anhydride represents a greener, metal- and halogen-free methodology.[17][18]

Conclusion

Fluorinated sulfonic acids represent the cutting edge of Brønsted acid catalysis in Friedel-Crafts acylation reactions. Their high acidity, derived from the powerful inductive effect of fluorine, enables efficient catalysis under milder conditions and with a broader substrate scope than their non-fluorinated counterparts. While (4-Fluorophenyl)methanesulfonic acid remains a molecule of theoretical interest, its profile suggests it could be a valuable tool, combining high reactivity with the practical advantages of a solid catalyst. The principles and protocols outlined in this guide, grounded in the well-established chemistry of MSA and TfOH, provide researchers with a robust foundation for employing modern sulfonic acids to synthesize key aromatic ketones in a more efficient, controlled, and environmentally conscious manner.

References

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • TSI Journals. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. [Link]

  • ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Catalyzed Friedel—Crafts Acylation of Aromatics with β-Lactams. [Link]

  • IRIS. (n.d.). Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. [Link]

  • ACS Publications. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • RSC Publishing. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • SciSpace. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]

  • ResearchGate. (2016). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. [Link]

  • YouTube. (2021). Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas. [Link]

  • NIH National Library of Medicine. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (n.d.). Synthesis of raspberry ketone via Friedel-Crafts alkylation reaction catalyzed by sulfonic acid-functional ionic liquids. [Link]

  • ResearchGate. (n.d.). a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... [Link]

  • RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (n.d.). Comparison of sulfuric acid and various perfluorinated sulfonic acids used as catalysts for (a) the acylation of anisole 1. [Link]

  • ARKAT USA, Inc. (n.d.). Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids: synthetic aspects and limit. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids: Synthetic aspects and limitations. [Link]

  • Wikipedia. (n.d.). Perfluorosulfonic acids. [Link]

  • Synlett. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. [Link]

  • PubMed. (2011). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. [Link]

  • American Chemical Society. (2016). Methanesulfonic acid. [Link]

Sources

Method

Application Notes and Protocols: (4-Fluorophenyl)methanesulfonic Acid in Polymerization Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Arylsulfonic Acids in Polymer Synthesis Arylsulfonic acids are a cornerstone of acid catalysis in organic synthesis, pri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Arylsulfonic Acids in Polymer Synthesis

Arylsulfonic acids are a cornerstone of acid catalysis in organic synthesis, prized for their strong acidity and efficacy in promoting a variety of transformations. In the realm of polymer chemistry, these catalysts are instrumental in driving reactions such as cationic polymerization and polycondensation. Their ability to act as potent proton donors facilitates the formation of reactive intermediates, thereby enabling the construction of polymer chains.[1][2] The introduction of substituents onto the aromatic ring of these sulfonic acids can significantly modulate their catalytic activity, solubility, and stability. This guide focuses on a specific, yet underexplored member of this class: (4-Fluorophenyl)methanesulfonic acid. Due to a scarcity of direct literature on this particular compound, this document will extrapolate its potential applications and provide representative protocols based on the well-established chemistry of analogous arylsulfonic acids, such as p-toluenesulfonic acid (p-TSA).[3][4]

The Influence of Fluorine Substitution on Acidity and Catalytic Performance

The incorporation of a fluorine atom at the para-position of the phenyl ring is anticipated to have a profound impact on the electronic properties of the sulfonic acid. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[5] This effect is expected to increase the acidity of the sulfonic acid group by stabilizing the resulting sulfonate anion.[5] A more stable conjugate base corresponds to a stronger acid, which in turn can lead to enhanced catalytic activity in acid-mediated polymerization reactions.[5][6]

The increased acidity of (4-Fluorophenyl)methanesulfonic acid could translate to several advantages in polymerization, including:

  • Higher reaction rates: A stronger acid can lead to a higher concentration of protonated monomers or intermediates, thus accelerating the rate of polymerization.

  • Lower catalyst loading: Due to its potentially higher activity, it might be possible to use lower concentrations of (4-Fluorophenyl)methanesulfonic acid compared to its non-fluorinated counterparts to achieve similar results, which is economically and environmentally beneficial.

  • Improved polymer properties: The reaction conditions influenced by the catalyst can affect the molecular weight and polydispersity of the resulting polymer.

Application in Cationic Polymerization of Vinyl Monomers

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize the propagating carbocationic center.[2] Strong protic acids are effective initiators for such reactions.[2] Given its anticipated high acidity, (4-Fluorophenyl)methanesulfonic acid is a promising candidate for initiating the cationic polymerization of vinyl monomers like styrene and vinyl ethers.

Proposed Mechanism of Initiation and Propagation

The polymerization process is initiated by the protonation of the vinyl monomer by (4-Fluorophenyl)methanesulfonic acid, generating a carbocation. This carbocation then attacks another monomer molecule in the propagation step, extending the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation Monomer Vinyl Monomer (e.g., Styrene) Carbocation Carbocationic Intermediate Monomer->Carbocation Protonation Acid (4-Fluorophenyl)methanesulfonic Acid Acid->Carbocation Anion Sulfonate Anion Acid->Anion Carbocation_prop Propagating Carbocation Carbocation->Carbocation_prop Chain Growth Longer_chain Elongated Polymer Chain Carbocation_prop->Longer_chain Addition of Monomer Monomer_prop Monomer Monomer_prop->Longer_chain

Figure 1: Proposed mechanism for cationic polymerization initiated by (4-Fluorophenyl)methanesulfonic acid.

Representative Protocol for Cationic Polymerization of Styrene

This protocol is a representative example based on established procedures for cationic polymerization using strong acid initiators.[7] Researchers should optimize conditions for their specific experimental setup.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • (4-Fluorophenyl)methanesulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous DCM via a syringe.

  • Monomer Addition: Add 10 mL (8.7 g, 84 mmol) of freshly distilled styrene to the reaction flask.

  • Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes while cooling the mixture to 0 °C in an ice bath.

  • Initiator Preparation: In a separate dry vial, prepare a 0.1 M solution of (4-Fluorophenyl)methanesulfonic acid in anhydrous DCM.

  • Initiation: While stirring the monomer solution at 0 °C, rapidly inject 1 mL of the (4-Fluorophenyl)methanesulfonic acid solution (0.1 mmol).

  • Polymerization: Allow the reaction to proceed for 1-2 hours at 0 °C. The viscosity of the solution will increase as the polymer forms.

  • Termination: Quench the polymerization by adding 5 mL of methanol.

  • Precipitation and Purification: Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polystyrene.

  • Isolation: Collect the white polymer precipitate by vacuum filtration, wash with additional methanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight and polydispersity index (PDI) using techniques such as Gel Permeation Chromatography (GPC).

ParameterConditionRationale
Temperature 0 °CLower temperatures in cationic polymerization often lead to higher molecular weights by minimizing chain transfer and termination reactions.[7]
Solvent Anhydrous DichloromethaneA polar, aprotic solvent is necessary to solvate the ionic species involved in the polymerization. The absence of water is crucial to prevent premature termination.
Catalyst Conc. ~0.1-0.5 mol%A catalytic amount is sufficient to initiate the polymerization. The exact concentration will influence the rate and molecular weight.

Application in Polycondensation Reactions: Esterification

Polycondensation is a step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or methanol. Arylsulfonic acids are excellent catalysts for polycondensation reactions like esterification, which is used to produce polyesters.[3][8][9]

Catalytic Role in Polyesterification

In the formation of polyesters from a dicarboxylic acid and a diol, (4-Fluorophenyl)methanesulfonic acid would act as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.

G cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Ester Formation & Catalyst Regeneration Dicarboxylic_Acid Dicarboxylic Acid Protonated_Carbonyl Protonated Carbonyl Dicarboxylic_Acid->Protonated_Carbonyl Protonation Acid_Catalyst (4-Fluorophenyl)methanesulfonic Acid Acid_Catalyst->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Attack by Diol Diol Diol Diol->Tetrahedral_Intermediate Ester_Linkage Ester Linkage + H₂O Tetrahedral_Intermediate->Ester_Linkage Dehydration Regenerated_Catalyst Regenerated Acid Catalyst Tetrahedral_Intermediate->Regenerated_Catalyst Deprotonation

Figure 2: Catalytic cycle for esterification using (4-Fluorophenyl)methanesulfonic acid.

Representative Protocol for the Synthesis of a Polyester

This protocol describes the synthesis of a simple polyester from adipic acid and 1,4-butanediol, a process that can be effectively catalyzed by an arylsulfonic acid.

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • (4-Fluorophenyl)methanesulfonic acid

  • Toluene or xylene

  • Dean-Stark apparatus

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with equimolar amounts of adipic acid (e.g., 14.6 g, 0.1 mol) and 1,4-butanediol (9.0 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add toluene (approximately 50 mL to fill the Dean-Stark trap) and (4-Fluorophenyl)methanesulfonic acid (0.1-0.5 mol% relative to the diacid).

  • Reaction: Heat the mixture to reflux with vigorous stirring under a slow stream of nitrogen. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitoring Progress: Continue the reaction until the theoretical amount of water has been collected, which may take several hours. The progress can also be monitored by measuring the acid number of the reaction mixture at intervals.

  • Polymer Isolation: After cooling, the polyester can be isolated by precipitation in a non-solvent like methanol or by removal of the solvent under reduced pressure.

  • Purification: The polymer may be purified by dissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it in a non-solvent.

  • Drying: Dry the final polyester product in a vacuum oven.

ParameterConditionRationale
Water Removal Dean-Stark TrapThe continuous removal of water drives the equilibrium of the esterification reaction towards the formation of the polymer, leading to higher molecular weights.
Inert Atmosphere NitrogenPrevents oxidation and side reactions at the elevated temperatures required for polycondensation.
Catalyst (4-Fluorophenyl)methanesulfonic acidIts strong acidity is expected to efficiently catalyze the esterification, potentially at lower temperatures or with shorter reaction times than less acidic catalysts.[4][10]

Conclusion and Future Outlook

While direct experimental data for the application of (4-Fluorophenyl)methanesulfonic acid in polymerization is limited, its chemical structure strongly suggests its potential as a highly effective Brønsted acid catalyst. The electron-withdrawing nature of the fluorine atom is expected to enhance its acidity, making it a more potent catalyst than its non-fluorinated analogs in both cationic and condensation polymerization reactions. The representative protocols provided herein offer a solid starting point for researchers to explore the use of this promising catalyst. Further studies are warranted to quantify its catalytic activity, compare its performance with existing catalysts, and investigate its influence on the properties of the resulting polymers. Such research will undoubtedly contribute to the development of more efficient and controlled polymerization processes.

References

  • Abedsultan, H., & Coleman, M. R. (2022). Aryl Sulfonic Acid Catalysts: Effect of Pendant Group Structure on Activity in Hydrolysis of Polyethylene Terephthalate. Journal of Applied Polymer Science, 139(27), e52451. [Link]

  • BenchChem. (2025). A Comparative Study of Substituted Benzenesulfonic Acids as Catalysts in Organic Reactions. BenchChem.
  • BenchChem. (n.d.). An Objective Comparison of the Acidity of Fluorinated and Non-Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals. BenchChem.
  • Cationic Polymerization. (n.d.). University of Southern Mississippi, School of Polymers and High Performance Materials. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2018). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 11(8), 1235-1247.
  • European Patent Office. (2004). Polymerization of fluoromonomers using a 3-allyloxy-2-hydroxy-1-propane sulfonic acid salt as surfactant (EP1475395A1).
  • Justia Patents. (2012).
  • Kaur, N., & Kishore, D. (2014). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis.
  • Liras, M., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules, 28(13), 5227.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Benzenesulfonic Acid.
  • Oliver-Tomas, B., et al. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
  • Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
  • PubMed Central. (2021).
  • Rao, K. P., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
  • ResearchGate. (2018).
  • ResearchGate. (2022).
  • UQ eSpace. (2021).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sulfonic acid.
  • Zard, S. Z. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Biochemical pharmacology, 34(16), 2967–2974.

Sources

Application

Application Notes &amp; Protocols: (4-Fluorophenyl)methanesulfonic acid as a Catalyst for Esterification in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Role of Aromatic Sulfonic Acids in Modern Ester Synthesis Esterification remains one of the most fundamental and widely utilized transformations in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Aromatic Sulfonic Acids in Modern Ester Synthesis

Esterification remains one of the most fundamental and widely utilized transformations in organic synthesis, with applications spanning from the production of pharmaceuticals and fragrances to polymers and biofuels. The classic Fischer-Spath esterification, the reaction between a carboxylic acid and an alcohol, is an equilibrium-limited process that necessitates the use of a catalyst to achieve practical reaction rates and high yields.[1] While mineral acids like sulfuric acid (H₂SO₄) are effective, they present significant challenges, including corrosiveness, difficulty in removal from the reaction mixture, and the promotion of side reactions such as dehydration and charring.[2]

Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA), have emerged as superior alternatives, offering strong acidity comparable to sulfuric acid while being solid, non-oxidizing, and easier to handle.[3][4] (4-Fluorophenyl)methanesulfonic acid belongs to this class of highly effective catalysts. The electron-withdrawing fluorine atom can enhance the acidity of the sulfonic acid group, potentially leading to higher catalytic activity. Its solid nature simplifies weighing and addition, and its organic structure often imparts better solubility in the nonpolar solvents typically used for esterification, particularly when azeotropic water removal is employed.

This document provides a comprehensive guide to the use of (4-Fluorophenyl)methanesulfonic acid as a catalyst for esterification. It covers the underlying reaction mechanism, general principles for protocol design, detailed step-by-step experimental procedures, and a troubleshooting guide for common challenges.

Catalyst Profile: Physicochemical Properties and Safety

A thorough understanding of the catalyst's properties and handling requirements is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of (4-Fluorophenyl)methanesulfonic acid and Related Analogs

Property(4-Fluorophenyl)methanesulfonic acidMethanesulfonic Acid (MSA)p-Toluenesulfonic Acid (p-TsOH)
Molecular Formula C₇H₇FO₃SCH₄O₃SC₇H₈O₃S
Molecular Weight 190.19 g/mol 96.11 g/mol 172.20 g/mol
Appearance Typically a white to off-white crystalline solidColorless liquidWhite crystalline solid
Acidity (pKa) Strong acid; pKa < 0-1.9-2.8
Solubility Soluble in water, alcohols, and polar organic solvents. Limited solubility in nonpolar hydrocarbons.Miscible with water and many organic solvents.[5]Soluble in water, alcohols, ether, and acetone.
Safety and Handling Precautions

(4-Fluorophenyl)methanesulfonic acid is a strong acid and should be handled with appropriate care. It is corrosive and can cause severe skin burns and eye damage.[6] Always consult the specific Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.

  • Spills: Neutralize spills with a weak base such as sodium bicarbonate before cleaning with an absorbent material.

  • Storage: Store in a cool, dry place away from incompatible materials (e.g., bases, oxidizing agents). The container should be tightly sealed to prevent absorption of moisture.

Mechanism of Sulfonic Acid-Catalyzed Esterification

The catalytic cycle of Fischer esterification driven by a sulfonic acid like (4-Fluorophenyl)methanesulfonic acid (ArSO₃H) involves the protonation of the carboxylic acid, which activates it toward nucleophilic attack by the alcohol. The reaction is a series of equilibrium steps, and its overall success hinges on shifting the equilibrium toward the product side, typically by removing water as it is formed.

A detailed theoretical study of benzenesulfonic acid-catalyzed esterification suggests the reaction proceeds through a low-energy pathway involving a sulfonylium cation, rather than a high-energy pentacoordinate sulfur intermediate.[8][9] The generally accepted mechanism for educational and practical purposes is as follows:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by the sulfonate anion or another alcohol molecule, regenerating the acid catalyst and yielding the final ester product.

Esterification_Mechanism Figure 1: Catalytic Cycle of Fischer Esterification Reactants R-COOH + R'-OH + ArSO3H ProtonatedAcid Protonated Carboxylic Acid [R-C(OH)2]+ Reactants->ProtonatedAcid 1. Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack by R'-OH WaterLeaving Protonated Intermediate (Water as Leaving Group) TetrahedralInt->WaterLeaving 3. Proton Transfer ProtonatedEster Protonated Ester [R-COOR'H]+ WaterLeaving->ProtonatedEster 4. Elimination of H2O Products Ester (R-COOR') + H2O + ArSO3H ProtonatedEster->Products 5. Deprotonation Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Phase cluster_workup Isolation Phase cluster_purify Purification Phase Setup 1. Reaction Setup (Reactants, Catalyst, Solvent) Heating 2. Heating & Reflux (with or without Dean-Stark) Setup->Heating Monitoring 3. Monitor Progress (TLC, GC) Heating->Monitoring Monitoring->Heating Incomplete Cooling 4. Cool to RT Monitoring->Cooling Complete Workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) Cooling->Workup Concentrate 6. Concentrate (Rotary Evaporation) Workup->Concentrate Purify 7. Purification (Chromatography/Distillation) Concentrate->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize Final Pure Ester Product Characterize->Final

Sources

Method

HPLC and GC-MS analytical methods for (4-Fluorophenyl)methanesulfonic acid

An In-Depth Technical Guide to the Analysis of (4-Fluorophenyl)methanesulfonic Acid Introduction (4-Fluorophenyl)methanesulfonic acid is an organosulfur compound of interest in pharmaceutical development and chemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analysis of (4-Fluorophenyl)methanesulfonic Acid

Introduction

(4-Fluorophenyl)methanesulfonic acid is an organosulfur compound of interest in pharmaceutical development and chemical synthesis, potentially serving as a counter-ion, starting material, or appearing as a process-related impurity. Its unique chemical structure, characterized by a highly polar sulfonic acid group and a fluorinated aromatic ring, presents specific challenges for analytical quantification. The high polarity and non-volatility of the molecule necessitate specialized chromatographic strategies to achieve reliable separation and detection.

This technical guide provides comprehensive, field-proven protocols for the analysis of (4-Fluorophenyl)methanesulfonic acid using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust, accurate, and reproducible results in a regulated environment.

Physicochemical Properties of (4-Fluorophenyl)methanesulfonic acid

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. These properties dictate the choice of chromatographic mode, sample preparation techniques, and detection methods.

PropertyValue / DescriptionRationale for Analytical Strategy
Structure The presence of a phenyl ring allows for UV detection. The sulfonic acid group (-SO₃H) is highly acidic and polar.
Molecular Formula C₇H₇FO₃S-
Molecular Weight 190.19 g/mol Essential for mass spectrometry settings and preparation of standard solutions.
Acidity (pKa) Estimated < -2.0As a sulfonic acid, it is a very strong acid, comparable to methanesulfonic acid (pKa ≈ -1.9) and benzenesulfonic acid (pKa ≈ -6.5).[1][2][3] It will be fully ionized (anionic) in typical HPLC mobile phases. This necessitates chromatographic techniques that can handle highly polar, ionic compounds, such as mixed-mode or ion-pair chromatography.[4][5]
Solubility High in water and polar organic solvents (e.g., methanol, acetonitrile). Low in nonpolar solvents.Dictates the choice of diluents for sample and standard preparation. High aqueous solubility makes it suitable for reversed-phase HPLC but challenging to retain on conventional C18 columns without modification of the mobile phase.[4]
Volatility Non-volatileDirect analysis by Gas Chromatography is not feasible. A chemical derivatization step to convert the sulfonic acid into a volatile ester is mandatory for GC-MS analysis.[6][7]

Part 1: High-Performance Liquid Chromatography (HPLC-UV/MS) Method

Scientific Principle & Rationale

Standard reversed-phase HPLC on C8 or C18 columns often yields poor retention and peak shape for highly polar and ionic compounds like (4-Fluorophenyl)methanesulfonic acid.[4] To overcome this, a mixed-mode chromatographic approach is employed. This strategy utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (anionic or cationic) characteristics.

For this application, a mixed-mode column with anion-exchange properties is ideal.[4] The (4-Fluorophenyl)methanesulfonate anion can be retained via an anion-exchange mechanism, while the phenyl ring can interact with the reversed-phase character of the stationary phase. This dual retention mechanism provides excellent control over selectivity and peak shape, which can be modulated by adjusting mobile phase pH, buffer concentration, and organic solvent content.[4][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.22 µm Syringe Filter s3->s4 a1 System Suitability Test (SST) s4->a1 a2 Inject Sample/Standard into HPLC a1->a2 a3 Separation on Mixed-Mode Column a2->a3 a4 Detection (UV or MS) a3->a4 d1 Integrate Peak a4->d1 d2 Quantify using Calibration Curve d1->d2 d3 Report Results d2->d3 GCMS_Workflow cluster_prep Derivatization & Sample Prep cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare Analyte Solution (in Methanol) s2 Add Derivatization Reagent (TMAH in Methanol) s1->s2 s3 Vortex to Mix s2->s3 a1 Inject Sample into Hot GC Inlet (On-column Derivatization Occurs) s3->a1 a2 Separation on GC Column a1->a2 a3 Detection by Mass Spectrometer (Scan or SIM) a2->a3 d1 Extract Ion Chromatogram (SIM) a3->d1 d2 Integrate Peak d1->d2 d3 Quantify and Report d2->d3

Sources

Application

Guide to the Safe Handling and Disposal of (4-Fluorophenyl)methanesulfonic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of (4-Fluorophenyl)methanesulfonic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of (4-Fluorophenyl)methanesulfonic acid. As a potent organosulfur compound, its dual nature—a strong sulfonic acid and an organofluorine molecule—necessitates specialized procedures to ensure laboratory safety and environmental compliance. This guide moves beyond standard safety data sheets to offer field-proven protocols and explain the scientific rationale behind each procedural step, empowering researchers to manage risks effectively.

Introduction

(4-Fluorophenyl)methanesulfonic acid is a member of the aryl sulfonic acid family, a class of compounds recognized for their strong acidic properties and utility as catalysts and intermediates in organic synthesis.[1][2] The incorporation of a fluorine atom into the phenyl ring can significantly modify the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in pharmaceutical and materials science research.[3][4]

However, the very characteristics that make this compound useful also present significant handling challenges. It combines the high corrosivity of sulfonic acids with the unique toxicological and environmental considerations of organofluorine compounds.[4][5] Adherence to rigorous safety protocols is not merely a matter of compliance but a fundamental prerequisite for responsible research. This guide provides an in-depth framework for risk mitigation, from initial hazard assessment to final waste disposal.

Hazard Identification and Risk Assessment

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classification is anticipated to be as follows, based on data from analogous compounds.[8][9][10][11]

GHS Pictogram(s)Signal WordHazard Class & CodeHazard Statement


Danger Skin Corrosion 1B (H314)Causes severe skin burns and eye damage.[8][9]
Serious Eye Damage 1 (H318)Causes serious eye damage.[8]
Corrosive to Metals 1 (H290)May be corrosive to metals.[9][12]
Acute Toxicity 4, Dermal (H312)Harmful in contact with skin.[9][12]
Acute Toxicity 4, Oral (H302)Harmful if swallowed.[9]
STOT SE 3 (H335)May cause respiratory irritation.[8][9]
Primary Hazards and Causality
  • Extreme Corrosivity: Sulfonic acids are strong acids, comparable in strength to mineral acids like sulfuric acid.[1] They readily donate a proton, which can hydrolyze proteins and lipids in biological tissues, leading to rapid and severe chemical burns upon contact with skin or eyes.[6] This necessitates the use of robust personal protective equipment.

  • Reactivity:

    • With Water: Dilution of concentrated sulfonic acids with water can generate significant heat, potentially causing the solution to boil and splash.[5]

    • With Bases: Neutralization reactions with bases (amines, hydroxides, carbonates) are highly exothermic and can be violent if not controlled.[5]

    • With Metals: As a strong acid, it can react with many metals to produce flammable hydrogen gas, creating a fire or explosion hazard in enclosed spaces.[5]

  • Decomposition Products: When heated to decomposition, aryl sulfonic acids can release highly toxic fumes of sulfur oxides (SOx).[5]

  • Organofluorine Considerations: The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment. While the specific toxicology of (4-Fluorophenyl)methanesulfonic acid is not well-documented, fluorinated organic compounds can have unique biological activities and may require special consideration for bioaccumulation and toxicity.[3][4]

Risk Assessment Workflow

A systematic risk assessment should precede any experiment. This involves not just identifying the hazards of the chemical itself, but also considering the specifics of the planned procedure (e.g., scale, temperature, other reagents).

cluster_0 Risk Assessment Workflow A Identify Hazards (SDS, Literature Review) B Evaluate Procedure (Scale, Temp, Reagents) A->B C Assess Exposure Potential (Inhalation, Dermal) B->C D Determine Control Measures (Engineering, PPE) C->D E Plan for Emergencies (Spills, First Aid) D->E F Develop Disposal Plan E->F G Proceed with Experiment F->G

Caption: Logical flow for a pre-experimental risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls provide the first line of defense, while PPE protects the individual operator.

Engineering Controls
  • Chemical Fume Hood: All handling of (4-Fluorophenyl)methanesulfonic acid, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood.[6][13] This is non-negotiable. The fume hood contains vapors, protects against splashes, and provides containment in the event of a spill.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located within a 10-second travel distance of the work area.[14] Immediate flushing is the most critical first aid step for corrosive exposures.

Personal Protective Equipment (PPE)

The proper selection and consistent use of PPE are essential to prevent exposure.[3]

Protection TypeSpecificationRationale
Eye/Face Safety goggles and a full-face shield.Due to its severe corrosivity, protection against splashes is paramount. A face shield protects the entire face, while goggles provide a better seal around the eyes than safety glasses.[13]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.Gloves must be selected based on their resistance to both the acid and any solvents being used. Double-gloving provides an extra layer of protection against tears and rapid permeation.[3] Always check the manufacturer's compatibility chart.
Body Flame-resistant laboratory coat. A chemical-resistant apron is also recommended.A lab coat provides a primary barrier. For transfers or work with larger quantities, a chemical-resistant apron offers superior protection against spills of corrosive liquids.[3]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.
Respiratory Not typically required when used in a fume hood.If engineering controls are insufficient or in the event of a large spill, a respirator with an acid gas cartridge may be necessary.[3]

Safe Handling and Storage Protocols

Protocol for Handling and Use
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly. Place an appropriate absorbent material on the floor of the fume hood.

  • Weighing: If solid, weigh the required amount in a tared container inside the fume hood. If liquid, measure by volume using appropriate glassware.

  • Dilution/Dissolution: When diluting with water or dissolving in a solvent, always add the acid slowly to the solvent , never the other way around.[5] This helps to dissipate the heat generated during dissolution. Use an ice bath to cool the solvent-containing flask, especially for larger quantities.

  • Reaction Addition: Add the acid to the reaction mixture slowly and in a controlled manner, monitoring for any signs of an exothermic reaction (temperature increase, gas evolution).

  • Post-Handling: After use, decontaminate any surfaces and thoroughly wash hands and arms, even after removing gloves.[15]

Storage Requirements

Proper storage is crucial to prevent degradation, dangerous reactions, and accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][16]

  • Container: Keep in the original, tightly sealed container.[12] If transferred, use a secondary container made of corrosion-resistant material (e.g., polypropylene, glass with a resistant liner) and ensure it is clearly labeled.[9][17]

  • Segregation: Store separately from incompatible materials. This is a critical safety measure.[14]

    • Incompatible Materials: Strong bases, amines, strong oxidizing agents, and reactive metals (e.g., iron, aluminum).[5][14]

Spill and Emergency Procedures

Immediate and appropriate action is necessary to mitigate the consequences of a spill or exposure.

Spill Response Protocol

The response depends on the scale of the spill.

For Small Spills (manageable by trained personnel):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[13]

  • Contain: Cover the spill with a compatible, inert absorbent material like vermiculite, sand, or a commercial acid spill neutralizer.[14][16] Do not use combustible materials like paper towels.

  • Neutralize: Cautiously cover the spill with a weak base such as sodium bicarbonate (soda ash).[14] Be prepared for fizzing (CO2 evolution) and potential heat generation.

  • Collect: Once the reaction has ceased, carefully scoop the absorbed, neutralized material into a clearly labeled, leak-proof hazardous waste container.[13][16]

  • Decontaminate: Wipe the spill area with a damp cloth, then wash with soap and water. Dispose of all cleanup materials as hazardous waste.[13]

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately.[3][14]

  • Alert: Activate the fire alarm or contact your institution's emergency response team (e.g., Environmental Health & Safety).

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

cluster_1 Spill Response Workflow Start Spill Occurs Decision Is spill large or unmanageable? Start->Decision Evacuate EVACUATE AREA Call Emergency Response Decision->Evacuate Yes SmallSpill Small Spill Protocol Decision->SmallSpill No Alert Alert others & restrict access SmallSpill->Alert Contain Contain with inert absorbent Alert->Contain Neutralize Neutralize with weak base (e.g., Soda Ash) Contain->Neutralize Collect Collect into hazardous waste container Neutralize->Collect Decon Decontaminate area Collect->Decon End Procedure Complete Decon->End

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate action is critical.[6][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of lukewarm, gently flowing water for at least 15-30 minutes while removing contaminated clothing.[6][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

Waste Disposal Procedures

Proper disposal is essential for laboratory safety and environmental protection. All waste containing (4-Fluorophenyl)methanesulfonic acid must be treated as hazardous waste.

Protocol for Waste Collection and Disposal
  • Segregation: Collect all waste containing this acid in a dedicated, compatible hazardous waste container.[13] The container should be made of corrosion-resistant material and kept securely closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "(4-Fluorophenyl)methanesulfonic acid," and any other components in the waste stream.

  • Aqueous Waste Neutralization (for dilute streams only):

    • Rationale: Neutralizing dilute, acidic aqueous waste streams before EHS pickup reduces the corrosive hazard, making storage and transport safer. This should only be performed by trained personnel for dilute solutions. Concentrated waste should be disposed of directly.

    • Protocol: a. Place the container of dilute acidic waste in a larger secondary container (e.g., an ice bucket) to contain any spills and provide cooling. b. In a fume hood, slowly add a weak base (e.g., a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide) to the waste while stirring gently. c. Monitor the temperature. If the container becomes warm, pause the addition and allow it to cool. d. Periodically check the pH with litmus paper or a pH meter. Continue adding base until the pH is between 6 and 8. e. Seal the neutralized waste container and label it as "Neutralized Aqueous Waste containing (4-Fluorophenyl)methanesulfonic acid."

  • Disposal of Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's policies.

  • Pickup: Arrange for hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.[13]

cluster_2 Waste Disposal Workflow A Generate Chemical Waste B Segregate into Labeled, Compatible Container A->B C Is waste dilute aqueous? B->C D Neutralize Slowly (pH 6-8) C->D Yes E Store in Secure Area C->E No (Concentrated) D->E F Arrange EHS Pickup E->F G End F->G

Caption: Workflow for the safe disposal of chemical waste.

Conclusion

(4-Fluorophenyl)methanesulfonic acid is a powerful reagent for modern chemical research, but its utility is matched by its potential hazards. By understanding the underlying chemical principles of its reactivity and corrosivity, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. A proactive culture of safety, grounded in comprehensive risk assessment and procedural discipline, is the key to harnessing the potential of such chemicals responsibly.

References

  • Wikipedia. (2024). Sulfonic acid. Retrieved from [Link]

  • ALPHACHEM Limited. (2017). Sulfonic Acid. Retrieved from [Link]

  • Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]

  • H. Abedsoltan & M. R. Coleman. (2022). Aryl Sulfonic Acid Catalysts: Effect of Pendant Group Structure on Activity in Hydrolysis of Polyethylene Terephthalate. Journal of Applied Polymer Science. Retrieved from [Link]

  • SULQUISA. (2018). SULPHONIC ACID, 90%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • ResearchGate. (2022). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: methanesulfonic acid. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure - Fluorine and other Fluorinating Gases. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.3: The Sulfonic Acid Group and its Derivative. Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

  • Wikipedia. (2024). Methanesulfonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • TRC Corp. (n.d.). SAFETY DATA SHEET - Methanesulfonic Acid 70%. Retrieved from [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

Sources

Method

Experimental setup for reactions catalyzed by (4-Fluorophenyl)methanesulfonic acid

Application Notes & Protocols Topic: Experimental Setup for Reactions Catalyzed by (4-Fluorophenyl)methanesulfonic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Setup for Reactions Catalyzed by (4-Fluorophenyl)methanesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of (4-Fluorophenyl)methanesulfonic Acid in Brønsted Acid Catalysis

(4-Fluorophenyl)methanesulfonic acid is an aromatic sulfonic acid that serves as a strong Brønsted acid catalyst in organic synthesis. The presence of a fluorine atom on the phenyl ring is anticipated to modulate the electronic properties of the catalyst, potentially influencing its acidity and solubility profile compared to non-fluorinated analogs like p-toluenesulfonic acid. Aromatic sulfonic acids are valued for their efficacy in a multitude of acid-catalyzed reactions, including esterifications, alkylations, and rearrangements.[1] They are often solid, crystalline compounds, which simplifies handling and purification processes. This application note provides a detailed protocol for a representative acid-catalyzed reaction, the Fischer indole synthesis, and explores the mechanistic rationale for the use of (4-Fluorophenyl)methanesulfonic acid.

Representative Application: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly effective method for the preparation of indoles from the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions.[2] The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making its synthesis a critical endeavor in medicinal chemistry and drug development.[2][3] The selection of the acid catalyst is a crucial parameter in the Fischer indole synthesis, with both Brønsted and Lewis acids being employed.[2]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, utilizing (4-Fluorophenyl)methanesulfonic acid as the catalyst.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • (4-Fluorophenyl)methanesulfonic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add phenylhydrazine (5.41 g, 50 mmol) and acetophenone (6.01 g, 50 mmol) in 100 mL of toluene.

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone intermediate can be monitored by thin-layer chromatography (TLC).

  • Catalyst Addition: Add (4-Fluorophenyl)methanesulfonic acid (0.95 g, 5 mol%) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and wash it with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford 2-phenylindole as a solid.

Visualizing the Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Phenylhydrazine and Acetophenone in Toluene stir Stir at RT (30 min) Hydrazone Formation start->stir add_catalyst Add (4-Fluorophenyl)methanesulfonic Acid stir->add_catalyst reflux Reflux with Dean-Stark Trap (2-4 hours) add_catalyst->reflux cool Cool to RT reflux->cool wash_bicarb Wash with sat. NaHCO3 cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product 2-Phenylindole recrystallize->product

Caption: A schematic overview of the experimental workflow for the (4-Fluorophenyl)methanesulfonic acid-catalyzed Fischer indole synthesis.

Mechanism of Catalysis

The catalytic cycle of the Fischer indole synthesis involves several key steps initiated by the Brønsted acid catalyst, (4-Fluorophenyl)methanesulfonic acid. The acid protonates the hydrazone, facilitating a[2][2]-sigmatropic rearrangement, which is the rate-determining step. Subsequent rearomatization, cyclization, and elimination of ammonia lead to the formation of the indole ring. The role of the acid is to lower the activation energy of the key rearrangement step. The electron-withdrawing fluorine atom in (4-Fluorophenyl)methanesulfonic acid may enhance its acidity, potentially leading to faster reaction rates compared to non-fluorinated analogues.

Catalytic Cycle of Fischer Indole Synthesis

Fischer_Indole_Mechanism catalyst (4-Fluorophenyl)methanesulfonic Acid (H-A) hydrazone Phenylhydrazone catalyst->hydrazone Protonation protonated_hydrazone Protonated Hydrazone hydrazone->protonated_hydrazone rearrangement [3,3]-Sigmatropic Rearrangement protonated_hydrazone->rearrangement intermediate1 Dienimine Intermediate rearrangement->intermediate1 rearomatization Rearomatization intermediate1->rearomatization amino_ketone Amino Ketone Intermediate rearomatization->amino_ketone cyclization Intramolecular Cyclization amino_ketone->cyclization aminoindoline Aminoindoline cyclization->aminoindoline elimination Elimination of NH3 aminoindoline->elimination elimination->catalyst Regeneration indole Indole Product elimination->indole

Caption: A simplified representation of the catalytic cycle for the Brønsted acid-catalyzed Fischer indole synthesis.

Data Presentation: Comparison of Acid Catalysts in Indole Synthesis

CatalystReaction ConditionsYield (%)Reference
Methanesulfonic acidPhenylhydrazine, ketone, refluxExcellent[2]
p-Toluenesulfonic acidArylhydrazine, ketone, tert-butanol, 80 °C47-76[2]
Polyphosphoric acid (PPA)Phenylacetylene, (4-fluorophenyl)hydrazine79[4]
Acetic Acid/WaterPhenylhydrazine, hemiaminal, 100 °C88[3]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction- Ensure complete removal of water using the Dean-Stark trap.- Increase catalyst loading slightly (e.g., to 7.5 mol%).- Extend reaction time and monitor by TLC.
Decomposition of starting materials or product- Lower the reaction temperature and extend the reaction time.- Use a milder solvent if possible.
Formation of Side Products Isomerization or side reactions- Optimize reaction temperature and time.- Ensure the purity of starting materials.
Difficulty in Purification Persistent impurities- Perform a column chromatography purification if recrystallization is ineffective.- Ensure complete neutralization of the acid catalyst during work-up.

References

  • BenchChem. (2025). Application Notes and Protocols: Aromatic Sulfonic Acids as Catalysts in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.
  • Majumdar, P., & Panda, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54133-54162. [Link]

  • Gairola, D., & Peddinti, R. K. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides: A Highly Efficient Metal-Free Route To Access 3-Arylsuccinimides. Synlett, 32(10), 1013-1017.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974-2976. [Link]

  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry, 31(1), 447-451.
  • Movassaghi, M., & Hunt, D. K. (2008). Exploration of the interrupted Fischer indolization reaction. Beilstein Journal of Organic Chemistry, 4, 55. [Link]

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., & Melchiorre, P. (2007). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Organic Letters, 9(8), 1403-1405. [Link]

  • Wang, Y., et al. (2020). Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. Reaction Chemistry & Engineering, 5(1), 136-141.
  • Bakunova, S. M., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3798. [Link]

Sources

Application

Dosing and concentration effects of (4-Fluorophenyl)methanesulfonic acid in catalysis

Application Note & Protocols Topic: Dosing and Concentration Effects of (4-Fluorophenyl)methanesulfonic Acid in Catalysis Abstract: This document provides a detailed technical guide on the application of (4-Fluorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Dosing and Concentration Effects of (4-Fluorophenyl)methanesulfonic Acid in Catalysis

Abstract: This document provides a detailed technical guide on the application of (4-Fluorophenyl)methanesulfonic acid as a Brønsted acid catalyst in organic synthesis. While specific literature on this particular substituted arylsulfonic acid is emerging, its catalytic behavior is expected to be analogous to other well-documented arylsulfonic acids. This guide leverages the principles established for catalysts like p-toluenesulfonic acid (p-TSA) to explain the critical importance of optimizing catalyst dosing and reactant concentration. We will use the Biginelli reaction, a multicomponent reaction of high value in medicinal chemistry, as a representative model to illustrate these effects. Protocols for catalyst screening and reaction optimization are provided to enable researchers, scientists, and drug development professionals to efficiently integrate this class of catalysts into their workflows.

Introduction: The Role of Arylsulfonic Acids in Brønsted Acid Catalysis

(4-Fluorophenyl)methanesulfonic acid belongs to the class of aromatic sulfonic acids, which are powerful Brønsted acid catalysts widely employed in organic synthesis.[1] Their efficacy is derived from the strongly electron-withdrawing sulfonyl group (-SO₃H) attached to an aromatic ring, which results in a highly acidic proton. Key advantages of these catalysts include:

  • Strong Acidity: Comparable to mineral acids, enabling them to catalyze a wide range of acid-mediated reactions.

  • Ease of Handling: They are often crystalline solids, simplifying measurement and handling compared to corrosive liquid acids.[1]

  • Organic Solvent Solubility: Generally soluble in common organic solvents, allowing for homogeneous catalysis.

  • Reduced Corrosion: Typically less corrosive than mineral acids like sulfuric or hydrochloric acid.[2][3]

A prime example of their application is in multicomponent reactions like the Biginelli reaction. This one-pot synthesis combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological interest.[1][4][5] The catalyst's role is to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by urea and subsequent cyclization and dehydration steps to form the final product.[5][6]

Biginelli_Reaction_Mechanism cluster_activation Step 1: Iminium Formation cluster_addition Step 2: C-C Bond Formation cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea, -H₂O Urea H₂N(C=O)NH₂ Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Catalyst H⁺ (Catalyst) Catalyst->Aldehyde Protonation Acyliminium->Ureide Cyclized Cyclized Intermediate Ureide->Cyclized Intramolecular Nucleophilic Attack DHPM DHPM Product Cyclized->DHPM -H₂O

Caption: Generalized mechanism of the acid-catalyzed Biginelli reaction.

Dosing and Concentration: The Core of Optimization

The success of a catalyzed reaction hinges on the precise control of catalyst loading and reactant concentration. These parameters directly influence reaction kinetics, yield, purity, and overall process efficiency.

Catalyst Loading (mol%)

Catalyst loading, expressed as a mole percentage (mol%) relative to the limiting reactant, is a critical variable.

  • Causality of Loading: The catalyst's function is to lower the activation energy of the rate-determining step, which in the Biginelli reaction is often the initial condensation to form the N-acyliminium ion.[5] Increasing the catalyst concentration increases the availability of protons to activate the aldehyde, thereby accelerating the reaction rate.

  • Diminishing Returns and Side Reactions: While higher loading can shorten reaction times, there is a point of diminishing returns. Excessively high acid concentrations can lead to unwanted side reactions, such as dehydration of the β-ketoester or polymerization of the aldehyde. This can decrease the overall yield and complicate purification.

  • Field-Proven Insights: For many arylsulfonic acid-catalyzed reactions, optimal loading is typically found in the range of 2.5 to 15 mol%.[7] The ideal loading balances reaction speed with process economy and product purity. It is imperative to screen a range of concentrations to find the "sweet spot" for a specific transformation.

Substrate Concentration and Solvent Choice

The concentration of reactants plays a synergistic role with catalyst loading.

  • High Concentration & Solvent-Free Conditions: Many acid-catalyzed reactions, including the Biginelli synthesis, can be performed under high concentration or even solvent-free conditions.[4][8][9] This approach, a cornerstone of green chemistry, increases the effective concentration of all reacting species, leading to a higher reaction rate.[6] In such cases, a lower catalyst loading may be sufficient.

  • Solvent Polarity: If a solvent is necessary, its polarity can influence the catalyst's effectiveness. Polar aprotic solvents can often stabilize charged intermediates, potentially favoring the reaction. However, the presence of water can be detrimental to the activity of some sulfonic acid catalysts.[10][11]

Data Presentation: Effect of Catalyst Loading on a Model Reaction

To illustrate the relationship between catalyst dose and reaction outcome, consider the following representative data for a model Biginelli reaction.

EntryCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Notes
10 (Control)24< 5Demonstrates the necessity of the catalyst.
22.5865Reaction proceeds, but is sluggish.
35.0488Significant improvement in rate and yield.
410.0 2 94 Optimal balance of speed and efficiency.
515.0293No significant improvement over 10 mol%.
620.01.585Decreased yield, likely due to side reactions.

Table represents illustrative data based on typical optimization studies.

Experimental Protocols

This section provides a detailed, self-validating protocol for determining the optimal dosing of (4-Fluorophenyl)methanesulfonic acid.

Experimental_Workflow Prep 1. Reagent Preparation (Aldehyde, Urea, Ketoester, Catalyst Stock) Setup 2. Reaction Setup (Parallel Vials for each mol%) Prep->Setup Reaction 3. Reaction Execution (Heating & Stirring) Setup->Reaction Monitor 4. Progress Monitoring (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Quenching & Workup (Precipitation/Extraction) Monitor->Workup Upon Completion Analysis 6. Analysis (Yield Calculation, Purity Check) Workup->Analysis Optimize 7. Optimization Decision Analysis->Optimize

Caption: Workflow for catalyst dosing optimization.

Protocol 3.1: Screening for Optimal Catalyst Loading in a Biginelli Reaction

Objective: To determine the most effective catalyst loading (mol%) of (4-Fluorophenyl)methanesulfonic acid for the synthesis of a target dihydropyrimidinone (DHPM).

Materials:

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea

  • (4-Fluorophenyl)methanesulfonic acid

  • Ethanol (or solvent-free)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Reagent Stoichiometry: For a 1.0 mmol scale reaction, the typical reactant ratio is Aldehyde (1.0 mmol), β-Ketoester (1.0 mmol), and Urea (1.2 mmol). The slight excess of urea helps drive the reaction to completion.

  • Catalyst Stock Solution (Optional but Recommended): To ensure accurate dosing, prepare a stock solution of (4-Fluorophenyl)methanesulfonic acid in the reaction solvent (e.g., 0.1 M in ethanol).

  • Reaction Setup (Parallel Screening):

    • Label five reaction vials: "Control (0%)", "2.5%", "5%", "10%", and "15%".

    • To each vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).

    • Add a stir bar to each vial.

  • Catalyst Dosing:

    • Vial 1 (Control): Add only the solvent (if not solvent-free).

    • Vial 2 (2.5 mol%): Add 0.025 mmol of the catalyst.

    • Vial 3 (5 mol%): Add 0.050 mmol of the catalyst.

    • Vial 4 (10 mol%): Add 0.100 mmol of the catalyst.

    • Vial 5 (15 mol%): Add 0.150 mmol of the catalyst.

  • Reaction Execution:

    • Seal the vials and place them in a preheated stirring block at 80 °C (a typical starting temperature).

    • Stir the reactions at a consistent rate.

  • Monitoring (Self-Validation Step):

    • After 1 hour, take a small aliquot from each vial and analyze by Thin Layer Chromatography (TLC) or LC-MS.

    • Compare the consumption of the limiting reactant (aldehyde) across the different vials. The control vial should show little to no conversion, validating the catalyst's role.

    • Continue monitoring at regular intervals (e.g., every 1-2 hours) until the reaction with the highest yield appears complete.

  • Workup and Isolation:

    • Once the reaction is complete, cool the vials to room temperature.

    • Add 5 mL of cold water to each vial. The DHPM product will often precipitate as a solid.

    • Stir the slurry for 15 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid product under vacuum to a constant weight.

  • Analysis:

    • Calculate the isolated yield for each reaction.

    • Determine the purity of the product from the most promising condition(s) using ¹H NMR or LC-MS.

    • Identify the optimal catalyst loading that provides the best balance of reaction time, yield, and purity.

References

  • BenchChem. (2025).
  • New Journal of Chemistry. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. RSC Publishing.
  • Wikipedia. Biginelli reaction.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Industrial & Engineering Chemistry Research. Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate.
  • ACS Publications. (2021).
  • Organic Chemistry Portal. Biginelli Reaction.
  • The Journal of Organic Chemistry. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives.
  • ResearchGate. (2015).
  • Wu, M. S., He, P., & Zhang, X. Z. (2010). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. South African Journal of Chemistry, 63.
  • Luong, B. X., et al. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes.
  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry, 31(1), 447-451.
  • ResearchGate. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes.

Sources

Method

Application Notes &amp; Protocols: (4-Fluorophenyl)methanesulfonic Acid in Advanced Electrochemical Systems

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Fluorinated Methanesulfonic Acid Derivatives in Electrochemistry Methanesulfonic acid (MSA) has garn...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Methanesulfonic Acid Derivatives in Electrochemistry

Methanesulfonic acid (MSA) has garnered significant attention as a "green" and highly effective electrolyte in various electrochemical applications, including metal electrodeposition and redox flow batteries.[1][2][3] Its appeal lies in its strong acidity, high solubility of its metal salts, excellent electrochemical stability, and biodegradability.[1][2] The strategic modification of the MSA backbone through fluorination presents a compelling avenue for the development of next-generation electrolytes with enhanced performance characteristics. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its electronic properties, leading to increased thermal and electrochemical stability.[4]

This application note explores the hypothesized and potential applications of a specific derivative, (4-Fluorophenyl)methanesulfonic acid , in advanced electrochemical systems. While direct experimental data on this particular compound is limited in publicly available literature, its molecular structure allows for well-grounded postulations of its properties and utility based on the established principles of physical organic chemistry and the known behavior of analogous fluorinated and aromatic sulfonic acids. This document aims to provide a comprehensive guide for researchers interested in synthesizing and evaluating this promising compound for cutting-edge electrochemical applications.

Molecular Structure and Hypothesized Properties

The molecular structure of (4-Fluorophenyl)methanesulfonic acid combines the methanesulfonic acid moiety with a fluorinated aromatic ring. This unique combination is expected to yield a set of advantageous properties for electrochemical applications.

Figure 1: Molecular Structure of (4-Fluorophenyl)methanesulfonic acid.

Table 1: Comparison of Hypothesized Properties of (4-Fluorophenyl)methanesulfonic Acid with Methanesulfonic Acid (MSA)

PropertyMethanesulfonic Acid (MSA)(4-Fluorophenyl)methanesulfonic Acid (Hypothesized)Rationale for Hypothesized Properties
Acidity (pKa) Strong (-1.9)Very Strong (< -1.9)The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the sulfonic acid group through inductive effects.
Electrochemical Stability High[1][2]Potentially HigherThe C-F bond is exceptionally strong, and the fluorinated aromatic ring is generally more resistant to oxidation, which could lead to a wider electrochemical stability window.[4]
Solubility of Salts High[1][2]HighThe sulfonic acid group generally imparts good solubility to its salts. The bulky fluorophenyl group might slightly modulate the solubility of specific salts.
Thermal Stability High[1][5]High to Very HighAromatic sulfonic acids and fluorinated compounds are known for their thermal stability.[6][7]
Corrosivity Less corrosive than many mineral acids[1]Likely low, but requires experimental verificationWhile a strong acid, the organic nature of the molecule may result in lower corrosivity compared to mineral acids of similar strength.

Potential Electrochemical Applications and Preparatory Protocols

Based on its inferred properties, (4-Fluorophenyl)methanesulfonic acid is a promising candidate for several advanced electrochemical applications.

High-Voltage Electrolyte Additive for Lithium-Ion Batteries

Rationale: The development of high-voltage lithium-ion batteries is often hindered by the oxidative decomposition of conventional electrolytes at the cathode surface. The anticipated high electrochemical stability of (4-Fluorophenyl)methanesulfonic acid could make it an effective electrolyte additive to form a stable protective layer on the cathode, thereby improving cycling stability and coulombic efficiency at high operating voltages.[4]

Experimental Protocol for Evaluation:

Objective: To assess the impact of (4-Fluorophenyl)methanesulfonic acid as an electrolyte additive on the electrochemical performance of a high-voltage Li-ion battery cathode material (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811).

Materials:

  • (4-Fluorophenyl)methanesulfonic acid (synthesized or procured)

  • Baseline electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • NCM811 cathode material

  • Lithium metal foil (anode)

  • Celgard separator

  • Coin cell components (CR2032)

  • Argon-filled glovebox

Procedure:

  • Electrolyte Preparation:

    • Inside an argon-filled glovebox, prepare the experimental electrolyte by dissolving a specific concentration (e.g., 0.5 wt%) of (4-Fluorophenyl)methanesulfonic acid into the baseline electrolyte.

    • Prepare a control electrolyte (baseline without the additive).

  • Cell Assembly:

    • Assemble CR2032 coin cells in the glovebox using the NCM811 cathode, lithium metal anode, and Celgard separator.

    • Use the control and experimental electrolytes for separate sets of cells.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans on the assembled cells at a slow scan rate (e.g., 0.1 mV/s) within a wide potential window (e.g., 3.0 - 4.5 V vs. Li/Li⁺) to determine the electrochemical stability window of the electrolytes.

    • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) between the desired voltage limits (e.g., 3.0 - 4.4 V) to evaluate the capacity retention, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different cycle intervals to monitor the changes in the interfacial resistance of the cathode.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV Cycling Galvanostatic Cycling Cell_Assembly->Cycling Performance_Eval Performance Evaluation CV->Performance_Eval EIS EIS Cycling->EIS Cycling->Performance_Eval EIS->Performance_Eval synthesis_pathway Start 4-Fluorothiophenol Intermediate1 4-Fluorophenyl methyl sulfide Start->Intermediate1 CH₃I, Base Intermediate2 (4-Fluorophenyl)methyl sulfoxide Intermediate1->Intermediate2 Oxidation (e.g., H₂O₂) Product (4-Fluorophenyl)methanesulfonic acid Intermediate2->Product Further Oxidation (e.g., KMnO₄)

Figure 3: A plausible synthetic pathway for (4-Fluorophenyl)methanesulfonic acid.

Safety and Handling

(4-Fluorophenyl)methanesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Fluorophenyl)methanesulfonic acid represents a promising, yet underexplored, compound for advanced electrochemical applications. Its hypothesized properties of high acidity, and excellent electrochemical and thermal stability, make it a compelling candidate for use as a high-voltage electrolyte additive in lithium-ion batteries and as a robust supporting electrolyte in electrosynthesis. The protocols outlined in this application note provide a framework for the systematic evaluation of this compound. Further research and experimental validation are crucial to unlocking the full potential of (4-Fluorophenyl)methanesulfonic acid in the development of next-generation electrochemical technologies.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 22, 2026, from [Link]

  • G. A. Abbas, A. F. M. Leenaers, & K. Binnemans. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved January 22, 2026, from [Link]

  • K. Binnemans, P. T. Jones, B. Blanpain, T. Van Gerven, Y. Pontikes. (2018). Methanesulfonic Acid (MSA) in Hydrometallurgy. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Falk, H. (1977). Fluorinated sulfonic acids and derivatives thereof. U.S. Patent No. 4,014,926. Washington, DC: U.S. Patent and Trademark Office.
  • G. A. Abbas, A. F. M. Leenaers, & K. Binnemans. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Wang, Y. (2012). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Chinese Patent No. CN102603646B.
  • M. Yan, et al. (2021). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. Retrieved January 22, 2026, from [Link]

  • S. J. Kim, et al. (2021). Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. PubMed Central. Retrieved January 22, 2026, from [Link]

  • M. Stelter, et al. (2014). The possible use of methanesulfonic acid as a new electrolyte for silver electrorefining. ResearchGate. Retrieved January 22, 2026, from [Link]

  • A. P. D. Isabekov, et al. (n.d.). Electrochemical fluorination of organic compounds. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. N. A. R. (2012). On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). ResearchGate. Retrieved January 22, 2026, from [Link]

  • G. A. Olah, et al. (2005). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • G. A. Abbas, A. F. M. Leenaers, & K. Binnemans. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • J. M. D'Arcy, et al. (2018). Fluorinated Aryl Sulfonimide Tagged (FAST) salts: modular synthesis and structure–property relationships for battery applications. Energy & Environmental Science. Retrieved January 22, 2026, from [Link]

  • M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. M. V. M. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. MDPI. Retrieved January 22, 2026, from [Link]

  • E. J. M. O'Sullivan, et al. (1985). Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes: Preparation of F2C(SO3H)2. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved January 22, 2026, from [Link]

  • A. Webber, et al. (1996). Perfluoroalkylsulfonates, sulfonimides, and sulfonyl methides, and electrolytes containing them. U.S. Patent No. 5,514,493. Washington, DC: U.S. Patent and Trademark Office.
  • P. Kulkarni. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]

  • M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. M. A. (2022). Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS). ACS Publications. Retrieved January 22, 2026, from [Link]

  • H. Niederpruem, et al. (1982). Process for the preparation of fluorides of perfluorinate sulphonic acids. European Patent No. EP0052319A1.
  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved January 22, 2026, from [Link]

  • I. G. Farbenindustrie, A. G. (1957). Alkyl aryl sulfonic acid amine salt. U.S. Patent No. 2,778,814. Washington, DC: U.S. Patent and Trademark Office.
  • R. C. Buck, et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids. Integrated Environmental Assessment and Management. Retrieved January 22, 2026, from [Link]

  • X. Fan, et al. (2021). Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc.. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved January 22, 2026, from [Link]

  • Simons, J. H. (1962). Electrochemical production of fluorocarbon acid fluorides. U.S. Patent No. 3,028,321. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (4-Fluorophenyl)methanesulfonic Acid Catalyzed Reactions

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving reaction yields and overcoming common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields in sulfonic acid-catalyzed reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider incrementally increasing the reaction time or temperature. However, be mindful that excessive heat can lead to product degradation or side reactions.[1]

  • Catalyst Activity: The (4-Fluorophenyl)methanesulfonic acid may be impure or deactivated.

    • Troubleshooting: Use a fresh, high-purity batch of the catalyst. Sulfonic acids are hygroscopic and can absorb moisture from the atmosphere, which can decrease their catalytic activity.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, especially if using moisture-sensitive reagents.

  • Suboptimal Reagent Concentration: The concentration of the catalyst and substrates is critical.

    • Troubleshooting: An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can promote unwanted side reactions.[1] The optimal catalyst loading should be determined experimentally, often ranging from 2.5 to 7.5 wt% based on the limiting reagent.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Analyze your crude reaction mixture to identify any major byproducts. Common side reactions in reactions like Friedel-Crafts include polyalkylation or acylation.[3] Adjusting the stoichiometry of the reactants or changing the order of addition can sometimes minimize these side reactions. In some cases, using a solid-supported sulfonic acid catalyst can improve selectivity and reduce side product formation.[4][5]

Q2: I'm observing the formation of significant amounts of byproducts. How can I improve the selectivity of my reaction?

A2: Improving selectivity requires a careful examination of the reaction mechanism and conditions.

  • Temperature Control: Reaction temperature is a crucial factor influencing selectivity.

    • Troubleshooting: Lowering the reaction temperature often favors the formation of the thermodynamically controlled product over the kinetically controlled one, which can be a common source of byproducts.[1] Conversely, for some reactions, a higher temperature may be necessary to overcome the activation energy for the desired pathway. A temperature screening study is highly recommended.

  • Solvent Effects: The choice of solvent can significantly impact reaction selectivity.

    • Troubleshooting: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents with varying properties. For instance, in Friedel-Crafts reactions, less polar solvents are often preferred.

  • Catalyst Type: While you are using (4-Fluorophenyl)methanesulfonic acid, consider that other sulfonic acids or different types of acid catalysts might offer better selectivity for your specific transformation.

    • Troubleshooting: If feasible, screen other Brønsted acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) or even Lewis acids.[6] The electronic and steric properties of the catalyst can play a significant role in directing the reaction pathway.

Q3: The workup and purification of my product are proving difficult. What are the best practices for isolating a product from a sulfonic acid-catalyzed reaction?

A3: Purifying products from reactions containing strong acids like (4-Fluorophenyl)methanesulfonic acid requires specific strategies to remove the catalyst and any charged byproducts.

  • Neutralization and Extraction: This is the most common initial step.

    • Protocol:

      • Quench the reaction mixture by carefully adding it to a cold, saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate. Be cautious as this will generate CO2 gas.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

      • Wash the combined organic layers with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography: If simple extraction is insufficient, chromatographic methods are necessary.

    • Troubleshooting:

      • Column Chromatography: Standard silica gel chromatography is often effective for non-polar to moderately polar compounds.

      • Ion-Exchange Chromatography: For highly polar or charged products, ion-exchange chromatography can be a powerful tool for separating the product from the sulfonic acid catalyst and other ionic impurities.[7][8]

      • Reversed-Phase Chromatography: This technique is useful for purifying water-soluble or highly polar compounds that do not perform well on normal-phase silica gel.[7]

  • Crystallization/Precipitation: If your product is a solid, this can be a highly effective purification method.

    • Troubleshooting: Inducing crystallization or precipitation from the reaction mixture or a concentrated solution can selectively isolate the desired product, leaving impurities in the mother liquor.[7]

Q4: My reaction is very slow. How can I increase the reaction rate without compromising the yield?

A4: Increasing the reaction rate involves optimizing several parameters.

  • Increase Temperature: As a general rule, increasing the reaction temperature will increase the reaction rate.

    • Troubleshooting: Carefully increase the temperature in small increments while monitoring the reaction for the formation of degradation products or byproducts.[9] Microwave heating can sometimes be more effective than conventional heating for accelerating reactions.[10]

  • Increase Catalyst Loading: A higher concentration of the catalyst will provide more active sites for the reaction to occur.

    • Troubleshooting: Systematically increase the catalyst loading and monitor the effect on the reaction rate and yield.[9] Be aware that at a certain point, increasing the catalyst amount may not lead to a further increase in rate and could promote side reactions.

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of reaction intermediates.

    • Troubleshooting: A solvent that fully dissolves all reactants will generally lead to a faster reaction. The polarity of the solvent can also play a role in stabilizing charged intermediates, which can affect the rate-determining step.

Experimental Protocols & Data

This section provides a detailed protocol for a common reaction catalyzed by sulfonic acids and a table summarizing key reaction parameters.

Representative Protocol: Esterification of a Carboxylic Acid

This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using (4-Fluorophenyl)methanesulfonic acid as a catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (used in excess, can also be the solvent)

  • (4-Fluorophenyl)methanesulfonic acid (catalyst)

  • Anhydrous toluene or other suitable solvent (if the alcohol is not used as the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (3-5 eq, or as solvent), and the chosen solvent (if necessary).

  • Add (4-Fluorophenyl)methanesulfonic acid (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation as required.

Table 1: General Optimization Parameters for Sulfonic Acid Catalyzed Reactions
ParameterTypical RangeConsiderations
Catalyst Loading 1 - 10 mol%Higher loading can increase rate but may lead to side reactions.[2][11]
Temperature Room Temp. to RefluxHigher temperatures increase rate but can cause degradation.[9][12]
Reaction Time 1 - 24 hoursMonitor by TLC/HPLC to determine optimal time.[11]
Solvent Toluene, Dichloromethane, Hexane, or neatChoice depends on substrate solubility and reaction type.

Visualizing Reaction Logic and Workflows

Diagrams can be powerful tools for understanding complex processes. Below are visualizations for a typical troubleshooting workflow and a simplified reaction mechanism.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues of low reaction yield.

TroubleshootingWorkflow start Low Reaction Yield check_completion Monitor Reaction Progress (TLC, HPLC) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete increase_params Increase Time / Temperature incomplete->increase_params Yes side_reactions Significant Side Products? incomplete->side_reactions No increase_params->check_completion check_catalyst Check Catalyst Activity (Use fresh catalyst, ensure anhydrous conditions) optimize_conditions Optimize Conditions (Lower Temp, Change Solvent/Stoichiometry) side_reactions->optimize_conditions Yes complete Reaction Complete side_reactions->complete No optimize_conditions->check_completion purification_loss Review Purification Method end Improved Yield purification_loss->end complete->purification_loss

Caption: A decision tree for troubleshooting low yield.

Simplified Mechanism of Acid-Catalyzed Esterification

This diagram illustrates the key steps in the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.

EsterificationMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol R'-OH Catalyst H+ (from ArSO3H) Tetrahedral_Intermediate R-C(OH)2(OR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - H2O, -H+ Water H2O Catalyst_Regen H+

Caption: Key steps in acid-catalyzed esterification.

References

  • Benchchem Technical Support.
  • Benchchem Technical Support. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. (2025).
  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021).
  • Optimization of esterification operating conditions in the presence of Cell-SO₃H.
  • Purification of sulfonic acids. (1970).
  • Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous c
  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023). PMC - NIH.
  • Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate. (2011).
  • Method for the purification of aryl sulfonic acids and salts. (2002).
  • Benchchem Technical Support. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. (2024).
  • Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones.
  • Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkyl
  • Mechanism of Sulphonation and Friedel-Craft reactions. (2020). YouTube.
  • ORGANIC REACTION MECHANISM.
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace.
  • Friedel–Crafts reaction. Wikipedia.
  • Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulin
  • Methane Sulphonic Acid is Green C
  • Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. (2021).

Sources

Optimization

Degradation pathways of (4-Fluorophenyl)methanesulfonic acid under reaction conditions

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the potential degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the potential degradation of this compound under various experimental conditions. As Senior Application Scientists, we provide this guidance based on established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: How stable is (4-Fluorophenyl)methanesulfonic acid in general?

(4-Fluorophenyl)methanesulfonic acid is anticipated to be a relatively stable compound under standard laboratory conditions. This assessment is based on the known high stability of its core structural components: the fluorophenyl group and the methanesulfonic acid moiety. Methanesulfonic acid (MSA) itself is a strong acid that is remarkably resistant to hydrolysis, chemical oxidation, and reduction.[1][2][3] However, the stability of the entire molecule can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are recommended to determine its intrinsic stability under specific experimental conditions.[4][5]

Q2: What are the most probable degradation pathways for (4-Fluorophenyl)methanesulfonic acid?

While specific degradation studies on (4-Fluorophenyl)methanesulfonic acid are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on the reactivity of its functional groups and data from analogous compounds. The primary sites for degradation are likely the aromatic ring and the carbon-sulfur (C-S) bond, rather than the highly stable sulfonic acid group.

The main anticipated degradation pathways include:

  • Oxidative Degradation: Primarily involving the 4-fluorophenyl ring.

  • Photolytic Degradation: Initiated by the absorption of UV light by the aromatic ring.

  • Thermal Degradation: Occurring at elevated temperatures, likely affecting the C-S bond.

The methanesulfonic acid portion of the molecule is expected to be highly stable and less susceptible to degradation under typical reaction conditions.[1][2][3]

Troubleshooting Guides

Issue 1: I am observing unexpected degradation of my (4-Fluorophenyl)methanesulfonic acid in solution. What should I investigate?

If you are observing unexpected degradation, a systematic approach is necessary to identify the cause. Here are the key factors to investigate:

  • pH of the Solution: Extreme pH values, both acidic and basic, can potentially promote hydrolysis, although methanesulfonic acids are generally stable.[6] Check the pH of your solution and consider buffering it to a neutral pH if the reaction chemistry allows.

  • Presence of Oxidizing Agents: Accidental introduction of oxidizing agents (e.g., peroxides from solvents, metal ion contaminants) can lead to degradation of the fluorophenyl ring.[7] Consider using fresh, high-purity solvents and de-gassing your solution.

  • Exposure to Light: Aromatic compounds can be susceptible to photodegradation.[8][9] Protect your reaction from light by using amber glassware or covering your reaction setup with aluminum foil.

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome activation barriers for degradation pathways.[10] If possible, run your reaction at a lower temperature.

  • Purity of Starting Material: Impurities in your (4-Fluorophenyl)methanesulfonic acid or other reagents could be catalyzing the degradation. Verify the purity of your starting materials.

Experimental Workflow for Troubleshooting Degradation

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions observe Unexpected Degradation Observed check_pH Measure pH of Solution observe->check_pH check_oxidants Analyze for Oxidizing Agents observe->check_oxidants check_light Run a Light-Protected Control observe->check_light check_temp Run a Lower Temperature Control observe->check_temp check_purity Verify Purity of Reagents observe->check_purity buffer_pH Buffer Solution to Neutral pH check_pH->buffer_pH use_fresh_solvents Use High-Purity/Fresh Solvents check_oxidants->use_fresh_solvents protect_from_light Use Amber Glassware check_light->protect_from_light lower_temp Optimize for Lower Temperature check_temp->lower_temp purify_reagents Purify Starting Materials check_purity->purify_reagents

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: What are the likely degradation products I should be looking for?

Identifying the degradation products is key to understanding the degradation pathway. Based on the potential pathways, here are the likely degradation products you may encounter:

Degradation PathwayPotential Degradation ProductsAnalytical Detection Method
Oxidative Hydroxylated derivatives of (4-Fluorophenyl)methanesulfonic acid, 4-Fluorophenol, Sulfuric acidLC-MS, GC-MS
Photolytic 4-Fluorophenol, Methanesulfonic acid, Biphenyl derivatives (from radical coupling)LC-MS, GC-MS
Hydrolytic (Forced) 4-Fluorophenol, Methanesulfonic acidIon Chromatography, LC-MS
Thermal 4-Fluorophenol, Sulfur dioxideGC-MS, Headspace GC

This table provides a summary of potential degradation products based on chemical principles. Experimental verification is required.

In-Depth Technical Guide: Degradation Pathways

Hydrolytic Degradation

The methanesulfonic acid group is exceptionally stable to hydrolysis due to the strong carbon-sulfur bond.[3] Similarly, the C-F bond on the aromatic ring is very strong. Therefore, under typical aqueous conditions (neutral pH, ambient temperature), significant hydrolytic degradation is not expected.

However, under forced conditions (e.g., strong acid or base at elevated temperatures), cleavage of the C-S bond connecting the phenyl ring and the sulfonic acid group could occur, leading to the formation of 4-Fluorophenol and Methanesulfonic acid .

Oxidative Degradation

The fluorophenyl ring is the most likely site of oxidative attack. In the presence of strong oxidizing agents (e.g., Fenton's reagent, ozone) or under conditions that generate hydroxyl radicals, hydroxylation of the aromatic ring is a probable degradation pathway.[7] This would lead to the formation of various hydroxylated isomers of (4-Fluorophenyl)methanesulfonic acid . Further oxidation could lead to ring-opening and ultimately mineralization to CO2, H2O, HF, and sulfuric acid.

Proposed Oxidative Degradation Pathway

G A (4-Fluorophenyl)methanesulfonic acid B Hydroxylated Intermediates A->B [O] C Ring Opening B->C Further Oxidation D Mineralization Products (CO2, H2O, HF, H2SO4) C->D

Caption: Proposed oxidative degradation pathway.

Photolytic Degradation

The aromatic ring in (4-Fluorophenyl)methanesulfonic acid can absorb UV radiation, leading to electronic excitation. The excited molecule can then undergo various reactions. A likely pathway is the homolytic cleavage of the C-S bond, generating a 4-fluorophenyl radical and a methanesulfonyl radical . These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent to form fluorobenzene and methanesulfonic acid , or radical coupling to form biphenyl derivatives .

Another possibility is the cleavage of the C-F bond, although this is generally less favorable than C-S bond cleavage in such structures.

Thermal Degradation

Methanesulfonic acid is thermally stable up to high temperatures.[1][2] Therefore, thermal degradation of (4-Fluorophenyl)methanesulfonic acid is likely to initiate at the C-S bond. At elevated temperatures, this bond can cleave, leading to the formation of 4-Fluorophenol and sulfur dioxide (from the decomposition of the methanesulfonyl moiety).

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on (4-Fluorophenyl)methanesulfonic acid. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-Fluorophenyl)methanesulfonic acid in a suitable solvent (e.g., water, acetonitrile, or a mixture). A typical concentration is 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state thermal stress, heat the neat compound at a temperature below its melting point.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or MS detection).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

4. Mass Balance Calculation:

  • Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100%.

References

  • Cao, H., Xing, L., Wu, G., Xie, Y., & Zhang, Y. (2012). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed.
  • Request PDF. (n.d.). Photodegradation of perfluorooctane sulfonate in environmental matrices. ResearchGate.
  • ResearchGate. (n.d.). Effects of Pt and Ag on the photocatalytic degradation of 4-chlorophenol and its by-products.
  • Lee, H. B., Lee, J. M., & Kim, J. H. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. ResearchGate.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Garrido-Cardenas, J. A., Esteban-García, B., Agüera, A., & Sánchez-Polo, M. (2020). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
  • F.K.F. (2021). Methanesulfonic Acid (MSA) in Hydrometallurgy. ResearchGate.
  • BenchChem. (n.d.). stability of methanesulfonamide in acidic and basic conditions.
  • De Marco, P., Moradas-Ferreira, P., Higgins, T. P., & Murrell, J. C. (1999). Metabolism of methanesulfonic acid involves a multicomponent monooxygenase enzyme. Microbiology.
  • Lee, H. B., Lee, J. M., & Kim, J. H. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. RSC Publishing.
  • Eawag. (1997). Methanesulfonic Acid Degradation Pathway. Eawag-BBD.
  • Gernon, M. D., & F.K.F. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry (RSC Publishing).
  • Gernon, M. D., & F.K.F. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.
  • Liu, Y., Jang, S. S., & Kusoglu, A. (2023). Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI.
  • ResearchGate. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • ResearchGate. (n.d.). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices.
  • Request PDF. (n.d.). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. ResearchGate.
  • Focsan, M., & Astilean, S. (2021). The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. MDPI.
  • Science.gov. (n.d.). forced degradation study: Topics.
  • Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. (n.d.).
  • Teasdale, A., & Elder, D. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications.
  • Klick, S., & Muellner, T. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Liu, J., Wang, Y., Zhang, Y., & Dou, X. (2024). Acidic-thermal coupled degradation of tylosin by using magnetic sulfonated resins under microwave irradiation. PubMed.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
  • Puglisi, C., & Samperi, F. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of (4-Fluorophenyl)methanesulfonic Acid

Welcome to the Technical Support Center for the purification of (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

I. Understanding the Impurity Profile

Before delving into purification protocols, it's crucial to understand the potential impurities in crude (4-Fluorophenyl)methanesulfonic acid. The nature and quantity of these impurities will largely depend on the synthetic route employed. Common impurities can include:

  • Residual Sulfuric Acid : A common impurity if used as a sulfonating agent.[1][2]

  • Starting Materials : Unreacted fluorobenzene or other precursors.

  • Inorganic Salts : Such as sodium chloride or sodium sulfate, often arising from work-up procedures.[3][4]

  • Isomeric Byproducts : Ortho- and meta-substituted isomers of the desired para-substituted product.

  • Water : Sulfonic acids are often hygroscopic and can contain significant amounts of water.[1][5]

  • Colored Impurities : Degradation products or residual charring from the sulfonation reaction.

A preliminary analysis of your crude material by techniques such as NMR, HPLC, or LC-MS is highly recommended to identify the major impurities and select the most appropriate purification strategy.

II. Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for common purification challenges.

Issue 1: Significant Contamination with Inorganic Salts (e.g., NaCl, Na₂SO₄)

Cause: This is a frequent issue arising from neutralization and work-up steps, especially in large-scale syntheses. The high polarity of sulfonic acids makes their separation from inorganic salts challenging due to similar solubility profiles in aqueous media.[3]

Solution: Recrystallization from a mixed-solvent system is often the most effective method.

Protocol: Recrystallization from Water/Organic Solvent
  • Solvent Selection: The ideal solvent system will fully dissolve the (4-Fluorophenyl)methanesulfonic acid at an elevated temperature while having limited solubility for the inorganic salt impurities. Common choices include aqueous ethanol, aqueous isopropanol, or aqueous acetone.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (4-Fluorophenyl)methanesulfonic acid. Add a minimal amount of hot deionized water to dissolve the solid.[6] Use a hot plate with magnetic stirring to facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent these impurities from being incorporated into the final crystals.

  • Addition of Anti-Solvent: While the aqueous solution is still hot, slowly add the organic solvent (e.g., ethanol, isopropanol) until the solution becomes slightly turbid. The goal is to reach a point of supersaturation.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram: Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization & Isolation crude Crude Product dissolve Dissolve in Minimal Hot Water crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter If insolubles present add_solvent Add Hot Organic Solvent hot_filter->add_solvent cool Slow Cooling add_solvent->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product pure_product dry->pure_product Pure Crystals

Caption: Workflow for the purification of (4-Fluorophenyl)methanesulfonic acid by recrystallization.

Issue 2: Presence of Residual Sulfuric Acid

Cause: Incomplete reaction or inefficient quenching can leave residual sulfuric acid, a common impurity in sulfonation reactions.[2]

Solution: Selective precipitation of the sulfonic acid or its salt is a viable strategy.

Protocol: Selective Precipitation
  • Dissolution: Dissolve the crude mixture in a minimum amount of deionized water.

  • Neutralization: Slowly add a saturated solution of a suitable base (e.g., calcium hydroxide or barium hydroxide) while monitoring the pH. The sulfonic acid will form a soluble salt, while sulfuric acid will precipitate as insoluble calcium sulfate or barium sulfate.

  • Filtration: Filter off the precipitated sulfate salt.

  • Acidification: Carefully acidify the filtrate with a strong acid (e.g., HCl) to regenerate the free (4-Fluorophenyl)methanesulfonic acid, which should precipitate out if its solubility is low in the acidic aqueous medium.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 3: Colored Impurities and Tarry Residues

Cause: Overheating during the sulfonation reaction or side reactions can lead to the formation of colored byproducts and tars.

Solution: Treatment with activated carbon followed by recrystallization.

Protocol: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude (4-Fluorophenyl)methanesulfonic acid in a suitable solvent (e.g., hot water or ethanol) as you would for recrystallization.

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

  • Stirring: Stir the mixture at an elevated temperature for 10-15 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization, as described in the recrystallization protocol above.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of (4-Fluorophenyl)methanesulfonic acid during purification?

A1: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring purity.[7] A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic acid or TFA) is a good starting point. Purity can be assessed by the peak area percentage of the main component. For a more detailed analysis, especially for ionic impurities, ion chromatography can be employed.[8]

Q2: My (4-Fluorophenyl)methanesulfonic acid is highly water-soluble, making extraction difficult. What are my options?

A2: For highly water-soluble sulfonic acids, ion-exchange chromatography is a powerful purification method.[2][9] You can use a strongly acidic cation exchange resin to capture the sulfonic acid, wash away neutral and basic impurities, and then elute the purified product with a suitable eluent.

Q3: Can I use distillation to purify (4-Fluorophenyl)methanesulfonic acid?

A3: While some lower molecular weight sulfonic acids can be purified by distillation, it is often challenging for aryl sulfonic acids due to their high boiling points and tendency to decompose at elevated temperatures.[1][10] If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize thermal decomposition.[10]

Q4: How should I store purified (4-Fluorophenyl)methanesulfonic acid?

A4: (4-Fluorophenyl)methanesulfonic acid is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[11][12] It is also corrosive, so appropriate storage materials should be used.[12]

Q5: Are there any safety concerns I should be aware of when working with (4-Fluorophenyl)methanesulfonic acid?

A5: Yes, (4-Fluorophenyl)methanesulfonic acid is a strong acid and is corrosive.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

IV. Summary of Purification Methods

MethodTarget ImpurityAdvantagesDisadvantages
Recrystallization Inorganic salts, some organic impuritiesHigh purity achievable, scalableCan have lower yields, requires suitable solvent system
Selective Precipitation Sulfuric acid, other inorganic acidsEffective for specific impuritiesMay introduce other ions, requires careful pH control
Activated Carbon Treatment Colored impurities, tarsSimple, effective for color removalCan lead to product loss through adsorption
Ion-Exchange Chromatography Ionic impurities, saltsHigh selectivity, good for water-soluble compoundsCan be time-consuming, requires specialized equipment
Vacuum Distillation Non-volatile impuritiesCan provide very high purityRisk of thermal decomposition, requires high vacuum

Diagram: Purification Strategy Decision Tree

G start Crude (4-Fluorophenyl)methanesulfonic acid inorganic_salts Major Impurity: Inorganic Salts? start->inorganic_salts sulfuric_acid Major Impurity: Sulfuric Acid? inorganic_salts->sulfuric_acid No recrystallize Recrystallization inorganic_salts->recrystallize Yes color Colored Impurities? sulfuric_acid->color No precipitate Selective Precipitation sulfuric_acid->precipitate Yes water_soluble Highly Water-Soluble? color->water_soluble No activated_carbon Activated Carbon + Recrystallization color->activated_carbon Yes ion_exchange Ion-Exchange Chromatography water_soluble->ion_exchange Yes end Purified Product water_soluble->end No recrystallize->color precipitate->color activated_carbon->water_soluble ion_exchange->end

Caption: Decision tree for selecting a purification strategy for (4-Fluorophenyl)methanesulfonic acid.

V. References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]

  • US Patent US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Google Patents.

  • US Patent US1428197A - Process of cleaning sulphonic acid. Google Patents.

  • US Patent US3766255A - Process for extracting sulfonic acids. Google Patents.

  • Question on purifying aryl Sulfonic acids. Reddit. [Link]

  • US Patent US3496224A - Purification of sulfonic acids. Google Patents.

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. LCGC International. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. National Institutes of Health. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. [Link]

  • US Patent US4035242A - Distillative purification of alkane sulfonic acids. Google Patents.

  • METHANESULFONIC ACID (MSA). Sanjay Chemicals (India) Pvt. Ltd. [Link]

  • Methanesulfonic acid. Wikipedia. [Link]

  • Safety Data Sheet: Methanesulphonic acid. Carl ROTH. [Link]

Sources

Optimization

Optimizing temperature and pressure for (4-Fluorophenyl)methanesulfonic acid reactions

Introduction: Welcome to the technical support center for the synthesis and optimization of (4-Fluorophenyl)methanesulfonic acid. This molecule and its derivatives, such as (4-Fluorophenyl)methanesulfonyl chloride, are p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis and optimization of (4-Fluorophenyl)methanesulfonic acid. This molecule and its derivatives, such as (4-Fluorophenyl)methanesulfonyl chloride, are pivotal intermediates in the development of pharmaceuticals and agrochemicals, particularly in agents targeting neurological and cardiovascular conditions. The sulfonation of fluorobenzene is a powerful yet sensitive reaction, where precise control over temperature and pressure is paramount to achieving high yield, isomeric purity, and minimal byproduct formation.

This guide moves beyond simple protocols to provide a deeper understanding of the process variables. As researchers and drug development professionals, your success depends on not just following steps, but understanding the causality behind them. Here, we will dissect the core principles of this electrophilic aromatic substitution reaction and provide practical, field-proven solutions to common challenges encountered during its execution.

Part 1: Frequently Asked Questions - The Scientific Foundation

This section addresses fundamental questions regarding the synthesis of (4-Fluorophenyl)methanesulfonic acid. A firm grasp of these principles is the first step toward effective troubleshooting and optimization.

Q1: What is the core mechanism of (4-Fluorophenyl)methanesulfonic acid synthesis, and what is the active electrophile?

The synthesis is a classic electrophilic aromatic substitution (EAS) reaction. A hydrogen atom on the fluorobenzene ring is replaced by a sulfonic acid (–SO₃H) group. The reaction is typically performed by treating fluorobenzene with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).

The true electrophile in this reaction is either the neutral SO₃ molecule or its more reactive, protonated form, HSO₃⁺, which is generated in the strongly acidic medium. The π-electron system of the fluorobenzene ring attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. Aromaticity is then restored by the loss of a proton, yielding the final product.

Q2: Why are temperature and pressure the most critical parameters to control in this specific sulfonation?

Temperature and pressure are critical because they directly influence reaction kinetics, thermodynamic equilibrium, side-reaction pathways, and the physical state of the reactants.

  • Temperature: Aromatic sulfonation is a highly exothermic reaction (150-170 kJ/mol).

    • Low Temperatures: May lead to an impractically slow reaction rate or incomplete conversion.

    • High Temperatures: While increasing the reaction rate, elevated temperatures significantly promote the formation of unwanted byproducts, most notably diaryl sulfones. Furthermore, sulfonation is a reversible process; at higher temperatures in the presence of water, the reverse reaction (desulfonation) can occur, reducing the overall yield.

  • Pressure: The role of pressure is often tied to temperature and the chosen reactor setup.

    • Maintaining Liquid Phase: Fluorobenzene has a normal boiling point of approximately 85°C. If the reaction temperature exceeds this, the system must be pressurized to maintain the fluorobenzene in the liquid phase for efficient reaction.

    • Controlling Gaseous Reactants: When using gaseous sulfur trioxide, pressure dictates the concentration of SO₃ in the liquid phase, directly impacting the reaction rate.

    • Reduced Pressure Operations: In some industrial processes, sulfonation can be performed under reduced pressure. This allows the aromatic compound to boil at a lower temperature (e.g., below 100°C), which helps dissipate the heat of reaction and can minimize thermal degradation and side reactions.

Q3: How does the choice of sulfonating agent affect the optimal reaction conditions?

The vigor of the sulfonating agent dictates the necessary temperature and control strategies.

  • Concentrated Sulfuric Acid (H₂SO₄): This is the mildest agent. It requires higher temperatures (often >100°C) to generate a sufficient concentration of the SO₃ electrophile. This can be problematic for fluorobenzene due to the increased risk of side reactions at these temperatures.

  • Fuming Sulfuric Acid (Oleum): This is a solution of SO₃ in H₂SO₄ and is the most common agent for laboratory and industrial synthesis. The free SO₃ makes it much more reactive than concentrated sulfuric acid alone, allowing the reaction to proceed at significantly lower temperatures. The concentration of free SO₃ must be carefully chosen; higher concentrations increase the reaction rate but also elevate the risk of sulfone formation and polysulfonation.

  • Chlorosulfuric Acid (HSO₃Cl): This is a highly effective agent that produces the sulfonic acid along with hydrogen chloride (HCl) gas. It is very reactive and allows for milder conditions, but handling and HCl off-gassing present challenges.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is structured to address specific, common issues encountered during the synthesis.

Issue: Low Product Yield

Q4: My reaction yield is consistently below expectations (<70%). What temperature and pressure-related factors should I investigate first?

Low yield is most often traced back to an imbalance between reaction rate, equilibrium, and reactant containment. The following workflow helps diagnose the root cause.

G Start Low Yield Observed TempCheck Step 1: Verify Temperature Profile Start->TempCheck PressureCheck Step 2: Assess System Pressure Start->PressureCheck Analysis Step 3: Analyze Crude Product & Byproducts Start->Analysis TooLow Temp Too Low? (Reaction Incomplete) TempCheck->TooLow  Is unreacted  fluorobenzene present? TooHigh Temp Too High? (Desulfonation / Side Reactions) TempCheck->TooHigh  Are sulfones or  degradation products dominant? PressureLow Pressure Too Low? (Fluorobenzene Loss) PressureCheck->PressureLow  Is reaction temp >85°C  in an open/vented system? Analysis->TooLow Analysis->TooHigh Sol_IncreaseTemp Solution: Gradually increase temp (e.g., 10°C increments) TooLow->Sol_IncreaseTemp Sol_DecreaseTemp Solution: Improve cooling, reduce addition rate of oleum TooHigh->Sol_DecreaseTemp Sol_IncreasePressure Solution: Use sealed reactor, ensure pressure is sufficient to maintain liquid phase PressureLow->Sol_IncreasePressure

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Incomplete Reaction: The activation energy for sulfonation is significant. If your cooling bath is too aggressive or the reaction temperature is too low, the reaction will stall, leaving large amounts of unreacted fluorobenzene.

  • Desulfonation: Sulfonation is reversible. The water produced during the reaction (or present in the sulfuric acid) can hydrolyze the product back to fluorobenzene, especially under hot, dilute acidic conditions. This equilibrium shift is a common cause of yield loss if the temperature spikes or if the reaction is quenched improperly.

  • Reactant Loss: If you are running the reaction near or above the boiling point of fluorobenzene (~85°C) without a sealed, pressurized vessel or an efficient reflux condenser, you will lose starting material to evaporation.

Issue: High Levels of Impurities

Q5: My NMR/LC-MS analysis shows significant byproduct formation, especially a high molecular weight impurity consistent with a diaryl sulfone. How do I suppress this?

The formation of 4,4'-difluorodiphenyl sulfone is a classic side reaction in this synthesis, driven by high temperatures and excess sulfonating agent.

Mechanism of Sulfone Formation: The initially formed (4-Fluorophenyl)methanesulfonic acid can act as an electrophile, reacting with another molecule of fluorobenzene, particularly at elevated temperatures. This is driven by the powerful electron-withdrawing nature of the sulfonyl group.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature below the threshold where sulfone formation becomes significant. For many sulfonations, keeping the temperature between 20-40°C is a good starting point.

  • Controlled Reagent Addition: Add the fuming sulfuric acid (oleum) dropwise to the cooled fluorobenzene. This maintains a low instantaneous concentration of the powerful sulfonating agent and allows the cooling system to dissipate the heat of reaction effectively, preventing localized temperature spikes where byproducts form.

  • Stoichiometry: Use only a slight excess of the sulfonating agent (e.g., 1.05 to 1.1 equivalents). A large excess of SO₃ dramatically increases the rate of side reactions.

Q6: I suspect polysulfonation is occurring. How can this be confirmed and prevented?

Polysulfonation (the addition of a second –SO₃H group to the ring) is less common for fluorobenzene because the first sulfonic acid group is strongly deactivating. However, under very harsh conditions (high SO₃ concentration, high temperatures), it can occur.

Prevention:

  • Milder Conditions: Avoid using highly concentrated oleum (>30% free SO₃) or excessively high temperatures.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after full conversion of the starting material is achieved (monitor by TLC or LC-MS). Prolonged exposure to the harsh acidic medium increases the probability of side reactions.

Issue: Poor Isomeric Purity

Q7: The ortho-isomer content in my product is too high. How can I maximize the yield of the desired para-isomer?

The fluorine atom is an ortho-, para-directing group. While the para-position is sterically favored, the ortho-position is electronically competitive. The final isomer ratio is a result of the interplay between kinetic and thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product (Ortho): Often forms faster at lower temperatures.

    • Thermodynamic Product (Para): More stable due to reduced steric hindrance. Its formation is favored at higher temperatures or longer reaction times where the reversible nature of the reaction allows for isomerization.

  • Optimization Strategy:

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-10°C) to favor the kinetic para-product formation initially.

    • Controlled "Aging": After the initial addition is complete, allow the reaction to slowly warm to a moderate temperature (e.g., 25-40°C) and stir for a period. This "aging" step leverages the reversibility of the sulfonation. The less stable ortho-isomer can undergo desulfonation, and the resulting fluorobenzene can then be re-sulfonated, gradually enriching the mixture with the more stable para-isomer. Be cautious, as too high an aging temperature will begin to favor sulfone formation.

G Temp Temperature Yield Product Yield Temp->Yield + (to optimum), - (if too high) Purity Isomeric Purity (para:ortho ratio) Temp->Purity + (allows isomerization) Sulfone Sulfone Byproduct Temp->Sulfone ++ (strong effect) Desulfonation Desulfonation Temp->Desulfonation ++ (strong effect) Pressure Pressure Pressure->Yield + (prevents reactant loss) SO3_Conc [SO₃] / Agent Strength SO3_Conc->Yield + (increases rate) SO3_Conc->Sulfone ++ (strong effect)

Caption: Relationship between key parameters and reaction outcomes.

Part 3: Protocols and Data

Experimental Protocol: Optimized Lab-Scale Synthesis

This protocol is a representative starting point. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a gas bubbler or scrubber. Place the flask in an ice/water bath for cooling.

  • Charging Reactants: Charge the flask with fluorobenzene (1.0 eq). Begin stirring and cool the flask to 0-5°C.

  • Sulfonating Agent Addition: Slowly add fuming sulfuric acid (20% free SO₃, 1.1 eq) dropwise via the dropping funnel over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Aging: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Stir at this temperature for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, and analyzing by TLC or LC-MS.

  • Reaction Quench: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the sulfonic acid product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid.

  • Purification: The crude product can be purified by recrystallization from hot water or by conversion to a salt (e.g., the sodium salt) followed by acidification.

Data Summary: Recommended Starting Parameters
ParameterRecommended ValueRationale & Justification
Reaction Temperature 0-10°C during addition; 20-25°C for agingBalances reaction rate with suppression of sulfone formation. The aging period allows for thermodynamic equilibration to the desired para-isomer.
System Pressure Atmospheric (with reflux) or slightly positive N₂Sufficient for temperatures below 85°C. If higher temperatures are explored, a sealed pressure vessel is required to prevent reactant loss.
Sulfonating Agent Fuming H₂SO₄ (15-25% free SO₃)Provides sufficient reactivity at low temperatures without being overly aggressive, which would favor byproduct formation.
Molar Ratio 1.1 eq. Oleum to 1.0 eq. FluorobenzeneA slight excess drives the reaction to completion while minimizing polysulfonation and sulfone formation.
Reaction Time 1-2 hours (addition), 2-4 hours (aging)Sufficient time for completion and isomeric equilibration. Must be optimized with reaction monitoring (TLC, LC-MS).

References

  • Slideshare. (n.d.). Sulfonation of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3946037A - Sulfonation of aromatic compounds.
  • ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]

  • MDPI. (n.d.). Morphological Diversity and Interparticle Interactions of Lubricating Grease Thickeners: Current Insights and Research Approaches. Retrieved from [Link]

  • RSC Publishing. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Electrochemically Initiated Synthesis of Methanesulfonic Acid. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Retrieved from [Link]

  • IRIS. (2024). Fluorobenzene as new working fluid for high-temperature heat pumps and organic Rankine cycles. Retrieved from [Link]

  • Scribd. (n.d.). Linear Alkyl Benzene Sulfonation Optimization. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. Retrieved from [Link]

  • IJCSR. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2655560B1 - Method for purifying organic liquids with methane sulphonic acid.
  • ResearchGate. (2024). Methanesulfonic acid neutralisation?. Retrieved from [Link]

  • European Patent Office. (2021).
Troubleshooting

Preventing catalyst deactivation of (4-Fluorophenyl)methanesulfonic acid

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation. As Senior Application Scientists, we provide this resource to ensure the longevity and optimal performance of your catalyst in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is (4-Fluorophenyl)methanesulfonic acid, and why is it used as a catalyst?

(4-Fluorophenyl)methanesulfonic acid is a strong Brønsted acid catalyst. Its efficacy stems from the sulfonic acid group (-SO₃H) attached to a fluorinated aromatic ring. The electron-withdrawing fluorine atom enhances the acidity of the sulfonic proton, making it a highly active catalyst for a variety of organic transformations, such as esterification, alkylation, and condensation reactions. Unlike liquid mineral acids like sulfuric acid, solid-supported or heterogeneous versions of aryl sulfonic acids can offer advantages in terms of separation, recovery, and reduced corrosivity.[1][2][3]

Q2: What are the primary causes of deactivation for an aryl sulfonic acid catalyst?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For aryl sulfonic acids like (4-Fluorophenyl)methanesulfonic acid, deactivation typically occurs through four primary mechanisms:

  • Poisoning: Strong adsorption of impurities from the feedstock onto the active sulfonic acid sites.[4][5] This is a common and rapid form of deactivation.

  • Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which physically blocks the active sites and pores.[6][7][8]

  • Thermal Degradation (Desulfonation): Irreversible loss of the -SO₃H group at elevated temperatures, often in the presence of water (hydrolysis).[4][9][10] Aromatic sulfonic acids are more susceptible to this than their alkyl counterparts.[9]

  • Leaching: The gradual loss of the active sulfonic acid groups from the catalyst support into the reaction medium, particularly when used in polar solvents at high temperatures.[1][4][11]

Q3: How does the fluoro-substituent in (4-Fluorophenyl)methanesulfonic acid affect its stability?

The presence of an electron-withdrawing fluorine atom is a double-edged sword. While it significantly increases the acid strength of the catalyst, it can also influence the stability of the carbon-sulfur bond.[1] The increased acidity can sometimes accelerate side reactions that may lead to the formation of coke or other fouling agents. However, the stability is highly dependent on the specific reaction conditions, including temperature, solvent, and the presence of water.[1][12]

Troubleshooting Guide: Diagnosing and Reversing Catalyst Deactivation

This section provides a systematic approach to identifying the cause of catalyst deactivation and implementing corrective actions.

Problem: A significant decrease in reaction rate, conversion, or product yield is observed.
Step 1: Initial Investigation & Diagnosis

Before assuming irreversible catalyst deactivation, it's crucial to rule out other experimental variables. Use the following decision tree to guide your initial troubleshooting process.

Start Decreased Catalyst Performance Noticed Check_Params Verify Reaction Parameters (Temp, Pressure, Stirring, Time) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Adjust_Params Adjust Parameters to Standard Conditions & Rerun Params_OK->Adjust_Params No Analyze_Feed Analyze Feedstock & Solvents for Potential Poisons Params_OK->Analyze_Feed Yes Adjust_Params->Start Poisons_Present Poisons Detected? Analyze_Feed->Poisons_Present Purify_Feed Purify Feedstock/Solvents (e.g., Distillation, Guard Bed) & Rerun Poisons_Present->Purify_Feed Yes Characterize_Catalyst Characterize Spent Catalyst (e.g., Titration, TGA, Visual Inspection) Poisons_Present->Characterize_Catalyst No Purify_Feed->Start Deactivation_Type Identify Deactivation Mechanism (Poisoning, Fouling, Thermal, Leaching) Characterize_Catalyst->Deactivation_Type Regenerate Select & Perform Appropriate Regeneration Protocol Deactivation_Type->Regenerate End Restored Activity Regenerate->End cluster_0 Diagnosis cluster_1 Regeneration cluster_2 Verification & Reuse Catalyst_Spent Recover Spent Catalyst from Reactor Wash_Solvent Wash with Non-reactive Solvent to Remove Residue Catalyst_Spent->Wash_Solvent Dry_Catalyst Dry Under Vacuum at Low Temperature Wash_Solvent->Dry_Catalyst Characterize Characterize: - Acid Site Titration - TGA for Coke - Elemental Analysis Dry_Catalyst->Characterize Decision Select Protocol Based on Deactivation Mechanism Characterize->Decision Acid_Wash Acid Wash (for Cation Poisoning) Decision->Acid_Wash Cation Poisoning Solvent_Wash Solvent Wash (for Soluble Fouling) Decision->Solvent_Wash Fouling Calcination Calcination (for Hard Coke) Decision->Calcination Coking Recharacterize Re-characterize Catalyst to Confirm Activity Restoration Acid_Wash->Recharacterize Solvent_Wash->Recharacterize Calcination->Recharacterize Activity_OK Activity Restored? Recharacterize->Activity_OK Reuse Return to Reactor Activity_OK->Reuse Yes Dispose Dispose of Catalyst (If Irreversibly Deactivated) Activity_OK->Dispose No

Caption: General workflow for catalyst regeneration and validation.

Experimental Protocol: Acid Site Quantification via Titration

Objective: To determine the number of accessible Brønsted acid sites on fresh, spent, and regenerated catalyst samples.

  • Sample Preparation: Accurately weigh ~100-200 mg of the dry catalyst and suspend it in 50 mL of a non-reactive solvent (e.g., toluene or dry acetone).

  • Titration Setup: Use a standardized basic titrant, such as 0.01 M NaOH in a suitable solvent. An indicator (e.g., phenolphthalein) or a pH meter can be used to determine the endpoint.

  • Procedure: While stirring the catalyst suspension, slowly add the titrant dropwise until the endpoint is reached and persists for several minutes.

  • Calculation: Calculate the acid site concentration (in mmol/g) using the formula: Acid Sites (mmol/g) = (Volume of Titrant (L) × Molarity of Titrant (mol/L) × 1000) / Mass of Catalyst (g)

  • Comparison: Compare the values for the fresh, spent, and regenerated catalyst. A significant drop in acidity for the spent catalyst followed by a recovery after regeneration validates the process.

References

  • Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem, 11(13), 2189–2201. [Link]

  • Sci-Hub. (n.d.). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Tropsch process. Retrieved from [Link]

  • Aprile, C., & Scirè, S. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(9), 1083. [Link]

  • ResearchGate. (n.d.). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]

  • Wahoud, A., Alouche, A., & Abdulbake, M. (2011). Sulfuric acid baking and leaching of spent sulfuric acid catalyst. Periodica Polytechnica Chemical Engineering, 55(1), 31-34. [Link]

  • MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. Retrieved from [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Retrieved from [Link]

  • Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. [Link]

  • Periodica Polytechnica. (2011). View of Sulfuric acid baking and leaching of spent sulfuric acid catalyst. Retrieved from [Link]

  • Elessent Clean Technologies. (2022). MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Retrieved from [Link]

  • ProQuest. (2011). Sulfuric acid baking and leaching of spent sulfuric acid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving the conversion of petroleum coke to solid acid catalysts – effectiveness of hydrogen peroxide and impact of silica contamination. Retrieved from [Link]

  • ACS Publications. (n.d.). Coke formation and deactivation of the catalyst in the reaction of propylene on calcined NaNH4-Y. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation and deactivation characteristics of sulfonated carbon catalysts. Retrieved from [Link]

  • Tanabe, K., & Hölderich, W. F. (1999).
  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]

  • LinkedIn. (2024). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]

  • LinkedIn. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • Patsnap. (2024). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Reddit. (2016). Sulfuric Acid Impurities Leading to Pd/C Poisoning? Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine bronsted acidic sites of solid catalyst? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). (4-fluorophenyl)methanesulfonic acid. Retrieved from [Link]

  • Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. Retrieved from [Link]

  • Nature Portfolio. (2018). Identifying the Active Site in a Metal-Organic Framework Heterogeneous Acid Catalyst. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation Through Pore Mouth Plugging During Residue Desulfurization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4. Catalyst Deactivation | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electrochemically Initiated Synthesis of Methanesulfonic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20200148812A1 - Methanesulfonic Acid Mediated Solvent Free Synthesis of Conjugated Porous Polymer Networks.
  • MDPI. (2023). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing the Corrosive Properties of (4-Fluorophenyl)methanesulfonic Acid in Reactors

Welcome to the technical support center for handling (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (4-Fluorophenyl)methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information on managing the corrosive nature of this strong organic acid in various reactor systems. Given the limited specific public data on (4-Fluorophenyl)methanesulfonic acid, the principles and recommendations provided herein are based on the well-documented behavior of similar sulfonic acids, such as methanesulfonic acid (MSA), and established principles of chemical engineering and material science.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive concerns associated with (4-Fluorophenyl)methanesulfonic acid?

(4-Fluorophenyl)methanesulfonic acid is a sulfonic acid. Sulfonic acids are known to be strong acids and can be highly corrosive, especially in the presence of water.[1][2] The primary corrosive concerns are:

  • General Corrosion: Uniform loss of material from the reactor surface.

  • Localized Corrosion (Pitting and Crevice Corrosion): Concentrated corrosion in small areas, which can lead to rapid failure of the reactor wall. This is a significant concern with halogenated compounds in acidic environments.

  • Hydrogen Embrittlement: The diffusion of hydrogen atoms into the metal lattice of the reactor can reduce its ductility and lead to premature failure under stress.

The presence of the fluorine atom on the phenyl ring can also introduce additional corrosion mechanisms, such as the potential for hydrofluoric acid formation under certain conditions, which is extremely corrosive to many materials.

Q2: What are the recommended materials of construction for reactors used with (4-Fluorophenyl)methanesulfonic acid?

The selection of an appropriate reactor material is critical to ensure the safety and integrity of your experiments. While specific data for (4-Fluorophenyl)methanesulfonic acid is scarce, we can extrapolate from data on methanesulfonic acid and other corrosive chemicals.

MaterialCompatibility with Strong AcidsNotes
Glass-Lined Steel ExcellentOffers excellent resistance to a wide range of acids and temperatures. However, it is susceptible to mechanical shock and thermal stress.
Hastelloy® C-276 ExcellentA nickel-molybdenum-chromium alloy known for its outstanding resistance to a wide range of corrosive environments.[3][4]
Titanium Good to ExcellentOffers excellent resistance to many oxidizing acids. Its performance in reducing acids can vary.[3][5]
Zirconium ExcellentParticularly resistant to corrosion from a wide range of acids and alkalis.[5]
Stainless Steel (316L) Moderate to PoorWhile widely used in the chemical industry, 316L stainless steel can be susceptible to corrosion by strong acids like methanesulfonic acid, especially at elevated temperatures and concentrations.[6][7] Impurities in the acid can significantly increase corrosion rates.[6]
Stainless Steel (304L) PoorGenerally not recommended for use with strong acids.[7]

Recommendation: For initial studies or when in doubt, small-scale material compatibility testing is strongly advised. A protocol for this is provided in the "Experimental Protocols" section.

Q3: Are there any known corrosion inhibitors for sulfonic acids?

Yes, corrosion inhibitors can be used to mitigate the corrosive effects of sulfonic acids on certain metals. Research has shown that various organic compounds, such as those containing nitrogen, sulfur, and oxygen atoms, can act as effective corrosion inhibitors for steel in acidic media.[8] Additionally, some oxidizing agents like cerium (IV) and iron (III) salts have been shown to protect stainless steel from corrosion by organosulfonic acids.[7] However, the compatibility of these inhibitors with your specific reaction chemistry must be verified to avoid unwanted side reactions or product contamination.

Troubleshooting Guide

Scenario 1: You observe unexpected discoloration of your reaction mixture.

Possible Cause: Corrosion of the reactor material, leading to the leaching of metal ions into the reaction mixture.

Troubleshooting Steps:

  • Immediate Action: Safely stop the reaction and cool the reactor to room temperature.

  • Sample Analysis: Take a sample of the discolored solution and analyze it for metal content using techniques like Inductively Coupled Plasma (ICP) spectroscopy. This will help identify the corroding metal.

  • Visual Inspection: Once the reactor is safely emptied and cleaned, perform a thorough visual inspection of the internal surfaces. Look for signs of corrosion such as pitting, etching, or a general loss of luster.

  • Review Operating Conditions: Compare the reaction temperature, pressure, and concentration of (4-Fluorophenyl)methanesulfonic acid with the known limits of your reactor material.

  • Consult Material Compatibility Data: Cross-reference your findings with established chemical compatibility charts for similar acids.[4][9][10][11][12]

Corrective Actions:

  • If corrosion is confirmed, consider switching to a more resistant reactor material.

  • Evaluate the possibility of using a corrosion inhibitor, ensuring it does not interfere with your reaction.

  • Reduce the reaction temperature or concentration of the acid if feasible for your process.

Troubleshooting Workflow for Discoloration

A Discoloration Observed B Safely Stop Reaction A->B C Analyze Sample for Metals (ICP) B->C D Visually Inspect Reactor B->D E Review Operating Conditions B->E F Consult Compatibility Charts B->F G Corrosion Confirmed? C->G D->G E->G F->G H Switch to More Resistant Material G->H Yes I Consider Corrosion Inhibitor G->I Yes J Optimize Process Parameters G->J Yes K No Corrosion Detected. Investigate Other Causes. G->K No

Caption: Troubleshooting workflow for unexpected reaction mixture discoloration.

Scenario 2: You notice a gradual loss of pressure in your reactor system.

Possible Cause: A leak in the reactor system, potentially caused by localized corrosion at a weld, gasket, or valve seat.

Troubleshooting Steps:

  • Immediate Action: Follow your facility's emergency shutdown procedures. Evacuate the area if necessary and ensure proper ventilation.

  • Leak Detection: Once the reactor is depressurized and safed, use an appropriate leak detection method (e.g., bubble test with an inert gas, ultrasonic leak detector) to pinpoint the source of the leak.

  • Component Inspection: Carefully inspect the leaking component. Look for signs of corrosion, cracking, or material degradation.

  • Gasket and Seal Compatibility: Verify that all gaskets and seals are made of materials compatible with (4-Fluorophenyl)methanesulfonic acid and the reaction conditions. PTFE and other fluoropolymers are often good candidates.

  • Weld Inspection: If the leak is at a weld, it may require non-destructive testing (NDT) to assess the integrity of the weld.

Corrective Actions:

  • Replace the failed component with one made from a more corrosion-resistant material.

  • Ensure that all gaskets and seals are correctly specified and installed.

  • Review your welding procedures to ensure they are appropriate for the reactor material and service.

Experimental Protocols

Protocol: Material Compatibility Coupon Test

Objective: To determine the compatibility of a specific material with (4-Fluorophenyl)methanesulfonic acid under simulated reaction conditions.

Materials:

  • Coupons (small, pre-weighed samples) of the material to be tested (e.g., 316L Stainless Steel, Hastelloy® C-276).

  • (4-Fluorophenyl)methanesulfonic acid of the desired concentration.

  • Glass test vessel with a sealable lid.

  • Inert gas supply (e.g., Nitrogen, Argon).

  • Heating and stirring equipment.

  • Analytical balance (accurate to 0.1 mg).

  • Microscope for surface analysis.

Procedure:

  • Coupon Preparation:

    • Clean the coupons with a non-corrosive solvent (e.g., acetone) and deionized water.

    • Dry the coupons completely.

    • Weigh each coupon accurately and record the weight.

    • Measure and record the surface area of each coupon.

  • Test Setup:

    • Place the coupons in the glass test vessel.

    • Add the (4-Fluorophenyl)methanesulfonic acid solution, ensuring the coupons are fully submerged.

    • Purge the vessel with an inert gas to remove oxygen.

    • Seal the vessel.

  • Exposure:

    • Heat and stir the solution to the intended reaction temperature and for the desired duration.

    • Monitor the experiment for any visible signs of reaction (e.g., gas evolution, color change).

  • Post-Exposure Analysis:

    • Safely cool and open the vessel.

    • Carefully remove the coupons.

    • Clean the coupons with deionized water and a soft brush to remove any corrosion products.

    • Dry the coupons completely.

    • Weigh each coupon accurately and record the final weight.

    • Visually inspect the coupons under a microscope for signs of pitting, crevice corrosion, or other forms of localized attack.

  • Corrosion Rate Calculation:

    • Calculate the weight loss of each coupon.

    • Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (534 * W) / (D * A * T) Where:

      • W = Weight loss in milligrams

      • D = Density of the material in g/cm³

      • A = Surface area of the coupon in square inches

      • T = Exposure time in hours

Material Selection Workflow

A Define Reaction Conditions (Temp, Pressure, Concentration) B Consult Literature and Material Compatibility Databases A->B C Select Candidate Materials B->C D Perform Coupon Compatibility Test C->D E Analyze Corrosion Rate and Surface Degradation D->E F Corrosion Acceptable? E->F G Select Material for Reactor F->G Yes H Re-evaluate Material Selection or Modify Reaction Conditions F->H No H->C

Caption: Decision workflow for selecting a reactor material.

References

  • Vertex AI Search. (2023). Bis(4-fluorophenyl)
  • TRC Corp. (n.d.). Methanesulfonic Acid 70% | TRC Corp.
  • MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]

  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015).
  • Horizon Chemical. (2024, December 30). Sulfonic Acids Uses in Modern Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.).
  • Idaho National Laboratory. (n.d.). Corrosion Testing Needs and Considerations for Additively Manufactured Materials in Nuclear Reactors. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). CORROSION OF REACTOR MATERIALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Corrosion behaviour of stainless steels in aqueous solutions of methanesulfonic acid. Retrieved from [Link]

  • Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Study on Corrosion and Wear Behavior Mechanism of Reactor Material in Metastannic Acid Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • USNRC Technical Training Center. (n.d.). Radioactive Waste Management Technology Chapter 3: LWR Chemistry.
  • Arkema. (n.d.). MSA LC General V2.
  • Office for Nuclear Regulation. (n.d.). Technical Assessment Guide: Reactor Chemistry.
  • ResearchGate. (n.d.).
  • Achieve Chem. (2024, November 25). How Do You Troubleshoot Problems in A Steel Reactor?. Retrieved from [Link]

  • Google Patents. (n.d.). Corrosion inhibiting of stainless steel in organic sulphonic acid.
  • Roben Manufacturing. (n.d.). Corrosion Resistant Batch Reactors | Safe Chemical Processing Solutions. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013).

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with (4-Fluorophenyl)methanesulfonic Acid

Welcome to the technical support center for scaling up reactions involving (4-Fluorophenyl)methanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scaling up reactions involving (4-Fluorophenyl)methanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the initial stages of scaling up reactions with (4-Fluorophenyl)methanesulfonic acid.

Q1: What are the primary challenges when scaling up reactions involving (4-Fluorophenyl)methanesulfonic acid?

A1: The scale-up of chemical reactions is not a linear process.[1][2] Several key challenges arise due to changes in the physical and chemical properties of the system at a larger scale.[1][2] These include:

  • Heat Management: Exothermic reactions that are easily controlled in the lab can become hazardous at a larger scale due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[3][4][5]

  • Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large reactors, potentially leading to localized "hot spots," reduced reaction rates, and the formation of impurities.[6][7][8]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase with larger volumes, impacting overall reaction time and throughput.[1]

  • Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, affecting product purity and yield.[3][6]

  • Material Compatibility: The materials of construction for a pilot plant reactor must be carefully selected to withstand the corrosive nature of sulfonic acids, especially at elevated temperatures.

Q2: How does the choice of solvent impact the scale-up process?

A2: Solvent selection is critical. A solvent that works well in the lab may not be suitable for a pilot plant due to factors like:

  • Boiling Point and Vapor Pressure: Solvents with low boiling points can lead to pressure buildup in a large, sealed reactor.[9]

  • Viscosity: Changes in viscosity during the reaction can affect mixing efficiency.[9]

  • Safety and Environmental Concerns: Flammability, toxicity, and disposal considerations are magnified at a larger scale.

  • Cost and Availability: The economic viability of the process at scale depends on the cost and reliable sourcing of the solvent.[7]

Q3: What are the key safety considerations when working with (4-Fluorophenyl)methanesulfonic acid at a larger scale?

A3: Safety is paramount during scale-up.[3][5] (4-Fluorophenyl)methanesulfonic acid and its derivatives can be corrosive and cause severe skin burns and eye damage.[10][11][12] Key safety protocols include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and face shields.[10][13]

  • Ventilation: Operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

  • Emergency Procedures: Ensure that emergency showers, eyewash stations, and appropriate neutralizing agents are readily accessible.

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the potential for runaway reactions.[5]

Q4: At what point should we start considering pilot plant equipment design?

A4: It's beneficial to think about the larger-scale process even during laboratory development.[14] Consider using lab equipment that mimics the conditions of a larger reactor, such as a jacketed lab reactor with overhead stirring, rather than a simple round-bottom flask with a magnetic stir bar.[6] This approach can help identify potential mixing and heat transfer issues early on.[6][7]

II. Troubleshooting Guides

This section provides in-depth guidance on specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.

Guide 1: Inconsistent Reaction Rates and Yields

Problem: The reaction is significantly slower, or the yield is lower at the pilot scale compared to the lab.

Potential Cause Explanation Troubleshooting Steps
Inefficient Mixing In larger vessels, it's harder to achieve the same level of mixing homogeneity as in a small flask.[6][15] This can lead to poor mass transfer of reactants, resulting in slower reaction rates and the formation of byproducts.[8]1. Optimize Agitation: Evaluate the impeller design and agitation speed. Propeller or turbine stirrers are often better for low-viscosity solutions to increase turbulence.[6] 2. Baffle Installation: If not already present, consider adding baffles to the reactor to improve mixing and prevent vortex formation. 3. Computational Fluid Dynamics (CFD) Modeling: For complex mixing issues, CFD modeling can help visualize flow patterns and optimize agitator configuration.[8]
Poor Heat Transfer The reduced surface-area-to-volume ratio in larger reactors can lead to inefficient heat transfer.[3][4] If the reaction is endothermic, it may not be receiving enough heat to proceed at the desired rate.1. Increase Heat Transfer Area: Utilize a reactor with a higher heat transfer area, such as one with a jacket and internal coils. 2. Optimize Heat Transfer Fluid: Ensure the heating/cooling fluid has a high heat transfer coefficient and is circulating at an adequate flow rate. 3. Reaction Calorimetry: Use reaction calorimetry to accurately measure the heat of reaction and determine the required heat input/removal rate at scale.[16]
Changes in Reagent Addition The rate of reagent addition can significantly impact local concentrations and reaction selectivity. A slow addition in the lab might be a rapid "dump" addition at scale, leading to different outcomes.1. Controlled Dosing: Implement a controlled dosing system (e.g., a metering pump) to maintain a consistent addition rate relative to the reaction volume. 2. Subsurface Addition: For highly reactive reagents, consider subsurface addition near the impeller to ensure rapid dispersion.
Guide 2: Increased Impurity Levels

Problem: The final product at the pilot scale has a higher level of impurities than observed in the lab.

Potential Cause Explanation Troubleshooting Steps
Localized Overheating Poor mixing can create "hot spots" where the temperature is significantly higher than the bulk temperature, leading to thermal degradation of reactants or products and the formation of side products.[3][6]1. Improve Mixing: See troubleshooting steps for inefficient mixing. 2. Monitor Internal Temperature: Use multiple temperature probes to monitor for temperature gradients within the reactor.[5] 3. Control Exotherms: For exothermic reactions, ensure the cooling system has sufficient capacity to remove heat effectively.[3][16]
Longer Reaction Times If the reaction takes longer at scale, there is more opportunity for side reactions or product degradation to occur.[17]1. Optimize Reaction Conditions: Re-evaluate the reaction temperature and catalyst loading to see if the reaction time can be safely reduced. 2. In-Process Controls (IPCs): Implement regular in-process monitoring (e.g., HPLC, GC) to track the progress of the reaction and the formation of impurities.
Leaching from Equipment The materials of construction of the pilot plant reactor or ancillary equipment may not be fully compatible with the reaction mixture, leading to the leaching of metallic or other impurities.[3]1. Material Compatibility Study: Conduct a study to confirm the compatibility of all wetted parts with the reaction components under the process conditions. 2. Use of Glass-Lined or Hastelloy Reactors: For highly corrosive systems, consider using reactors made of more inert materials.
Guide 3: Phase Separation and Crystallization Issues

Problem: Experiencing unexpected phase separation or difficulty in controlling crystallization at the pilot scale.

Potential Cause Explanation Troubleshooting Steps
Temperature Gradients Uneven cooling can lead to premature or uncontrolled crystallization, resulting in poor crystal morphology and trapping of impurities.[6]1. Controlled Cooling Profile: Implement a programmed, gradual cooling ramp to control the rate of supersaturation. 2. Effective Agitation: Ensure good mixing during crystallization to maintain a uniform temperature and keep crystals suspended.
Changes in Supersaturation The larger volume and different surface characteristics of a pilot reactor can alter the nucleation and growth of crystals.1. Seeding Strategy: Develop a robust seeding protocol to control the onset of crystallization and achieve a consistent crystal size distribution. 2. Solvent Composition: Carefully control the solvent composition, as small variations can significantly impact solubility and supersaturation.
Inadequate Mixing for Suspensions If the product crystallizes out, inadequate agitation can lead to settling and caking of solids at the bottom of the reactor.1. Select Appropriate Agitator: An anchor or paddle stirrer may be more effective for keeping solids suspended in high-viscosity slurries.[6][18] 2. Monitor Power Draw: Monitor the power draw of the agitator motor, as a significant increase can indicate solids settling.

III. Experimental Protocols & Methodologies

This section provides a general framework for key experiments to be conducted during the scale-up process.

Protocol 1: Lab-Scale Simulation of Pilot Plant Conditions

Objective: To identify potential scale-up issues early in the development process.

Methodology:

  • Reactor Setup: Utilize a jacketed glass reactor with an overhead stirrer and baffles. The impeller type should be chosen to mimic the intended pilot plant reactor (e.g., pitched-blade turbine).

  • Temperature Control: Use a circulating bath to control the reactor jacket temperature, simulating the heating and cooling capabilities of a larger vessel.

  • Reagent Addition: Employ a syringe pump or peristaltic pump for controlled addition of critical reagents over a scaled-down time equivalent to the planned pilot plant addition time.

  • Data Logging: Continuously monitor and log key parameters such as internal reaction temperature, jacket temperature, and agitator speed.

  • Sampling: Take samples at regular intervals for analysis by HPLC or GC to monitor reaction progress, product formation, and impurity levels.

Protocol 2: Heat Flow Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction and the maximum heat release rate to ensure safe operation at scale.

Methodology:

  • Instrument: Use a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

  • Experiment Design: Run the reaction under the proposed pilot plant conditions (concentration, temperature, addition rates).

  • Data Collection: The calorimeter will measure the heat flow in and out of the reactor, allowing for the determination of the heat of reaction.

  • Analysis: Analyze the data to determine the total heat evolved, the maximum rate of heat evolution, and the temperature at which the maximum heat release occurs. This information is crucial for designing a cooling system that can safely handle the reaction exotherm at the pilot scale.[16]

IV. Visualizations & Diagrams

Diagram 1: Decision Workflow for Troubleshooting Yield Issues

This diagram outlines a logical approach to diagnosing and resolving lower-than-expected yields during scale-up.

YieldTroubleshooting start Low Yield at Pilot Scale check_mixing Review Mixing Parameters start->check_mixing mixing_issue Mixing Inefficient? check_mixing->mixing_issue check_temp Analyze Temperature Profile temp_issue Heat Transfer Problem? check_temp->temp_issue check_kinetics Evaluate Reaction Kinetics kinetics_issue Reaction Stalled? check_kinetics->kinetics_issue mixing_issue->check_temp No optimize_agitation Optimize Agitator Speed/Design mixing_issue->optimize_agitation Yes temp_issue->check_kinetics No increase_heat Increase Heat Input (Endothermic) temp_issue->increase_heat Yes (Endo) improve_cooling Improve Cooling (Exothermic) temp_issue->improve_cooling Yes (Exo) check_reagents Verify Reagent Quality/Addition Rate kinetics_issue->check_reagents Yes resolve Yield Improved kinetics_issue->resolve No improve_baffling Add/Improve Baffles optimize_agitation->improve_baffling improve_baffling->resolve increase_heat->resolve improve_cooling->resolve check_reagents->resolve

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Key Parameter Relationships in Scale-Up

This diagram illustrates how fundamental physical parameters are interconnected and change during the transition from lab to pilot scale.

ScaleUpParameters cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_volume Low Volume lab_mixing Efficient Mixing (Stir Bar) lab_volume->lab_mixing pilot_volume High Volume lab_volume->pilot_volume Scale-Up Factor lab_sa_vol High Surface Area/Volume Ratio lab_heat Rapid Heat Transfer lab_sa_vol->lab_heat pilot_sa_vol Low Surface Area/Volume Ratio pilot_volume->pilot_sa_vol pilot_mixing Challenging Mixing (Impeller) pilot_volume->pilot_mixing pilot_heat Slow Heat Transfer pilot_sa_vol->pilot_heat

Caption: Changes in physical parameters during scale-up.

V. References

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

  • YouTube. (2025, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. Retrieved from [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

  • Becht. (2023, May 23). Mixing With Reaction: Practical Considerations. Retrieved from [Link]

  • Sign-in. (n.d.). Challenges To Process Scale Up. Retrieved from [Link]

  • Just Measure it - Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]

  • Achieve Chem. (2023, November 16). What Is A Mixing Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. Retrieved from [Link]

  • SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Digital WPI. (2015, April 30). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]

  • Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Shilpa Chemspec International Pvt. Ltd. (n.d.). Methane Sulfonic Acid. Retrieved from [Link]

  • 8 - • SAFETY DATA SHEET. (2025, November 11). Retrieved from [Link]

  • Aromatic Compounds. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SIPCAM OXON. (n.d.). Methanesulfonic Acid MSA. Retrieved from [Link]

  • NIH. (n.d.). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of a direct sulfonation reaction on the functional properties of thermally-crosslinked electrospun polybenzoxazine (PBz). Retrieved from [Link]

  • More sustainable approaches RSC Symposium. (2016, June 1-2). Sulfonation Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of fluorinated sulphonic acids. Retrieved from

  • Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Brønsted Acid Catalysis: (4-Fluorophenyl)methanesulfonic Acid vs. p-Toluenesulfonic Acid

For professionals in chemical synthesis and drug development, the choice of an acid catalyst is a critical decision point that influences reaction efficiency, yield, and purity. Among the array of strong organic Brønsted...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the choice of an acid catalyst is a critical decision point that influences reaction efficiency, yield, and purity. Among the array of strong organic Brønsted acids, p-Toluenesulfonic acid (p-TsOH) is a ubiquitous and cost-effective choice.[1] However, for reactions requiring enhanced catalytic turnover or involving less reactive substrates, fine-tuning the catalyst's acidity becomes paramount. This guide provides an in-depth comparison of the catalytic activity of p-TsOH against a structurally related but electronically distinct alternative: (4-Fluorophenyl)methanesulfonic acid.

A Note on Nomenclature: The compound "(4-Fluorophenyl)methanesulfonic acid" implies a CH₂-SO₃H group attached to a fluorophenyl ring. A more common and structurally analogous catalyst to p-TsOH is 4-Fluorobenzenesulfonic acid, where the sulfonic acid group is directly attached to the aromatic ring. This guide will proceed under the assumption that the intended comparison is between p-Toluenesulfonic acid and 4-Fluorobenzenesulfonic acid, as this represents a direct comparison of a para-methyl versus a para-fluoro substituent on an arylsulfonic acid core.

The Molecular Basis of Catalytic Activity: A Structural and Electronic Overview

The efficacy of a Brønsted acid catalyst is fundamentally governed by its acidity (pKa), which is a direct consequence of its molecular structure and the electronic environment surrounding the acidic proton. The key difference between p-TsOH and 4-Fluorobenzenesulfonic acid lies in the nature of the substituent at the para-position of the benzene ring.

  • p-Toluenesulfonic Acid (p-TsOH): Features a methyl (-CH₃) group. The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This effect pushes electron density into the aromatic ring, which slightly destabilizes the resulting sulfonate anion (conjugate base) after deprotonation. This destabilization makes the proton slightly less likely to be donated, resulting in a strong, but not exceptionally strong, organic acid.[2]

  • 4-Fluorobenzenesulfonic Acid: Features a fluorine (-F) atom. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I).[3] While it also has a positive mesomeric (+M) or resonance effect due to its lone pairs, for halogens, the inductive effect is dominant in influencing acidity. This strong withdrawal of electron density from the ring effectively delocalizes and stabilizes the negative charge on the sulfonate anion.[4] This increased stability of the conjugate base makes the parent acid more willing to donate its proton, resulting in a significantly stronger acid compared to p-TsOH.

Visualizing Electronic Effects

The diagram below illustrates the opposing electronic influences of the methyl and fluoro substituents on the stability of the respective conjugate bases.

Caption: Electronic substituent effects on conjugate base stability.

Head-to-Head Performance Comparison

The difference in electronic properties translates directly into measurable differences in acidity and, consequently, catalytic performance.

Feature(4-Fluorophenyl)methanesulfonic Acidp-Toluenesulfonic Acid (p-TsOH)Rationale & Implications
Para-Substituent Fluorine (-F)Methyl (-CH₃)The core structural difference dictating all other properties.
Dominant Electronic Effect Strong Inductive (-I) Electron Withdrawal[3]Positive Inductive (+I) Electron Donation[2]Fluorine's electronegativity pulls electron density from the ring; the methyl group pushes it in.
Conjugate Base Stability HighModerateThe electron-withdrawing fluorine stabilizes the negative charge on the sulfonate anion more effectively.
Acidity (pKa) Lower (Stronger Acid)Higher (Weaker Acid)A more stable conjugate base corresponds to a stronger parent acid. The calculated pKa for p-TsOH is approximately -2.58.[2] While a precise value for the fluoro-analogue is not readily available in the search results, it is unequivocally a stronger acid based on physical organic principles.
Expected Catalytic Activity Higher Baseline / Standard Stronger acidity leads to a higher concentration of available protons for catalysis, accelerating reaction rates.
Common Applications High-performance catalysis, reactions with deactivated substrates, situations requiring faster kinetics.General-purpose acid catalysis (esterification, acetal formation, dehydration), where cost and availability are key factors.[1][5][6]
Practical Considerations Higher cost, potentially greater corrosivity, risk of side reactions (e.g., charring) with sensitive substrates due to higher acidity.Low cost, wide availability, solid and easy to handle, extensive literature precedent.[1]

Inference on Catalytic Activity: For a standard acid-catalyzed reaction like esterification, the rate is dependent on the concentration of the protonated carbonyl species. A stronger acid, such as 4-Fluorobenzenesulfonic acid, will establish a higher equilibrium concentration of this reactive intermediate, leading to a faster reaction rate compared to p-TsOH under identical conditions (catalyst loading, temperature, etc.).

Experimental Protocol: A Self-Validating System for Comparison

To empirically validate the predicted difference in catalytic activity, a standardized experimental setup is essential. The following protocol for a simple esterification reaction serves as a robust template for comparison. The key to a fair comparison is to ensure all variables, except for the catalyst itself, are held constant.

Model Reaction: Fischer Esterification of Acetic Acid with 1-Butanol

This reaction is a classic example of acid catalysis where the removal of water drives the equilibrium toward the product, butyl acetate.

Materials & Equipment:

  • Reactants: Glacial Acetic Acid, 1-Butanol

  • Catalysts: p-Toluenesulfonic acid monohydrate, 4-Fluorobenzenesulfonic acid

  • Solvent/Azeotroping Agent: Toluene or Cyclohexane[6]

  • Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, heating mantle.

  • Workup Reagents: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Analytical Tools: Thin-Layer Chromatography (TLC) plates, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) for quantitative analysis.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging the Flask:

    • To the flask, add 1-Butanol (0.5 mol).

    • Add glacial Acetic Acid (0.6 mol, 1.2 equivalents).

    • Add Toluene (100 mL).

    • Crucially, add the acid catalyst (0.01 mol, 2 mol%). This step is performed in two separate, parallel experiments—one with p-TsOH and one with 4-Fluorobenzenesulfonic acid. Rationale: Using equimolar amounts of the catalysts ensures the comparison is based on their intrinsic activity, not on the quantity used.

  • Reaction Execution:

    • Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Rationale: The removal of water is critical to drive the reaction to completion, according to Le Châtelier's principle. This is a standard technique for esterifications.[5]

  • Monitoring Progress:

    • At set time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot from the reaction mixture.

    • Quench the aliquot with a small amount of saturated sodium bicarbonate solution.

    • Analyze the organic layer by TLC or GC to determine the consumption of starting material and formation of the product. Rationale: This time-course analysis provides quantitative kinetic data, allowing for a direct comparison of reaction rates. This is a core tenet of a self-validating protocol.

  • Workup (upon completion):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude butyl acetate.

  • Analysis and Quantification:

    • Determine the final yield of the purified product.

    • Confirm product identity and purity using ¹H NMR and/or GC-MS.

    • Plot the percentage conversion versus time for both catalysts to visually and quantitatively compare their performance.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Setup & Execution cluster_monitoring In-Process Control cluster_workup Workup & Analysis A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Butanol, Acetic Acid, Toluene) A->B C 3. Add Catalyst (Equimolar p-TsOH or F-BSA) B->C D 4. Heat to Reflux (Collect water azeotropically) C->D E 5. Withdraw Aliquots (t = 0, 15, 30... min) D->E F 6. Quench & Analyze (TLC / GC) E->F G 7. Cool & Wash (H2O, NaHCO3, Brine) F->G Upon Completion H 8. Dry & Concentrate G->H I 9. Quantify & Characterize (Yield, NMR, GC-MS) H->I J 10. Compare Kinetic Data

Caption: Workflow for comparing catalyst performance in esterification.

Conclusion and Field-Proven Insights

The fundamental principles of physical organic chemistry predict that 4-Fluorobenzenesulfonic acid will be a more active catalyst than p-toluenesulfonic acid due to the superior ability of the fluorine atom to stabilize the conjugate base via its strong inductive effect.

Expert Recommendations:

  • For routine transformations where cost, safety, and ease of handling are primary concerns, p-TsOH remains the industry workhorse. Its performance is well-documented and sufficient for a vast range of applications.[1]

  • For challenging substrates, such as sterically hindered alcohols or electronically deactivated carboxylic acids, the enhanced acidity of 4-Fluorobenzenesulfonic acid can provide a significant kinetic advantage. This can lead to shorter reaction times, lower required temperatures, or improved yields where p-TsOH is sluggish.

  • Always conduct a cost-benefit analysis. The higher price of the fluorinated catalyst must be justified by a tangible improvement in process efficiency or product yield that cannot be achieved with a more conventional acid like sulfuric acid or p-TsOH.

  • Beware of side reactions. The increased acidity that boosts the desired reaction can also accelerate undesired pathways, such as dehydration or polymerization. A careful optimization study is always warranted when substituting a standard catalyst with a more active one.

By understanding the electronic principles that govern catalyst activity and employing a rigorous, self-validating experimental approach, researchers can make informed decisions, optimizing their synthetic routes for maximum efficiency and success.

References

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (2024-04-23).
  • p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem.
  • Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA) - US EPA. (2007-12-06).
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PubMed Central.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (2016-08-08).
  • Preparation of p-toluenesulfonic acid. (n.d.).
  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate - Atlantis Press.

Sources

Comparative

(4-Fluorophenyl)methanesulfonic Acid: A Superior Alternative to Sulfuric Acid in Modern Organic Synthesis

A Senior Application Scientist's In-Depth Technical Guide In the landscape of industrial and laboratory-scale organic synthesis, the choice of an acid catalyst is pivotal, influencing not only the reaction's efficiency a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of industrial and laboratory-scale organic synthesis, the choice of an acid catalyst is pivotal, influencing not only the reaction's efficiency and yield but also its environmental footprint and economic viability. For decades, sulfuric acid (H₂SO₄) has been a workhorse catalyst, prized for its strength and low cost. However, its significant drawbacks—corrosiveness, hazardous nature, propensity for unwanted side reactions, and challenges in separation and disposal—have driven a persistent search for superior alternatives.[1] This guide provides a comprehensive comparison between the traditional choice, sulfuric acid, and a modern, high-performance alternative: (4-Fluorophenyl)methanesulfonic acid, a representative of the increasingly important class of arylsulfonic acids.

This analysis will demonstrate, with supporting data and established chemical principles, why researchers and drug development professionals should consider arylsulfonic acids for cleaner, more efficient, and sustainable synthetic processes.

The Incumbent Catalyst: A Critical Look at Sulfuric Acid

Sulfuric acid is a strong mineral acid that has been a cornerstone of chemical synthesis for over a century.[2] Its catalytic activity stems from its ability to readily donate protons, initiating a vast number of important reactions, including esterification, hydration of alkenes, and Friedel-Crafts alkylations.[3]

However, its utility is marred by several inherent disadvantages:

  • Corrosiveness and Safety Hazards: Concentrated sulfuric acid is highly corrosive to most metals and tissues, necessitating specialized handling and storage protocols to prevent equipment damage and ensure personnel safety.[4]

  • Oxidizing and Dehydrating Properties: Beyond its acidity, concentrated H₂SO₄ is a potent oxidizing and dehydrating agent. This can lead to charring of organic materials, sulfonation, and other undesirable side reactions that reduce the yield and purity of the desired product.[2]

  • Homogeneous Nature and Separation Challenges: As a liquid that is miscible with many organic reaction media, sulfuric acid acts as a homogeneous catalyst.[5][6] This makes its separation from the reaction mixture post-synthesis difficult, often requiring extensive aqueous workups, neutralization steps that generate significant waste, and complex purification procedures.[7]

  • Environmental Concerns: The challenges in catalyst recovery and the generation of acidic waste streams contribute to the environmental burden of processes that rely on sulfuric acid.

The Challenger: (4-Fluorophenyl)methanesulfonic Acid - A Profile

(4-Fluorophenyl)methanesulfonic acid belongs to the family of arylsulfonic acids. While specific experimental data for this particular derivative is not abundant in publicly accessible literature, its properties and catalytic behavior can be confidently inferred from the well-established chemistry of related compounds, such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA).[8][9]

Key characteristics that define its potential as a superior catalyst include:

  • Enhanced Acidity: The sulfonic acid group (-SO₃H) is inherently strongly acidic. The presence of a fluorine atom on the phenyl ring, a strongly electron-withdrawing group, further increases the acidity of the sulfonic acid through inductive effects. This enhanced acidity can translate to higher catalytic activity, potentially allowing for lower catalyst loadings and shorter reaction times.

  • Solid-State and Heterogeneous Catalysis: Arylsulfonic acids can be readily functionalized onto solid supports like silica, polymers, or carbon, creating heterogeneous catalysts.[10][11] This is a transformative advantage, as it allows for simple filtration to remove the catalyst from the reaction mixture, eliminating the need for complex workups.[7]

  • Non-Oxidizing Nature: Unlike sulfuric acid, sulfonic acids are non-oxidizing, leading to cleaner reactions with fewer byproducts.[1] This is particularly crucial when working with sensitive functional groups.

  • Recyclability and Sustainability: The ability to easily recover and reuse solid-supported arylsulfonic acids for multiple reaction cycles significantly improves the process's cost-effectiveness and sustainability.[10][12][13]

Head-to-Head Comparison: Performance in a Key Synthetic Transformation

To illustrate the practical differences, let's consider the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activity.[14][15] This reaction is a classic example of an acid-catalyzed electrophilic substitution.[16][17][18]

Reaction Scheme:

G cluster_reactants Reactants Indole1 Indole BIM Bis(indolyl)methane Indole1->BIM Indole2 Indole Indole2->BIM Aldehyde Aldehyde (R-CHO) Catalyst H+ (from Acid Catalyst) Aldehyde->BIM Water H₂O BIM->Water

Caption: General reaction for the synthesis of bis(indolyl)methanes.

Comparative Performance Data

The following table summarizes typical experimental outcomes for the synthesis of bis(indolyl)methanes using various arylsulfonic acids (as proxies for (4-Fluorophenyl)methanesulfonic acid) versus sulfuric acid.

CatalystCatalyst TypeConditionsReaction TimeYield (%)RecyclabilityReference
p-Toluenesulfonic Acid (p-TSA) Homogeneous/SolidSolvent-free, Room Temp.5-15 min90-98Not demonstrated[19]
Xanthan Sulfuric Acid Heterogeneous (Solid)Solvent-free, Grinding2-10 min92-96Yes (5 cycles)[20]
Sulfonic acid-functionalized polymer Heterogeneous (Solid)Ethanol, Reflux30-60 min85-95Yes[21]
Sulfuric Acid (H₂SO₄) HomogeneousVaries (often requires solvent)HoursVariable, often lower due to side reactionsNoGeneral Knowledge

As the data indicates, arylsulfonic acids, particularly when used in a solvent-free or heterogeneous manner, offer significantly shorter reaction times and excellent yields. The ability to recycle the catalyst for multiple runs presents a clear economic and environmental advantage.

Experimental Protocols: A Practical Guide

To further illustrate the operational differences, here are step-by-step protocols for the synthesis of bis(indolyl)methane using both a solid-supported arylsulfonic acid and sulfuric acid.

Protocol 1: Synthesis using Solid-Supported (4-Fluorophenyl)methanesulfonic Acid

Objective: To demonstrate a clean, efficient, and recyclable catalytic process.

Materials:

  • Indole (2 mmol)

  • Benzaldehyde (1 mmol)

  • Solid-supported (4-Fluorophenyl)methanesulfonic acid (e.g., on silica), 10 mol%

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add indole (2 mmol), benzaldehyde (1 mmol), ethanol (5 mL), and the solid-supported (4-Fluorophenyl)methanesulfonic acid catalyst (10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid catalyst. Wash the catalyst with a small amount of ethanol and dry it in an oven for reuse in subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the pure bis(indolyl)methane.

Protocol 2: Synthesis using Sulfuric Acid

Objective: To illustrate a traditional homogeneous catalytic process.

Materials:

  • Indole (2 mmol)

  • Benzaldehyde (1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄), 2-3 drops

  • Dichloromethane (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve indole (2 mmol) and benzaldehyde (1 mmol) in dichloromethane (10 mL).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirring solution.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring by TLC. Note any color change which may indicate side product formation.

  • Work-up and Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the sulfuric acid (Caution: CO₂ evolution).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography to remove byproducts.

Workflow Comparison: Heterogeneous vs. Homogeneous Catalysis

The following diagram visually contrasts the streamlined workflow of a heterogeneous catalyst with the more complex procedure required for a homogeneous catalyst like sulfuric acid.

G cluster_hetero Workflow with Solid-Supported Arylsulfonic Acid cluster_homo Workflow with Sulfuric Acid H_React 1. Combine Reactants & Catalyst H_Stir 2. Stir at Room Temp H_React->H_Stir H_Filter 3. Filter to Separate H_Stir->H_Filter H_Catalyst Recycled Catalyst H_Filter->H_Catalyst Catalyst Recovery H_Product 4. Evaporate Solvent -> Pure Product H_Filter->H_Product Product Isolation S_React 1. Combine Reactants & H₂SO₄ S_Stir 2. Stir (often for hours) S_React->S_Stir S_Quench 3. Quench & Neutralize (Waste Stream) S_Stir->S_Quench S_Extract 4. Solvent Extraction S_Quench->S_Extract S_Waste Aqueous & Solid Waste S_Quench->S_Waste S_Dry 5. Dry Organic Layer S_Extract->S_Dry S_Evap 6. Evaporate Solvent S_Dry->S_Evap S_Purify 7. Column Chromatography S_Evap->S_Purify S_Final Pure Product S_Purify->S_Final

Caption: Comparison of synthetic workflows.

Conclusion and Future Outlook

The evidence strongly supports the adoption of arylsulfonic acids, such as (4-Fluorophenyl)methanesulfonic acid, particularly in their solid-supported, heterogeneous form, as a superior alternative to sulfuric acid in a wide range of synthetic applications.

Key Advantages Summarized:

  • Efficiency: Higher catalytic activity can lead to shorter reaction times and milder conditions.

  • Selectivity: The non-oxidizing nature results in cleaner reactions and higher purity products.

  • Sustainability: The ease of separation and high recyclability reduce waste and improve process economics.

  • Safety: Reduced corrosiveness and easier handling contribute to a safer laboratory and industrial environment.

For researchers, scientists, and drug development professionals, moving away from traditional, problematic reagents like sulfuric acid is not just a matter of convenience; it is a step towards more robust, reliable, and responsible chemistry. The adoption of advanced catalysts like (4-Fluorophenyl)methanesulfonic acid is indicative of a broader shift towards greener and more efficient synthetic strategies that will define the future of chemical manufacturing.

References

Sources

Validation

A Comparative Guide to the Efficacy of Substituted Arenesulfonic Acids as Brønsted Acid Catalysts

This guide provides an in-depth comparison of (4-Fluorophenyl)methanesulfonic acid and related sulfonic acids, evaluating their efficacy as catalysts in key organic transformations. It is intended for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of (4-Fluorophenyl)methanesulfonic acid and related sulfonic acids, evaluating their efficacy as catalysts in key organic transformations. It is intended for researchers, chemists, and process development professionals seeking to make informed decisions on catalyst selection based on objective performance data and mechanistic principles.

Introduction: Beyond the Lewis Acid Moniker

While the term "Lewis acid" is often used broadly, it is crucial to draw a precise distinction for the catalysts . (4-Fluorophenyl)methanesulfonic acid, like its more common counterparts p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA), is a quintessential Brønsted acid . Its catalytic power stems from its ability to donate a proton (H⁺), not from accepting an electron pair as a Lewis acid does. These sulfonic acids are valued for their strong acidity, often comparable to mineral acids like sulfuric acid, but with the advantages of being solids (in the case of arenesulfonic acids) that are easier to handle, non-oxidizing, and often more soluble in organic solvents.[1]

The central thesis of this guide is to explore how subtle electronic modifications to the structure of these catalysts—specifically, the introduction of a fluorine atom—can modulate their performance against established benchmarks like p-TSA and the purely aliphatic MSA.

The Role of Substituents: A Theoretical Framework

The catalytic efficacy of an arenesulfonic acid is intrinsically linked to its acidity. The more readily it donates its proton, the more it can accelerate acid-catalyzed reactions. This acidity is governed by the stability of the resulting sulfonate conjugate base. Electron-withdrawing groups on the aromatic ring, such as a fluorine atom, pull electron density away from the sulfonate group via the inductive effect. This delocalization stabilizes the negative charge of the conjugate base, thereby increasing the acidity of the parent acid.

Conversely, electron-donating groups, like the methyl group in p-TSA, push electron density into the ring, which slightly destabilizes the conjugate base and renders the acid marginally weaker. Methanesulfonic acid (MSA), lacking an aromatic ring, serves as a baseline for a strong, un-substituted sulfonic acid.

Based on these first principles, the expected order of acidity is: (4-Fluorophenyl)methanesulfonic acid > Methanesulfonic acid (MSA) ≈ p-Toluenesulfonic acid (p-TSA)

This predicted enhancement in acidity for the fluorinated compound is the primary driver for investigating its potential as a superior catalyst.

Comparative Efficacy in Action: Experimental Evidence

We will now examine the performance of these Brønsted acids in two fundamental and widely used organic reactions: the Friedel-Crafts reaction and Fischer-Speier esterification.

Case Study 1: Friedel-Crafts Reaction of N-Arylmaleimides

The Friedel-Crafts reaction is a cornerstone of C-C bond formation. In a 2021 study by Gairola and Peddinti, various Brønsted and Lewis acids were screened for their ability to catalyze the reaction between electron-rich arenes and N-arylmaleimides. The results provided a stark and compelling differentiation between MSA and p-TSA.[2]

Table 1: Catalyst Performance in the Friedel-Crafts Reaction of 1,3-Dimethoxybenzene with N-(4-chlorophenyl)maleimide [2]

Catalyst (20 mol%)SolventTemperature (°C)Time (h)Yield (%)
Methanesulfonic acid (MSA) DCE60467
p-Toluenesulfonic acid (p-TSA·H₂O) DCE604No Reaction
Trifluoroacetic acid (TFA)DCE604No Reaction
Triflic acid (CF₃SO₃H)DCE604No Reaction

Data sourced from Gairola, D., & Peddinti, R. K. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. Synthesis, 53(11), 1923-1930.[2]

Analysis and Causality: The experimental data reveals that MSA is uniquely effective in this transformation, while the widely used p-TSA failed to promote the reaction entirely.[2] This suggests that a certain threshold of acidity is required to sufficiently activate the maleimide electrophile for the nucleophilic attack by the arene. Although p-TSA is a strong acid, MSA is slightly stronger, and this small difference appears to be critical in this specific mechanistic context.

Projection for (4-Fluorophenyl)methanesulfonic acid: Given that (4-Fluorophenyl)methanesulfonic acid is predicted to be an even stronger acid than MSA due to the electron-withdrawing fluorine, it is highly probable that it would also serve as an excellent, if not superior, catalyst for this reaction. One could anticipate a faster reaction rate or a higher yield under identical conditions. This makes it a compelling alternative for challenging Friedel-Crafts reactions where common catalysts like p-TSA are ineffective.

Case Study 2: Fischer-Speier Esterification

Esterification is a fundamental, equilibrium-driven reaction vital in drug synthesis and materials science. Brønsted acids are the classic catalysts for this process. A 2021 study by Li et al. investigated the performance of MSA and p-TSA when supported on a metal-organic framework (UiO-66) for the esterification of palmitic acid with methanol.

Table 2: Catalyst Performance in the Esterification of Palmitic Acid

CatalystSupportTemperature (°C)Time (h)Conversion (%)
Methanesulfonic acid (MSA) UiO-66120897.0
p-Toluenesulfonic acid (p-TSA) UiO-66120897.1
Methanesulfonic acid (MSA)Activated Carbon120837.5
p-Toluenesulfonic acid (p-TSA)Activated Carbon120844.0

Data sourced from Li, Y., et al. (2021). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Molecules, 26(15), 4615.[3]

Analysis and Causality: In this application, both MSA and p-TSA, when properly supported to ensure high surface area and site accessibility, demonstrate nearly identical and excellent catalytic activity.[3] This outcome suggests that for standard esterification, the acidity of both catalysts is well above the necessary activation threshold. The reaction rate is likely limited by other factors such as mass transport or the equilibrium position, rather than the intrinsic proton-donating ability of the catalyst. The choice between them in such a scenario would pivot to practical considerations like cost, stability, and ease of handling.

Projection for (4-Fluorophenyl)methanesulfonic acid: For this type of reaction, (4-Fluorophenyl)methanesulfonic acid would be expected to perform just as effectively as MSA and p-TSA. While its higher acidity is unlikely to provide a significant boost in yield or reaction rate, it would certainly be a highly competent catalyst. Its utility would be better tested in more demanding esterifications, such as those involving sterically hindered alcohols or deactivated carboxylic acids, where its enhanced acidity might become a differentiating factor.

Experimental Protocols and Methodologies

To ensure the reproducibility and validation of these findings, a detailed experimental protocol for the superior-performing case study is provided below.

Protocol: MSA-Catalyzed Friedel-Crafts Reaction[2]

This protocol describes the synthesis of 3-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione.

Materials:

  • N-(4-chlorophenyl)maleimide (0.5 mmol, 104.8 mg)

  • 1,3-Dimethoxybenzene (1.5 mmol, 0.19 mL)

  • Methanesulfonic acid (MSA) (0.1 mmol, 6.5 µL)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction)

Procedure:

  • To a solution of N-(4-chlorophenyl)maleimide in 3.0 mL of DCE, add 1,3-dimethoxybenzene.

  • Add methanesulfonic acid (20 mol%) to the reaction mixture.

  • Stir the resulting mixture at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (approx. 4 hours), quench the reaction by adding a saturated NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using an ethyl acetate-hexane eluent to afford the pure product.

Self-Validation: The progress of the reaction can be unequivocally monitored by TLC, with the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product. The final product structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS analysis.

Visualizing the Process: Workflows and Mechanisms

Diagrams help clarify the logical flow of the experiment and the underlying chemical transformations.

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Combine N-arylmaleimide and Arene in DCE B Add Methanesulfonic Acid (Catalyst) A->B C Heat mixture to 60 °C B->C D Stir and Monitor by TLC (4h) C->D E Quench with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify via Chromatography F->G H H G->H Characterize Product (NMR, HRMS)

Caption: Experimental workflow for the MSA-catalyzed Friedel-Crafts reaction.

G R Electrophile (Maleimide) Activated_E Activated Electrophile [E-H]⁺ R->Activated_E Protonation Cat H⁺ (from Sulfonic Acid) Intermediate Sigma Complex (Carbocation Intermediate) Activated_E->Intermediate Arene Nucleophile (Arene) Arene->Activated_E Nucleophilic Attack Product Final Product Intermediate->Product Deprotonation (Aromatization) Product->Cat Regenerates Catalyst

Caption: General mechanism for Brønsted acid-catalyzed Friedel-Crafts reaction.

Conclusion and Future Outlook

This guide demonstrates that while established Brønsted acids like p-TSA and MSA are potent and versatile catalysts, there is clear experimental evidence that subtle electronic tuning can lead to significant performance differences.

  • For reactions with a high activation barrier, such as the Friedel-Crafts case study presented, the superior acidity of MSA proves decisive, rendering it a far more effective catalyst than p-TSA.[2]

  • For reactions where the activation threshold is easily met, such as standard esterifications, the performance of MSA and p-TSA is comparable, and the choice of catalyst may depend on other factors.[3]

Based on established chemical principles, (4-Fluorophenyl)methanesulfonic acid emerges as a highly promising candidate for catalysis. Its enhanced acidity, driven by the inductive effect of the fluorine atom, positions it to potentially outperform even MSA in kinetically challenging reactions. Researchers are encouraged to consider this and other electronically modified arenesulfonic acids when standard Brønsted catalysts prove insufficient. The exploration of these tailored catalysts opens new avenues for optimizing reaction efficiency, improving yields, and enabling previously difficult transformations.

References

  • Li, Y., Wang, Y., Zhang, Y., Wang, J., & Wang, L. (2021). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Molecules, 26(15), 4615. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Journal of Pharmacology and Toxicology, 1(6), 585-590. Available at: [Link]

Sources

Comparative

Validating the purity of synthesized (4-Fluorophenyl)methanesulfonic acid

An In-Depth Technical Guide to the Analytical Validation of Synthesized (4-Fluorophenyl)methanesulfonic Acid For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Validation of Synthesized (4-Fluorophenyl)methanesulfonic Acid

For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. (4-Fluorophenyl)methanesulfonic acid, a key building block and potential counter-ion, is no exception. The presence of minute impurities—ranging from unreacted starting materials to potentially genotoxic byproducts—can have profound implications for downstream applications.

This guide provides a comprehensive, multi-technique comparison for validating the purity of (4-Fluorophenyl)methanesulfonic acid. As a Senior Application Scientist, my objective is to move beyond rote protocols and explain the causality behind the analytical choices, empowering researchers to build a robust, self-validating system for purity assessment. We will explore an orthogonal approach, where the strengths of one technique compensate for the limitations of another, culminating in an unassailable purity profile.

The Purity Challenge: Profiling Potential Impurities

A robust validation strategy begins with understanding what you are looking for. Impurities in a batch of (4-Fluorophenyl)methanesulfonic acid can originate from several sources:

  • Starting Materials: Unreacted precursors from the specific synthetic route employed.

  • Reaction Byproducts: Isomeric variants (e.g., 2- or 3-fluorophenyl derivatives), products of over- or under-reaction, or side-reaction products.

  • Residual Solvents: Alcohols (e.g., methanol, ethanol) or other solvents used during synthesis and purification.

  • Genotoxic Impurities (GTIs): A critical class of impurities are sulfonate esters.[1] These can form from the reaction of the sulfonic acid with residual alcohol solvents, particularly under acidic conditions or at elevated temperatures.[2][3][4] Given their potential as alkylating agents, regulatory bodies mandate strict control over these impurities.[2]

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A truly validated system relies on an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive profile. The relationship between these core techniques is foundational to our validation workflow.

Purity Comprehensive Purity Profile HPLC HPLC (Quantitative Purity, Impurity Separation) Purity->HPLC Quantifies Components NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Identity, Impurity ID) Purity->NMR Confirms Structure MS Mass Spectrometry (Molecular Weight Confirmation) Purity->MS Confirms Mass FTIR FT-IR (Functional Group ID) Purity->FTIR Verifies Bonds EA Elemental Analysis (Elemental Composition) Purity->EA Verifies Formula start Synthesized Material step1 Identity Check (FT-IR) start->step1 step2 Structural Confirmation (NMR: ¹H, ¹³C, ¹⁹F) (MS: Molecular Weight) step1->step2 step3 Quantitative Purity Assay (HPLC) step2->step3 step4 Bulk Purity Confirmation (Elemental Analysis) step3->step4 decision Purity ≥ 99.5%? Impurities < 0.1%? step4->decision pass Release Batch decision->pass Yes fail Further Purification / Impurity ID (LC-MS) decision->fail No

Sources

Validation

Cross-referencing experimental results using (4-Fluorophenyl)methanesulfonic acid

An In-Depth Comparative Guide to (4-Fluorophenyl)methanesulfonic Acid and its Alternatives in Catalysis Executive Summary In the pursuit of optimizing chemical transformations, the selection of an appropriate catalyst is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to (4-Fluorophenyl)methanesulfonic Acid and its Alternatives in Catalysis

Executive Summary

In the pursuit of optimizing chemical transformations, the selection of an appropriate catalyst is a critical decision for researchers and drug development professionals. This guide provides a comprehensive cross-referencing of experimental results for sulfonic acid catalysts, with a particular focus on (4-Fluorophenyl)methanesulfonic acid. A review of current scientific literature reveals a notable scarcity of specific experimental data for (4-Fluorophenyl)methanesulfonic acid.[1] Therefore, this document will establish a detailed comparative framework. We will analyze the predicted catalytic performance of (4-Fluorophenyl)methanesulfonic acid based on established structure-activity relationships and benchmark it against widely-used alternatives: p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid (MSA), and the superacid Trifluoromethanesulfonic acid (TfOH). This guide offers field-proven insights, detailed experimental protocols, and objective data to empower researchers in making informed catalyst selections.

The Role of Sulfonic Acids in Modern Organic Synthesis

Sulfonic acids (R−S(=O)₂−OH) have emerged as indispensable Brønsted acid catalysts in organic chemistry.[2] Their strong acidity, coupled with properties like being non-oxidizing and often having greater thermal stability, makes them superior alternatives to traditional mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] Mineral acids, while effective, can lead to undesirable side reactions, equipment corrosion, and significant environmental concerns.[5][6] Sulfonic acids, by contrast, often drive cleaner reactions, leading to higher product purity and simplifying downstream processing.[7] They are instrumental in a vast array of organic transformations, including:

  • Esterification and Transesterification: Crucial for the synthesis of pharmaceuticals, polymers, and biofuels.[7][8]

  • Alkylation and Acylation: Foundational reactions for building carbon-carbon bonds, particularly in Friedel-Crafts type transformations.[4][7]

  • Condensation Reactions: Essential for constructing complex molecular architectures.[7]

  • Protection Group Chemistry: Widely used for the formation of acetals and other protecting groups for sensitive functionalities.[1]

The catalytic cycle is typically initiated by the protonation of a heteroatom (commonly oxygen) in the substrate, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack.[9] The stability and non-nucleophilic nature of the resulting sulfonate conjugate base are key to preventing side reactions.[10]

Profiling (4-Fluorophenyl)methanesulfonic Acid: A Theoretical & Structural Analysis

While direct experimental comparisons are limited, a robust theoretical assessment can be made based on the molecular structure of (4-Fluorophenyl)methanesulfonic acid.

Structure-Activity Relationship:

The key feature of this molecule is the fluorine atom at the para position of the phenyl ring. Fluorine is a highly electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group. This delocalization of negative charge stabilizes the resulting sulfonate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

Therefore, it is predicted that (4-Fluorophenyl)methanesulfonic acid will be a stronger acid than its non-fluorinated counterpart, phenylmethanesulfonic acid, and also stronger than p-toluenesulfonic acid (p-TSA) , where the methyl group has a mild electron-donating effect. This enhanced acidity should, in theory, translate to higher catalytic activity, potentially allowing for lower catalyst loading or shorter reaction times.

Comparative Analysis with Commercially Available Sulfonic Acids

To provide a practical benchmark, we will compare the predicted profile of (4-Fluorophenyl)methanesulfonic acid with three workhorse catalysts, each occupying a distinct niche in organic synthesis.

p-Toluenesulfonic Acid (p-TSA): The Versatile Solid

p-Toluenesulfonic acid is a strong organic acid that is solid at room temperature, making it exceptionally easy to handle, weigh, and store compared to liquid acids.[9][11] It is non-corrosive, relatively inexpensive, and soluble in water, alcohols, and other polar organic solvents.[11]

  • Key Strengths: Ease of handling, cost-effectiveness, and broad applicability in standard reactions like Fischer esterification and acetal formation.[1][9]

  • Limitations: Its acidity, while strong, may be insufficient for challenging substrates or transformations that require a superacid.

Methanesulfonic Acid (MSA): The "Green" Liquid Catalyst

Methanesulfonic acid is a strong, non-oxidizing liquid organic acid that is considered an environmentally benign or "green" catalyst.[12][13] It is biodegradable, forming CO₂ and sulfate, and is less corrosive and toxic than many mineral acids.[12] Its liquid state and low vapor pressure make it ideal for industrial-scale operations.[14]

  • Key Strengths: Favorable environmental profile, non-oxidizing nature prevents substrate degradation, and excellent performance in esterification and cyclization reactions.[14][15]

  • Limitations: Being a liquid, it can be more difficult to separate from reaction mixtures than a solid catalyst.

Trifluoromethanesulfonic Acid (TfOH): The Superacid

Commonly known as triflic acid, TfOH is one of the strongest known organic acids, qualifying as a superacid.[4][16] Its extreme acidity comes from the powerful electron-withdrawing effect of the three fluorine atoms. The resulting triflate anion is exceptionally stable and non-nucleophilic.[10] TfOH exhibits high thermal and chemical stability and, crucially, does not sulfonate aromatic substrates, a common side reaction with sulfuric acid.[4]

  • Key Strengths: Extreme acidity for activating highly unreactive substrates, high stability, and clean reaction profiles due to the non-nucleophilic counterion.

  • Limitations: High cost, hygroscopic nature, and highly corrosive, requiring careful handling.[16]

Quantitative Performance Data in Esterification

Esterification is a fundamental reaction ideal for comparing acid catalyst efficiency. The table below summarizes performance data for the established alternatives.

CatalystReactionReactantsTemp. (°C)Time (h)Conversion/Yield (%)Reference
p-TSA Fischer EsterificationOleic Acid, Methanol601~28.6% Conversion[17]
p-TSA Fischer EsterificationAcetic Acid, Ethanol75-95.2% Conversion[17]
MSA EsterificationStearic Acid, Methanol2600.08 (5 min)91.1% Yield[18]
Triflic Acid EsterificationGeneral Use--Widely used as an effective catalyst.[4][16][19][4][16][19]

Note: Direct comparative data under identical conditions is often unavailable across different studies. The conditions listed reflect those reported in the cited literature. Triflic acid is broadly cited as a highly effective esterification catalyst, but specific, comparable quantitative data was not found in the initial search.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following section details a standardized protocol for a common application.

Protocol: p-TSA Catalyzed Fischer Esterification of Benzoic Acid with Ethanol

This protocol describes the synthesis of ethyl benzoate, a common fragrance and flavor compound. The causality behind key steps is explained to provide deeper insight.

Materials:

  • Benzoic Acid

  • Anhydrous Ethanol (200 proof)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. This setup is critical for removing water, a byproduct of the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium towards the formation of more products, thus increasing the ester yield.

  • Charging the Flask: To the flask, add benzoic acid (e.g., 0.1 mol), anhydrous ethanol (e.g., 0.3 mol, 3 equivalents), toluene (as an azeotroping agent, ~50 mL), and p-TSA (catalytic amount, e.g., 1-5 mol%).

  • Initiating the Reaction: Begin stirring and heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Toluene is recycled back into the reaction flask while the denser water is collected.[6]

  • Monitoring the Reaction: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst and any unreacted benzoic acid.

    • Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (toluene) and excess ethanol via rotary evaporation. The crude ethyl benzoate can be further purified by distillation if required.

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup_flask Assemble Flask, Dean-Stark, Condenser charge_reagents Add Benzoic Acid, Ethanol, Toluene, p-TSA setup_flask->charge_reagents heat Heat to Reflux charge_reagents->heat collect_water Collect Water in Dean-Stark Trap heat->collect_water monitor Monitor by TLC/Water Collection collect_water->monitor cool Cool to Room Temp monitor->cool wash Wash with NaHCO3 & Brine cool->wash dry Dry with MgSO4 wash->dry evaporate Rotary Evaporation dry->evaporate purify Purify by Distillation (Optional) evaporate->purify product product purify->product Final Product: Ethyl Benzoate

Caption: Workflow for p-TSA catalyzed synthesis of ethyl benzoate.

Mechanism and Catalyst Selection Logic

General Mechanism of Acid-Catalyzed Esterification

The diagram below illustrates the fundamental pathway for Fischer esterification, which is applicable to all sulfonic acid catalysts discussed.

G start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation attack Nucleophilic Attack by Alcohol protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation end Ester + H2O deprotonation->end catalyst_out H+ (Regenerated) deprotonation->catalyst_out catalyst_in H+ (from RSO3H) catalyst_in->protonation

Caption: Generalized mechanism of Fischer esterification.

A Logic Tree for Catalyst Selection

Choosing the optimal catalyst requires balancing reactivity, cost, safety, and substrate compatibility.

G start Start: Choose Catalyst q1 Is the substrate highly acid-sensitive or prone to oxidation/sulfonation? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No msa Use Methanesulfonic Acid (MSA) (Non-oxidizing, 'Green') a1_yes->msa q2 Is the substrate highly unreactive? a1_no->q2 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No triflic Use Triflic Acid (TfOH) (Superacid, High Cost) a2_yes->triflic q3 Is ease of handling (solid) a priority? a2_no->q3 a3_yes YES q3->a3_yes Yes a3_no NO q3->a3_no No ptsa Use p-Toluenesulfonic Acid (p-TSA) (Solid, Cost-effective) a3_yes->ptsa msa2 Use Methanesulfonic Acid (MSA) (Liquid, 'Green') a3_no->msa2 fpmsa Consider (4-Fluorophenyl)methanesulfonic acid (Potentially higher activity than p-TSA) ptsa->fpmsa Alternative?

Caption: Decision tree for selecting a sulfonic acid catalyst.

Conclusion and Future Outlook

While (4-Fluorophenyl)methanesulfonic acid remains a compound with significant untapped potential due to a lack of published experimental data, theoretical analysis suggests it could be a valuable tool in the organic chemist's arsenal. Its predicted higher acidity compared to the widely used p-TSA could enable faster reaction rates, lower catalyst loadings, or the activation of less reactive substrates, all while retaining the handling advantages of a solid acid.

This guide has contextualized its potential by providing a robust comparison with established catalysts—p-TSA, MSA, and Triflic Acid. For researchers and drug development professionals, the choice of catalyst is a multi-faceted decision.

  • For routine, cost-sensitive applications where ease of handling is paramount, p-TSA remains an excellent first choice.

  • When environmental impact is a key consideration and a liquid catalyst is acceptable, MSA offers a compelling "green" alternative.

  • For activating the most challenging substrates where cost is secondary, Triflic Acid is the undisputed powerhouse.

Future research should focus on synthesizing and experimentally evaluating (4-Fluorophenyl)methanesulfonic acid in a series of benchmark reactions to quantify its catalytic activity, stability, and recyclability. Such data would be invaluable to the scientific community and could establish it as a superior alternative to p-TSA in specific applications.

References

  • Title: Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News Source: China News URL
  • Title: An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes Source: NIH National Library of Medicine URL
  • Title: Sulfonic acid - Wikipedia Source: Wikipedia URL
  • Title: Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview Source: MDPI URL
  • Title: Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs)
  • Title: Triflic acid - Wikipedia Source: Wikipedia URL
  • Title: Benchmarking the Efficiency of 3-(4- Fluorophenyl)
  • Title: Triflic Acid vs.
  • Title: Triflic acid - No Added Chemicals Source: No Added Chemicals URL
  • Title: TRIFLIC ACID - Ataman Kimya Source: Ataman Kimya URL
  • Title: What is Trifluoromethanesulfonic acid?
  • Title: A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst Source: Semantic Scholar URL
  • Title: Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils Source: Asian Journal of Green Chemistry URL
  • Title: Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Comparative catalytic activity of 3-(4-Fluorophenyl)propane-1-sulfonic acid vs.
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Methane Sulphonic Acid is Green Catalyst in Organic Synthesis Source: Oriental Journal of Chemistry URL
  • Title: Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Methanesulfonic acid - Wikipedia Source: Wikipedia URL
  • Title: Methane Sulphonic Acid is Green Catalyst in Organic Synthesis - ResearchGate Source: ResearchGate URL
  • Title: Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions Source: PMC - NIH National Library of Medicine URL

Sources

Comparative

A Comparative Guide to (4-Fluorophenyl)methanesulfonic Acid and its Alternatives in Catalytic Applications

A Senior Application Scientist's Perspective on Performance, Mechanism, and Protocol For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of an acid catalyst is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Performance, Mechanism, and Protocol

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth technical comparison of (4-Fluorophenyl)methanesulfonic acid, a catalyst of growing interest, with established alternatives such as methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA). Due to the limited availability of direct experimental data for (4-Fluorophenyl)methanesulfonic acid in the public domain, this guide establishes a performance baseline with well-documented catalysts and extrapolates the expected catalytic behavior of (4-Fluorophenyl)methanesulfonic acid based on fundamental chemical principles and the known electronic effects of its fluoro-substituent.

Introduction to Sulfonic Acids as Catalysts

Sulfonic acids are a cornerstone of Brønsted acid catalysis in organic synthesis. Their utility stems from their strong acidity, which is often comparable to mineral acids, coupled with better solubility in organic solvents and, in some cases, reduced corrosiveness. Methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA) are two of the most widely used sulfonic acid catalysts, valued for their effectiveness in a multitude of reactions, including esterifications, alkylations, and rearrangements.

The catalytic efficacy of a sulfonic acid is intrinsically linked to its acidity, which is influenced by the electronic nature of the substituents on the sulfonic acid molecule. This guide will delve into how the introduction of a fluorine atom onto the phenyl ring of a methanesulfonic acid derivative is predicted to modulate its catalytic performance.

Benchmarking Performance: Esterification Reactions

Fischer-Speier esterification is a classic acid-catalyzed reaction vital in many industrial processes. The performance of a sulfonic acid catalyst in this reaction is typically evaluated by reaction rates and equilibrium conversion.

Established Catalysts: MSA and PTSA

Methanesulfonic acid is a strong, non-oxidizing acid that is effective for a wide range of esterification reactions.[1] p-Toluenesulfonic acid is a solid, making it easy to handle, and it is a stalwart catalyst for esterifications, often providing excellent yields.[2]

CatalystReactantsConditionsYieldReference
p-Toluenesulfonic acidCaffeic acid, Methanol65 °C, 4 h, 8 mol% catalyst84.0%[2]
p-Toluenesulfonic acidEthylene glycol butyl ether, Acetic acid80-95 °C, 1 h, 3 mol% catalyst98.8%[3]
Methanesulfonic acidDihydro-phenylglycine, Dimethylcarbonate82 °C, 24 h99.5%[4]
Predicted Performance of (4-Fluorophenyl)methanesulfonic Acid

The electron-withdrawing fluorine atom is expected to increase the acidity of the sulfonic acid group by stabilizing the resulting sulfonate anion. A more acidic catalyst generally leads to a faster rate of protonation of the carboxylic acid, which is a key step in the esterification mechanism.[8] Therefore, it is anticipated that (4-Fluorophenyl)methanesulfonic acid would be a more active catalyst for esterification than p-toluenesulfonic acid, which has an electron-donating methyl group (σp = -0.16).[7] This enhanced activity could translate to shorter reaction times or the ability to conduct the reaction at lower temperatures.

Benchmarking Performance: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, used to attach alkyl substituents to aromatic rings.[9] The reaction is typically catalyzed by a strong Brønsted or Lewis acid.

Established Catalysts: MSA

Methanesulfonic acid is an effective catalyst for Friedel-Crafts reactions, offering a less corrosive and often more selective alternative to traditional Lewis acids like AlCl₃.[10][11]

CatalystReactantsConditionsYieldReference
Methanesulfonic acidElectron-rich arenes, N-arylmaleimidesDCE, 60 °C, 1.5 hup to 89%[12]
Predicted Performance of (4-Fluorophenyl)methanesulfonic Acid

Similar to the reasoning for esterification, the enhanced Brønsted acidity of (4-Fluorophenyl)methanesulfonic acid, due to the electron-withdrawing fluorine atom, is expected to lead to superior catalytic performance in Friedel-Crafts alkylation reactions. The key step in this reaction is the generation of a carbocationic intermediate from the alkylating agent, a process that is accelerated by a stronger acid. The increased acidity of (4-Fluorophenyl)methanesulfonic acid should facilitate the formation of the electrophilic species, potentially leading to higher reaction rates and allowing for the use of less activated aromatic substrates.

Mechanistic Insights

The catalytic cycle of sulfonic acid-catalyzed reactions like esterification and Friedel-Crafts alkylation involves the protonation of one of the reactants to generate a more electrophilic intermediate.

Esterification Mechanism

In the case of esterification, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[8] A computational study on the esterification of benzenesulfonic acid with methanol suggests that the reaction can proceed through an SN1-type mechanism involving a sulfonylium cation intermediate.[13]

Esterification_Mechanism RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (from ArSO₃H) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol Ester_H2O Protonated Ester + H₂O Tetrahedral_Intermediate->Ester_H2O - H₂O Ester Ester Ester_H2O->Ester - H⁺ Catalyst_Regen H⁺ (regenerated)

Caption: Generalized mechanism of acid-catalyzed esterification.

Friedel-Crafts Alkylation Mechanism

In Friedel-Crafts alkylation, the sulfonic acid protonates the alkylating agent (e.g., an alkene or alcohol) to generate a carbocation. This carbocation then acts as an electrophile and is attacked by the electron-rich aromatic ring.[9]

FC_Alkylation_Mechanism Alkene Alkene Carbocation Carbocation Alkene->Carbocation + H⁺ H_plus H⁺ (from ArSO₃H) Sigma_Complex Sigma Complex (Arenium Ion) Carbocation->Sigma_Complex + Arene Arene Arene Alkylated_Arene Alkylated Arene Sigma_Complex->Alkylated_Arene - H⁺ Catalyst_Regen H⁺ (regenerated)

Caption: Generalized mechanism of acid-catalyzed Friedel-Crafts alkylation.

The enhanced acidity of (4-Fluorophenyl)methanesulfonic acid is predicted to accelerate the initial protonation step in both mechanisms, thereby increasing the overall reaction rate.

Experimental Protocols

The following are general protocols that can be adapted to benchmark the performance of (4-Fluorophenyl)methanesulfonic acid against other sulfonic acid catalysts.

Protocol for a Benchmark Esterification Reaction

This protocol describes the esterification of benzoic acid with ethanol.

Materials:

  • Benzoic acid

  • Ethanol (anhydrous)

  • (4-Fluorophenyl)methanesulfonic acid (or other sulfonic acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid (e.g., 10 mmol), ethanol (e.g., 30 mmol), and toluene (e.g., 20 mL).

  • Add the sulfonic acid catalyst (e.g., 0.5 mol%).

  • Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl benzoate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol for a Benchmark Friedel-Crafts Alkylation Reaction

This protocol describes the alkylation of anisole with tert-butanol.

Materials:

  • Anisole

  • tert-Butanol

  • (4-Fluorophenyl)methanesulfonic acid (or other sulfonic acid catalyst)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anisole (e.g., 10 mmol) and dichloromethane (e.g., 10 mL).

  • Cool the mixture in an ice bath.

  • Add the sulfonic acid catalyst (e.g., 5 mol%).

  • Slowly add tert-butanol (e.g., 12 mmol) to the stirred mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC analysis.

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

While direct comparative experimental data for (4-Fluorophenyl)methanesulfonic acid is currently scarce, a thorough analysis of the electronic effects of the fluorine substituent strongly suggests that it will be a more active Brønsted acid catalyst than its non-fluorinated and methylated analogs. The electron-withdrawing nature of fluorine is expected to enhance the acidity of the sulfonic acid, leading to faster reaction rates in key organic transformations such as esterification and Friedel-Crafts alkylation.

The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of (4-Fluorophenyl)methanesulfonic acid and validate these predictions. Such studies will be invaluable in expanding the toolkit of acid catalysts available to synthetic chemists and may unlock new possibilities for efficient and selective chemical synthesis. As the demand for more active and selective catalysts continues to grow, it is anticipated that the catalytic applications of fluorinated sulfonic acids will be an area of increasing research interest.

References

Sources

Validation

A Comparative Guide to Acid Catalysis: A Cost-Benefit Analysis of (4-Fluorophenyl)methanesulfonic Acid in Industrial Processes

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial chemistry, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, cost-effectiven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and environmental footprint. While traditional mineral acids have long been the workhorses of chemical synthesis, their corrosive nature and challenging separation have driven the adoption of organic sulfonic acids. This guide provides an in-depth technical comparison of (4-Fluorophenyl)methanesulfonic acid against established alternatives, offering a cost-benefit analysis to inform catalyst selection in your industrial processes.

The Evolving Landscape of Acid Catalysis

The ideal acid catalyst should offer high catalytic activity, selectivity, and stability while being cost-effective, safe to handle, and environmentally benign. This guide focuses on a selection of sulfonic acids and solid acid catalysts that represent the spectrum of options available to the modern chemist, from ubiquitous and economical choices to specialized, high-performance catalysts.

We will delve into the properties and performance of:

  • (4-Fluorophenyl)methanesulfonic Acid: The focal point of our analysis, a catalyst whose properties we will infer and analyze.

  • Methanesulfonic Acid (MSA): A "green" and versatile liquid catalyst.

  • p-Toluenesulfonic Acid (p-TSA): A widely used and cost-effective solid organic acid.

  • Amberlyst-15: A polymeric solid acid catalyst known for its robustness.

  • Nafion™ NR50: A perfluorinated solid acid catalyst with superacidic properties.

  • Sulfated Zirconia: A strong solid acid catalyst with high thermal stability.

(4-Fluorophenyl)methanesulfonic Acid: A Prospective Analysis

Direct experimental data and commercial availability of (4-Fluorophenyl)methanesulfonic acid are limited, suggesting it is a specialized rather than a commodity chemical. However, by examining its structure and related synthesis methodologies, we can construct a logical cost-benefit profile.

Inferred Synthesis and Cost Implications

A plausible synthesis of (4-Fluorophenyl)methanesulfonic acid would likely involve a multi-step process, starting from readily available fluorobenzene. The synthetic route would contribute significantly to its cost, making it substantially more expensive than commodity acids like MSA or p-TSA.

Hypothetical Synthesis Workflow for (4-Fluorophenyl)methanesulfonic Acid

A Fluorobenzene B Chlorosulfonation A->B ClSO3H C (4-Fluorophenyl)sulfonyl chloride B->C D Reduction C->D e.g., Na2SO3 E Sodium (4-fluorophenyl)sulfinate D->E F Reaction with a methylating agent E->F e.g., CH3I G (4-Fluorophenyl)methyl sulfone F->G H Sulfonation G->H SO3 I (4-Fluorophenyl)methanesulfonic acid H->I

Caption: A potential multi-step synthesis pathway for (4-Fluorophenyl)methanesulfonic acid.

Anticipated Performance Benefits: The Role of Fluorine

The key structural feature of (4-Fluorophenyl)methanesulfonic acid is the presence of a fluorine atom on the phenyl ring. The high electronegativity of fluorine is known to increase the acidity of sulfonic acids through inductive electron withdrawal.[1] This enhanced acidity can translate to higher catalytic activity, potentially allowing for lower catalyst loading, milder reaction conditions, or shorter reaction times compared to its non-fluorinated counterparts.

Cost-Benefit Verdict: A Niche Catalyst for High-Value Applications

The high probable cost of (4-Fluorophenyl)methanesulfonic acid suggests that its use would be justified only in high-value applications where its potentially superior catalytic activity leads to significant process improvements that offset the initial expense. Such applications might include the synthesis of complex pharmaceutical intermediates where high yield and purity are paramount.

Established Alternatives: A Comparative Analysis

Methanesulfonic Acid (MSA)

A "Green" Liquid Catalyst

Methanesulfonic acid is increasingly recognized as an environmentally friendly alternative to traditional mineral acids.[2][3] It is a strong, non-oxidizing acid that is biodegradable.[4] Being a liquid, it is easy to handle and dose in industrial settings.

Performance: MSA is an effective catalyst for a wide range of organic reactions, including esterification, alkylation, and Friedel-Crafts reactions.[3][5][6] Its non-oxidizing nature often leads to cleaner reactions with fewer byproducts compared to sulfuric acid.[3]

Cost-Effectiveness: While more expensive than sulfuric acid, its "green" credentials, ease of handling, and high performance can offer long-term cost savings through reduced waste treatment and potentially higher yields.[4]

Table 1: Performance of Methanesulfonic Acid (MSA) in Catalysis

Reaction TypeSubstratesProductCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
Friedel-Crafts AlkylationElectron-rich arenes, N-arylmaleimides3-ArylsuccinimidesN/ARoom Temp.4h67[5]
EsterificationDihydro-phenylglycine, MethanolDihydro-phenylglycine methyl ester0.7 mole8226h99.3[7]
p-Toluenesulfonic Acid (p-TSA)

The Industrial Workhorse

p-Toluenesulfonic acid is a widely used, cost-effective, and relatively strong organic acid.[8] It is a solid, which can be an advantage for handling and in some reaction setups, but can also present challenges for dosing and solubility.

Performance: p-TSA is a versatile catalyst for reactions such as esterification, acetalization, and dehydration. Its catalytic activity is generally considered good, though it may be less active than stronger acids like MSA or fluorinated sulfonic acids.

Cost-Effectiveness: p-TSA is one of the most economical sulfonic acid catalysts available, making it a popular choice for a wide range of industrial applications where cost is a primary driver.

Solid Acid Catalysts: Heterogeneous Alternatives

Solid acid catalysts offer significant advantages in terms of separation, recovery, and reusability, which can lead to more sustainable and cost-effective processes.

Workflow for Utilizing Solid Acid Catalysts

A Reactants & Solvent B Reactor with Solid Acid Catalyst A->B C Reaction B->C D Filtration / Decantation C->D E Product Solution D->E F Catalyst Recovery D->F G Product Isolation E->G H Catalyst Reuse F->H H->B

Caption: A generalized workflow for industrial processes employing a reusable solid acid catalyst.

Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin. It is a heterogeneous catalyst suitable for a wide range of organic reactions, particularly in non-aqueous media.

Performance: It is effective in esterification, alkylation, and other acid-catalyzed reactions. Its porous structure provides high surface area and accessible acid sites.

Cost-Effectiveness: While the initial cost is higher than soluble acids, its reusability over multiple cycles can lead to significant long-term savings. Pricing for a 250g unit is approximately $53.50.[6]

Nafion™ NR50 is a perfluorinated sulfonic acid resin with superacidic properties.[9][10] Its unique structure provides high thermal and chemical stability.

Performance: Nafion™ is an excellent catalyst for reactions requiring very strong acids.[10] It is particularly useful in applications where other catalysts may degrade.

Cost-Effectiveness: Nafion™ is a high-cost, high-performance catalyst. Its use is typically reserved for specialized applications where its unique properties are essential. The reusability of the catalyst can help to offset its high initial price.[10]

Sulfated zirconia is a strong solid acid catalyst that can be prepared by treating zirconia with sulfuric acid.

Performance: It exhibits high catalytic activity in various reactions, including isomerization and acylation. Its thermal stability is a key advantage.

Cost-Effectiveness: The cost of sulfated zirconia depends on the preparation method. While potentially more expensive to prepare than simple acids, its robustness and reusability make it a viable option for certain industrial processes.

Table 2: Comparative Overview of Acid Catalysts

CatalystTypeKey AdvantagesKey DisadvantagesRelative Cost
(4-Fluorophenyl)methanesulfonic Acid HomogeneousPotentially high catalytic activityHigh cost, limited availability, data scarcityVery High (Inferred)
Methanesulfonic Acid (MSA) Homogeneous"Green," non-oxidizing, easy to handleMore expensive than mineral acidsModerate
p-Toluenesulfonic Acid (p-TSA) Homogeneous (Solid)Low cost, widely availableModerate activity, potential solubility issuesLow
Amberlyst-15 HeterogeneousReusable, robustHigher initial cost, potential for leachingModerate
Nafion™ NR50 HeterogeneousSuperacidic, high stabilityVery high costVery High
Sulfated Zirconia HeterogeneousHigh thermal stability, strong acidityPreparation can be complexModerate to High

Experimental Protocols

General Procedure for Friedel-Crafts Reaction Catalyzed by Methanesulfonic Acid

This protocol is adapted from a procedure for the synthesis of 3-arylsuccinimides.[5]

  • To a solution of the electron-rich arene (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add N-arylmaleimide (1.2 equiv).

  • Add methanesulfonic acid (2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the required time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with the carboxylic acid (1.0 equiv), the alcohol (as solvent or in excess), and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).

  • Heat the reaction mixture to reflux and stir for the required time, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • Wash the catalyst with a suitable solvent and dry it for reuse.

  • Remove the excess alcohol from the filtrate by distillation.

  • Purify the resulting ester by distillation or crystallization.

Conclusion and Future Outlook

The selection of an acid catalyst is a multifaceted decision that requires a careful balance of performance, cost, and sustainability. While established catalysts like methanesulfonic acid and p-toluenesulfonic acid offer a reliable and cost-effective solution for many industrial applications, the pursuit of higher efficiency and cleaner processes continues to drive research into novel catalytic systems.

(4-Fluorophenyl)methanesulfonic acid, with its potential for enhanced catalytic activity due to fluorination, represents a promising, albeit likely expensive, option for specialized, high-value chemical syntheses. As the demand for highly efficient and selective catalysts grows, particularly in the pharmaceutical and fine chemicals sectors, the development and commercialization of such advanced catalysts may become more widespread.

For most current industrial applications, a thorough evaluation of the cost-performance trade-offs of readily available catalysts such as MSA, p-TSA, and reusable solid acids like Amberlyst-15 will guide the selection of the most appropriate catalyst. The "green" credentials of MSA and the process simplification offered by heterogeneous catalysts are increasingly important factors in this decision-making process.

References

  • Arata, K. (2006). Sulfated Zirconia-Based Strong Solid-Acid Catalysts: Recent Progress. Taylor & Francis Online.
  • Vertex AI Search. (n.d.). Why Choose Methanesulfonic Acid (MSA)
  • Wikipedia. (n.d.). Methanesulfonic acid.
  • Pino, C., et al. (2021).
  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. (2023). PMC.
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.). (4-fluorophenyl)methanesulfonyl chloride.
  • Kumar, S., et al. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. Synlett.
  • Google Patents. (n.d.). Preparation of methanesulfonic acid active ester.
  • Park, H.-S., et al. (2023).
  • Google Patents. (n.d.). CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE.
  • Win-Win Chemical. (n.d.). 72358-72-6 methanesulfonic acid 4-fluorophenyl ester.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Wikipedia. (n.d.). Perfluorooctanesulfonic acid.
  • Thermo Fisher Scientific. (n.d.). Amberlyst 15(H), wet, ion exchange resin 250 g.
  • Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids. ScienceDirect.
  • Sigma-Aldrich. (n.d.). Amberlyst 15 dry.
  • Hu, C., et al. (2022).
  • Benchchem. (n.d.).
  • Unlocking Efficiency: Methanesulfonic Acid as a C
  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. (2022). PMC.
  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Sigma-Aldrich. (n.d.). Nafion™ NR50.
  • Ion Power. (n.d.). Nafion™ Resin.
  • Fisher Scientific. (n.d.).
  • GFS Chemicals. (n.d.). Amberlyst 15 (Wet) , Ion-Exchange Resin.
  • Benchchem. (n.d.). Benchmarking the Efficiency of 3-(4- Fluorophenyl)
  • Kulkarni, P. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry.
  • Feng, J., et al. (2024). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. RSC Publishing.
  • Benchchem. (n.d.). A Comparative Guide to the Catalytic Activity of Methanesulfonic Acid and Methanesulfonamide.
  • Feng, J., et al. (2025). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance.
  • Unlocking Efficiency: Methanesulfonic Acid as a C
  • Lange, J., et al. (2022). Electrochemically Initiated Synthesis of Methanesulfonic Acid. PMC.
  • Methanesulfonic Acid Catalyzed Friedel–Crafts Alkylation: Towards Sustainable Synthesis of Arylalkanes from Donor–Acceptor Cyclopropane Ketones. (2025).
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • NIST. (n.d.). Methanesulfonic acid.
  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. (2023). Green Chemistry.
  • Luong, H. T., et al. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes.
  • Cost-Benefit Analysis of Water Fluorid
  • Mukhopadhyay, S., & Bell, A. T. (2003). Catalyzed sulfonation of methane to methanesulfonic acid. SciSpace.
  • Pino, C., et al. (2021).
  • A prospective cost-benefit analysis of fluoridating a segment of the water supply for Houston, Texas. (1984). PubMed.

Sources

Comparative

A Comparative Environmental Risk Profile: Fluorinated vs. Non-Fluorinated Sulfonic Acids

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfonic Acid Moiety in Modern Chemistry and the Imperative of Environmental Stewardship Sulfonic acids are indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonic Acid Moiety in Modern Chemistry and the Imperative of Environmental Stewardship

Sulfonic acids are indispensable tools in the modern chemical and pharmaceutical landscape. Their strong acidic nature and versatile reactivity have led to their widespread use as catalysts, surfactants, and key intermediates in organic synthesis. However, the environmental fate of these compounds is a growing concern, necessitating a critical evaluation of their structure-impact relationship. This guide provides an in-depth comparison of the environmental profiles of two major classes of sulfonic acids: fluorinated and non-fluorinated analogues.

The substitution of hydrogen with fluorine atoms dramatically alters the physicochemical properties of sulfonic acids, bestowing desirable characteristics such as enhanced stability and surface activity. This has led to the proliferation of per- and polyfluoroalkyl substances (PFAS), including perfluoroalkanesulfonic acids (PFSAs), in a vast array of industrial and consumer products. Yet, the very stability of the carbon-fluorine bond that makes these compounds so useful also renders them extraordinarily persistent in the environment, earning them the moniker "forever chemicals."[1]

In contrast, non-fluorinated sulfonic acids, such as methanesulfonic acid (MSA), present a different environmental narrative. While still potent acids, their chemical structure allows for different degradation pathways and toxicological profiles. As the scientific community and regulatory bodies intensify their scrutiny of PFAS, a comprehensive understanding of the environmental trade-offs between these two classes of compounds is paramount for sustainable chemical design and responsible drug development.

This guide will dissect the key environmental impact parameters—persistence, bioaccumulation, and toxicity—for representative fluorinated and non-fluorinated sulfonic acids. We will delve into the experimental methodologies used to assess these impacts and provide a framework for informed decision-making in the selection and application of these critical chemical entities.

Comparative Analysis of Environmental Impact

The environmental footprint of a chemical is a multifactorial issue. For sulfonic acids, the presence or absence of fluorine on the alkyl chain is a primary determinant of their environmental behavior.

Persistence and Biodegradability: The "Forever Chemical" Dilemma

Fluorinated Sulfonic Acids (PFSAs): The defining characteristic of PFSAs is their extreme persistence in the environment.[2] The strength of the carbon-fluorine bond makes them highly resistant to biological and chemical degradation.[3] Long-chain PFSAs, such as perfluorooctanesulfonic acid (PFOS), are particularly recalcitrant. Even the shorter-chain replacements like perfluorobutanesulfonic acid (PFBS) are exceptionally resistant to degradation.[2] Studies have shown that PFOS can persist in groundwater for years after its last known use.[4] The half-life of PFOS in humans is estimated to be around 3.4 years.[5][6] For PFBS, the human half-life is shorter, at approximately one month, but it is still considered persistent in the environment.[7][8]

Non-Fluorinated Sulfonic Acids: In stark contrast, non-fluorinated sulfonic acids, such as methanesulfonic acid (MSA), are readily biodegradable.[9][10] MSA can be utilized by microorganisms as a carbon and energy source, ultimately breaking down into carbon dioxide and sulfate.[9][11] This inherent biodegradability prevents the long-term environmental accumulation that is characteristic of their fluorinated counterparts.

Diagram: Conceptual Degradation Pathways

cluster_0 Fluorinated Sulfonic Acid (e.g., PFOS) cluster_1 Non-Fluorinated Sulfonic Acid (e.g., MSA) PFOS PFOS (C8F17SO3H) Persistent Persistent in Environment (Resists Degradation) PFOS->Persistent Extremely Stable C-F Bonds MSA MSA (CH3SO3H) Biodegradation Biodegradation MSA->Biodegradation Microbial Metabolism CO2_Sulfate CO2 + Sulfate Biodegradation->CO2_Sulfate

Caption: Contrasting environmental fates of fluorinated and non-fluorinated sulfonic acids.

Bioaccumulation Potential: Climbing the Food Chain

Fluorinated Sulfonic Acids (PFSAs): PFSAs, particularly the long-chain variants, have a high potential for bioaccumulation, meaning they can build up in the tissues of living organisms.[12][13] This is a significant concern as it can lead to biomagnification, where the concentration of the chemical increases at higher trophic levels in the food web. PFOS is known to bioaccumulate in fish and other aquatic organisms.[14][15] The bioaccumulation factor (BAF) for PFOS in fish can range from 1,000 to 3,000, indicating a high potential for accumulation from the surrounding water.[12] While short-chain PFSAs like PFBS have a lower bioaccumulation potential than their long-chain counterparts, they are still taken up by organisms.[16][17]

Non-Fluorinated Sulfonic Acids: Non-fluorinated sulfonic acids generally exhibit low bioaccumulation potential.[11] For instance, methanesulfonic acid is miscible with water and does not significantly accumulate in organisms.[11] Its rapid metabolism and excretion prevent its buildup in tissues.

Toxicity: Assessing the Harm to Ecosystems

Fluorinated Sulfonic Acids (PFSAs): The toxicity of PFSAs to aquatic life is a significant concern. Long-chain PFSAs are generally more toxic than their short-chain counterparts.[18] For example, the 48-hour median lethal concentration (LC50) of PFOS for the freshwater invertebrate Daphnia magna has been reported to be in the range of 37 to 1560 mg/L in various studies.[19][20] The toxicity of PFBS to Daphnia magna is lower, with a reported 48-hour LC50 of greater than 1470 mg/L in one study, though another indicated a decrease in the EC50 over multiple generations.[21] Even at sublethal concentrations, PFOS and other PFSAs can cause adverse effects on the growth, reproduction, and development of aquatic organisms.[20][22]

Non-Fluorinated Sulfonic Acids: Non-fluorinated sulfonic acids generally exhibit lower aquatic toxicity compared to PFSAs. The 48-hour EC50 of methanesulfonic acid for Daphnia pulex has been reported as 12 mg/L, and the 96-hour LC50 for rainbow trout is 73 mg/L. While not entirely benign, these values are in a range that suggests a lower acute hazard to aquatic ecosystems compared to some fluorinated alternatives, especially considering its rapid degradation.

Quantitative Comparison of Environmental Impact Parameters

ParameterFluorinated Sulfonic AcidsNon-Fluorinated Sulfonic Acids
Representative Compound Perfluorooctanesulfonic Acid (PFOS)Perfluorobutanesulfonic Acid (PFBS)
Persistence
Human Half-Life ~3.4 years[5][6]~1 month[7][8]
Environmental Fate Highly persistent in soil and water[3][4][23][24]Persistent in the environment[2][8]
Bioaccumulation
Log Bioaccumulation Factor (BAF) in Fish 3.0 - 3.5 (high)[12][14]Moderate bioaccumulation potential[8][16]
Aquatic Toxicity
48-hr LC50 for Daphnia magna 37 - 1560 mg/L[19][20]>1470 mg/L (single generation)[21]

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[25]

Assessing Biodegradability: OECD 301B CO₂ Evolution Test

The OECD 301B test, also known as the Modified Sturm Test, is a widely used method to determine the ready biodegradability of organic chemicals in an aerobic aqueous medium.[26]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[26]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts and trace elements to support microbial growth.

  • Inoculum Preparation: Obtain a fresh sample of activated sludge from a sewage treatment plant. The inoculum can be pre-conditioned by aerating it in the mineral medium for several days.[26]

  • Test Setup: Set up a series of flasks containing the mineral medium, the test substance at a known concentration (typically 10-20 mg/L of organic carbon), and the inoculum. Include control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

  • Aeration and CO₂ Trapping: Aerate the flasks with CO₂-free air. The evolved CO₂ is passed through a series of absorption bottles containing a known volume of a suitable absorbent, such as barium hydroxide or sodium hydroxide solution.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • CO₂ Measurement: At regular intervals, determine the amount of CO₂ produced by titrating the remaining hydroxide in the absorption bottles or by measuring the total inorganic carbon.

  • Data Analysis: Calculate the cumulative percentage of ThCO₂ produced over time.

Diagram: OECD 301B Experimental Workflow

start Start prep Prepare Mineral Medium and Inoculum start->prep setup Set up Test, Control, and Reference Flasks prep->setup aerate Aerate with CO2-free Air and Trap Evolved CO2 setup->aerate incubate Incubate for 28 days at constant temperature aerate->incubate measure Measure CO2 Production at Intervals incubate->measure analyze Calculate % ThCO2 and Assess Biodegradability measure->analyze end End analyze->end

Caption: Workflow for the OECD 301B biodegradation test.

Analytical Quantification in Environmental Matrices

Accurate quantification of sulfonic acids in environmental samples like water and soil is crucial for exposure and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for this purpose due to its high sensitivity and selectivity.

Representative Protocol: Quantification of Sulfonic Acids in Water by LC-MS/MS

  • Sample Collection and Preservation: Collect water samples in clean polypropylene bottles. For PFAS analysis, it is critical to avoid any materials containing fluoropolymers. Preserve the samples by adding a suitable agent (e.g., Trizma®) and store them at a low temperature (e.g., 4 °C).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pass a known volume of the water sample through an SPE cartridge (e.g., a weak anion exchange cartridge for PFAS).

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the target analytes from the cartridge with a small volume of an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide for PFAS).

    • Concentrate the eluate to a final volume.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the prepared sample onto an LC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography). Use a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile with additives like ammonium acetate or formic acid to achieve separation of the target analytes.

    • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode for sulfonic acids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive quantification.

  • Quantification: Quantify the analytes by comparing the peak areas of the target compounds in the sample to those of a calibration curve prepared with known standards. The use of isotopically labeled internal standards is essential to correct for matrix effects and variations in instrument response.

Conclusion: A Call for a Precautionary and Sustainable Approach

The environmental profiles of fluorinated and non-fluorinated sulfonic acids diverge significantly. Fluorinated sulfonic acids, particularly the long-chain variants, represent a significant environmental challenge due to their extreme persistence, bioaccumulative potential, and toxicity. While short-chain alternatives may exhibit reduced bioaccumulation, their persistence and potential for widespread environmental contamination remain a serious concern.

In contrast, non-fluorinated sulfonic acids like methanesulfonic acid offer a more environmentally benign profile, characterized by ready biodegradability and lower toxicity. This makes them attractive alternatives in applications where their chemical properties are suitable.

For researchers, scientists, and drug development professionals, the choice of sulfonic acid should be guided by a thorough assessment of its entire life cycle and potential environmental impact. A precautionary approach that prioritizes the use of less persistent and less toxic alternatives is crucial for the advancement of sustainable chemistry. The experimental and analytical frameworks outlined in this guide provide the tools for such an evaluation, empowering informed decisions that protect both human health and the integrity of our ecosystems.

References

  • Gunarathne, V., et al. (n.d.). LC 50 and NOEC (mg/l) of Daphnia magna during 21 Days of PFOS or PFOA Exposure. ResearchGate. Retrieved from [Link]

  • Ji, K., et al. (2008). Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa) and fish (Oryzias latipes). Environmental Toxicology and Chemistry, 27(10), 2159-2168.
  • Li, Y., et al. (2018). Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water. Occupational and Environmental Medicine, 75(1), 46-51.
  • Domingo, J. L., & Nadal, M. (2019). PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories. Environmental Science & Technology, 53(18), 10883-10892.
  • National Center for Biotechnology Information. (n.d.). Methanesulfonic Acid. PubChem. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Perfluorobutanesulfonic acid and its direct precursors: Environment tier II assessment.
  • Ji, K., et al. (2008). Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa) and fish (Oryzias latipes). Environmental Toxicology and Chemistry, 27(10), 2159-2168.
  • Ankley, G. T., et al. (2021). Multigeneration responses of Daphnia magna to short-chain per- and polyfluorinated substances (PFAS). Environmental Toxicology and Chemistry, 40(7), 1956-1967.
  • Battelle. (n.d.). Empirical Bioaccumulation Factors for PFAS: Establishing Trends for Guiding Site Assessments.
  • Domingo, J. L., & Nadal, M. (2019). PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories. Environmental Science & Technology, 53(18), 10883-10892.
  • Ji, K., et al. (2008). Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa) and fish (Oryzias latipes). Environmental Toxicology and Chemistry, 27(10), 2159-2168.
  • Grandjean, P., & Clapp, R. (2015). TECHNICAL REPORT - Half-lives of PFOS, PFHxS and PFOA. Arbets- och miljömedicin Göteborg.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Xu, Y., et al. (2020). Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. Environmental Health Perspectives, 128(7), 077005.
  • Microbe Investigations. (n.d.).
  • Houtz, E. F., et al. (2013). Persistence of Perfluoroalkyl Acid Precursors in AFFF-Impacted Groundwater and Soil. Environmental Science & Technology, 47(15), 8187-8195.
  • Elliott, S. M., et al. (2023). Nonlethal detection of PFAS bioaccumulation and biomagnification within fishes in an urban- and wastewater-dominant Great Lakes watershed. Science of The Total Environment, 863, 160869.
  • Wikipedia. (n.d.). Perfluorobutanesulfonic acid.
  • Li, Y., et al. (2018). Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water. Occupational and Environmental Medicine, 75(1), 46-51.
  • Moody, C. A., & Field, J. A. (2000). Occurrence and persistence of perfluorooctanesulfonate and other perfluorinated surfactants in groundwater at a fire-training area at Wurtsmith Air Force Base, Michigan, USA. Environmental Science & Technology, 34(20), 4400-4405.
  • U.S. Environmental Protection Agency. (2022). Drinking Water Health Advisory: Perfluorobutane Sulfonic Acid (CASRN 375-73-5) and Related Compound Potassium Perfluorobutane Su.
  • 3M Company. (1978). ACUTE TOXICITY TO AQUATIC INVERTEBRATES (DAPHNIA MAGNA) TEST SUBSTANCE Identity: Perfluorooctanoic acid, ammonium salt.
  • Liu, Y., et al. (2022).
  • Li, Y., et al. (2020). Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam. Environmental Health Perspectives, 128(7), 077003.
  • Anderson, J. C., et al. (2022). Sublethal toxicity of 17 per- and polyfluoroalkyl substances with diverse structures to Ceriodaphnia dubia, Hyalella azteca, and Chironomus dilutus. Environmental Toxicology and Chemistry, 41(12), 3059-3072.
  • National Institute of Environmental Health Sciences. (2020).
  • Sun, J., et al. (2022). A food web bioaccumulation model for the accumulation of poly- and perfluoroalkyl substances (PFAS) in fish: How important is renal elimination?. Environmental Science: Processes & Impacts, 24(10), 1636-1648.
  • ALS Europe. (2023). PFAS: Forever Chemicals in Soils.
  • Moody, C. A., & Field, J. A. (2000). Occurrence and persistence of perfluorooctanesulfonate and other perfluorinated surfactants in groundwater at a fire-training area at Wurtsmith Air Force Base, Michigan, USA. Environmental Science & Technology, 34(20), 4400-4405.
  • Sun, J., et al. (2022). A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination?. Environmental Science: Processes & Impacts, 24(10), 1636-1648.
  • Houtz, E. F., et al. (2013). Persistence of Perfluoroalkyl Acid Precursors in AFFF-Impacted Groundwater and Soil. Environmental Science & Technology, 47(15), 8187-8195.
  • Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About PFBS (Perfluorobutane Sulfonic Acid).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Bioaccumulation and Persistence of PFBS in the Environment.
  • Benchchem. (n.d.). Bioaccumulation Potential of Perfluorobutane Sulfonamide (FBSA): A Technical Review.
  • Martyniuk, C. J., et al. (2024). Occurrence and toxicity mechanisms of perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS) in fish. Chemosphere, 349, 140815.
  • Song, S. J., et al. (2014). Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea. Chemosphere, 114, 129-136.
  • 3M Company. (1973). ACUTE TOXICITY TO AQUATIC INVERTEBRATES (DAPHNIA MAGNA)
  • ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h.
  • ChemicalBook. (n.d.). Methanesulfonic acid.
  • Verlicchi, P., et al. (2012). EC 50 /LC 50 values of Daphnia magna lethality and immobilization test for selected pharmaceuticals. Science of The Total Environment, 420, 193-201.
  • Gernaey, K. V., et al. (2001). Site-specific acute and chronic toxicity of ammonia to Daphnia magna straus.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (4-Fluorophenyl)methanesulfonic acid

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the identity of (4-Fluorophenyl)methanesulfonic acid, a compound of interest in synthetic chemistry.

As Senior Application Scientists, we move beyond mere procedural descriptions. We delve into the causality of our experimental choices, ensuring that our analytical workflow is not just a series of steps but a self-validating system. This guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for confident structural elucidation. All protocols and claims are grounded in authoritative sources, upholding the principles of Good Laboratory Practice (GLP) which ensure the quality, reliability, and integrity of analytical data.[1][2]

The Orthogonal Approach: Why a Single Technique is Insufficient

Relying on a single analytical method for structural confirmation is a significant risk. Each spectroscopic technique interrogates a different physical property of a molecule.[3][4] By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we create an orthogonal and robust validation system.[5][6]

  • Mass Spectrometry (MS) provides the molecular weight and elemental formula.[7][8][9]

  • Infrared (IR) Spectroscopy identifies the functional groups present.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and reveals connectivity.[13][14][15]

Together, they provide a comprehensive and unequivocal structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic compound.[14][16] It works by probing the magnetic properties of atomic nuclei (like ¹H and ¹³C) when placed in a powerful magnetic field, providing detailed information about the chemical environment and connectivity of atoms.[15][17]

Causality of NMR Analysis

For (4-Fluorophenyl)methanesulfonic acid, ¹H and ¹³C NMR will be pivotal. The ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the methylene (-CH₂-) group. The ¹³C NMR will confirm the number of unique carbon environments.

Predicted NMR Data for (4-Fluorophenyl)methanesulfonic acid

Based on established principles, we can predict the key features of the NMR spectra.

  • ¹H NMR:

    • Aromatic Region (~7.0-7.5 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet, likely an AA'BB' system, due to coupling between protons and to the fluorine atom. This pattern is characteristic of a 1,4-disubstituted benzene ring where one substituent is fluorine.

    • Methylene Protons (~4.5-5.0 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the electron-withdrawing sulfonic acid group.

    • Acidic Proton (>10 ppm): A broad singlet for the sulfonic acid proton (-SO₃H), which may be exchangeable with deuterium if D₂O is present in the solvent.[18]

  • ¹³C NMR:

    • We expect to see 5 distinct carbon signals:

      • Methylene Carbon (~55-65 ppm): The -CH₂- carbon.

      • Four Aromatic Carbons (~115-165 ppm): The C-F carbon will show a large coupling constant (¹J_CF) and be shifted significantly downfield. The other three aromatic carbons will have distinct chemical shifts due to the effects of the fluorine and the methanesulfonic acid group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer.[13] Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[19]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

NMR Workflow Diagram

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[12][20] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.[11]

Causality of IR Analysis

For (4-Fluorophenyl)methanesulfonic acid, IR is essential for confirming the presence of the critical sulfonic acid (-SO₃H) group, the aromatic ring, and the carbon-fluorine bond. The spectrum of methanesulfonic acid itself shows strong, characteristic absorptions for the sulfonate group, which we expect to see in our target molecule.[21][22][23]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3200-2500O-H stretch (sulfonic acid)Broad, StrongCharacteristic of the strongly hydrogen-bonded acidic proton.
1600-1450C=C stretch (aromatic)MediumConfirms the presence of the phenyl ring.
~1350 & ~1175S=O asymmetric & symmetric stretchStrongDefinitive evidence of the sulfonate group.[22]
1250-1100C-F stretchStrongIndicates the presence of the fluorine substituent.
~1050S-O stretchStrongFurther confirms the sulfonic acid moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and present the final transmittance or absorbance spectrum.

IR Workflow Diagram

Caption: Workflow for FT-IR analysis of functional groups.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][24] It provides the molecular weight of the compound, which is a critical piece of data for identity confirmation.[7] High-resolution mass spectrometry (HRMS) can provide the elemental formula, offering an even higher degree of confidence.

Causality of MS Analysis

The primary goal is to confirm that the compound has the correct molecular weight for the empirical formula of (4-Fluorophenyl)methanesulfonic acid, which is C₇H₇FO₃S.

  • Molecular Weight Calculation:

    • C: 7 x 12.011 = 84.077

    • H: 7 x 1.008 = 7.056

    • F: 1 x 18.998 = 18.998

    • O: 3 x 15.999 = 47.997

    • S: 1 x 32.06 = 32.06

    • Total Nominal Mass = 190.19 g/mol

Predicted Mass Spectrum

Using an ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for an acid.

  • [M-H]⁻ Ion: We would expect to see a strong signal at m/z 189 , corresponding to the deprotonated molecule.

  • High-Resolution MS: An exact mass measurement of the [M-H]⁻ ion should be ~189.0001, confirming the elemental composition C₇H₆FO₃S⁻.

  • Fragmentation: We might also observe fragment ions corresponding to the loss of SO₃ (m/z 109, for the fluorobenzyl fragment) or cleavage of the C-S bond.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization, likely in negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻) and compare its m/z value to the calculated molecular weight.

MS Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Comparative Guide: Synthesizing the Data

This table objectively compares the data obtained from each technique in the context of identifying (4-Fluorophenyl)methanesulfonic acid.

FeatureMass Spectrometry (MS)Infrared (IR) SpectroscopyNMR Spectroscopy
Primary Information Molecular Weight & Elemental FormulaFunctional GroupsMolecular Connectivity & C-H Framework
Key Confirmation for Target [M-H]⁻ peak at m/z 189Strong S=O and O-H stretchesAromatic AA'BB' pattern and CH₂ singlet
Sample State SolutionSolid or LiquidSolution
Destructive? YesNoNo
Strengths High sensitivity; provides exact mass (HRMS)Fast, easy to operate, great for functional group identificationUnparalleled detail on molecular structure
Limitations Doesn't distinguish between isomersProvides little connectivity information; complex fingerprint regionLower sensitivity, requires more sample, more expensive
Role in Confirmation Gatekeeper: Confirms the correct mass and formula.Qualifier: Confirms the presence of essential chemical bonds.Architect: Provides the definitive structural blueprint.

Conclusion

The structural confirmation of (4-Fluorophenyl)methanesulfonic acid is achieved not by a single "magic bullet" technique, but by the logical, systematic integration of data from MS, IR, and NMR. Mass spectrometry confirms the molecular weight is correct. IR spectroscopy validates the presence of the critical sulfonic acid and fluorophenyl functional groups. Finally, NMR spectroscopy provides the definitive map of the molecule, confirming the precise arrangement and connectivity of the atoms. This multi-faceted, self-validating approach provides the highest degree of scientific certainty, which is indispensable for advancing research and development in the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Fig. A5. FT-IR spectra of 4-morpholineethanesulfonic acid monohydrate... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Publisso. (2023, December 20). Determination of methanesulfonic acid in workplace air using ion chromatography (IC). Retrieved from [Link]

  • Zeanah, L., & Parker, S. F. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. ResearchGate. Retrieved from [Link]

  • Zeanah, L., & Parker, S. F. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • De Gennes, F., et al. (1994). Composition characterization of methanesulfonic acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. The.... Retrieved from [Link]

  • Dong, M. W. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. Retrieved from [Link]

  • Britannica. (2025, December 16). Spectroscopy - Organic, Analysis. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]

  • Breugelmans, T., et al. (2024, June 27). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • RSC Education. (2008, February 29). Good lab practice. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 1.S Summary of Organic Spectroscopy. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Dummies. Retrieved from [Link]

  • FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved from [Link]

  • MeritHub. (2022, January 14). IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 13). 16: Molecular Mass Spectrometry. Retrieved from [Link]

  • University of Massachusetts. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • Evans, M. (2015, May 19). Functional Groups from Infrared Spectra [Video]. YouTube. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonic Acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-Fluorophenyl)methanesulfonic Acid

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents is paramount to both laboratory safety and the integrity of your research. (4-Fluorophenyl)methanesulfonic acid, a compound...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents is paramount to both laboratory safety and the integrity of your research. (4-Fluorophenyl)methanesulfonic acid, a compound valuable in synthetic chemistry, presents a dual-hazard profile that demands a rigorous and informed disposal strategy. Its sulfonic acid group renders it corrosive, while the fluorinated aromatic ring points to potential environmental persistence, similar to other organofluorine compounds.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-Fluorophenyl)methanesulfonic acid. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Hazard Assessment and Chemical Profile

  • Corrosivity: Like other sulfonic acids, this compound is expected to be a strong acid, causing severe skin burns and eye damage upon contact.[1][2][3] It is corrosive to metals and destructive to the tissue of mucous membranes and the upper respiratory tract.[2]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and resistant to natural degradation.[4] This persistence is a significant environmental concern, and regulatory bodies like the U.S. Environmental Protection Agency (EPA) have issued specific guidance for the disposal of such substances due to their potential for long-lasting environmental effects.[5][6]

  • Chemical Incompatibilities: To prevent violent reactions, toxic gas release, or container failure, (4-Fluorophenyl)methanesulfonic acid waste must never be mixed with:

    • Bases (Strong and Weak): A violent neutralization reaction can occur.[7]

    • Strong Oxidizing Agents: Such as perchlorates, nitrates, and peroxides.[8][9][10]

    • Reducing Agents. [11]

    • Metals: May react to produce highly flammable hydrogen gas.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[11]Protects against splashes that can cause severe, irreversible eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can result in severe chemical burns.[1]
Body Protection A standard laboratory coat, worn fully buttoned.Protects clothing and skin from contamination during handling and transfer.[11]
Respiratory Protection All handling should occur in a certified chemical fume hood.[2][11]Minimizes the risk of inhaling corrosive vapors or aerosols, which can damage the respiratory tract.

Step-by-Step Disposal Protocol

The guiding principle for disposing of (4-Fluorophenyl)methanesulfonic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [2][7][11]

Step 3.1: Waste Segregation and Containerization
  • Select the Right Container: Use a designated, leak-proof hazardous waste container that is compatible with corrosive acids. A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers.

  • Label Accurately: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "(4-Fluorophenyl)methanesulfonic acid"

    • The words "Hazardous Waste"

    • The primary hazard warnings: "Corrosive," "Environmental Hazard"

  • Maintain Segregation: This waste stream must be kept separate. Do not mix (4-Fluorophenyl)methanesulfonic acid waste with other chemical wastes, especially those listed as incompatible.[11]

Step 3.2: Collecting Waste
  • Liquid Waste: Carefully pour unused solutions or reaction wastes directly into the labeled hazardous waste container. Perform this transfer inside a chemical fume hood to contain any vapors.

  • Solid Waste: Collect any contaminated solid materials, such as weighing paper, pipette tips, or contaminated gloves, in a separate, clearly labeled, leak-proof container or bag designated for solid hazardous waste.[11]

Step 3.3: Decontamination of Empty Containers
  • Triple Rinse: The original chemical container must be triple-rinsed before it can be disposed of as non-hazardous waste.

  • Collect Rinsate: The first rinse should be with a small amount of a suitable organic solvent (like acetone) to dissolve any residue, followed by two rinses with water. Crucially, all three rinsates must be collected and added to the liquid hazardous waste container. [11]

  • Final Disposal: Once triple-rinsed and dry, deface the original label on the container and dispose of it according to your institution's policy for non-hazardous lab glass or plastic.[11]

Step 3.4: Arranging for Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and away from incompatible materials.[8]

  • Contact EHS: Once the container is full or has been stored for the maximum time allowed by your institution (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7][11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Immediate and correct action is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE listed in Section 2.

  • Contain and Absorb: For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad.[1][11] Do not use combustible materials like paper towels. For a solid spill, gently cover it to avoid raising dust.[11]

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.[7][11]

  • Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Then, wash the area with soap and water.[11]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person two glasses of water to drink, if they are conscious. Seek immediate medical attention.[2]

The Disposal Workflow: A Visual Guide

This diagram illustrates the decision-making and operational flow for the proper disposal of (4-Fluorophenyl)methanesulfonic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_final Phase 3: Final Disposal Steps start Identify Waste: (4-Fluorophenyl)methanesulfonic acid haz_assess Hazard Assessment: - Corrosive (Sulfonic Acid) - Persistent (Fluorophenyl Group) start->haz_assess ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat haz_assess->ppe waste_type Is the waste liquid or solid? ppe->waste_type collect_liquid Collect in Labeled, Compatible Liquid Waste Container waste_type->collect_liquid Liquid collect_solid Collect in Labeled, Solid Waste Container waste_type->collect_solid Solid store Store Sealed Container in Satellite Accumulation Area collect_liquid->store collect_solid->store ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) store->ehs_pickup end Compliant & Safe Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of (4-Fluorophenyl)methanesulfonic acid.

Regulatory Context and Environmental Considerations

Chemical waste generators are legally required to classify their waste and ensure its proper disposal.[8] The U.S. EPA provides guidelines for hazardous waste classification under 40 CFR 261.3.[8] Given its corrosive nature and the presence of a fluorinated organic component, (4-Fluorophenyl)methanesulfonic acid waste must be handled in accordance with federal, state, and local regulations.

The ultimate disposal of fluorinated compounds is a subject of ongoing research, as conventional high-temperature incineration may not guarantee complete destruction and can potentially form harmful byproducts.[4][5][12] This uncertainty underscores the importance of entrusting the final disposal to certified hazardous waste management professionals coordinated through your EHS department, who are equipped to handle such persistent chemicals.

References

  • Sulfamic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Sulfonic Acid - Safety Data Sheet. ALPHACHEM Limited. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. [Link]

  • Methanesulfonic acid - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • DRAFT EPA PFAS Disposal Guidance. Reginfo.gov. [Link]

  • methanesulfonic acid - Safety Data Sheet. Sdfine. [Link]

  • (2-Chloro-4-fluorophenyl)methanesulfonyl chloride - Safety Data Sheet. Angene Chemical. [Link]

  • Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • Methanesulfonic Acid 70% - Safety Data Sheet. TRC Corp. [Link]

  • Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]

  • Incompatible Chemicals. University of Florida Environmental Health and Safety. [Link]

  • INCOMPATIBILITIES. CUTM Courseware. [Link]

  • PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. ResearchGate. [Link]

Sources

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